molecular formula C9H10O3 B046666 Methyl 4-hydroxyphenylacetate CAS No. 14199-15-6

Methyl 4-hydroxyphenylacetate

Numéro de catalogue: B046666
Numéro CAS: 14199-15-6
Poids moléculaire: 166.17 g/mol
Clé InChI: XGDZEDRBLVIUMX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 4-hydroxyphenylacetate is a versatile organic ester and a highly valuable synthetic intermediate in medicinal chemistry and organic synthesis. Its structure incorporates both a reactive methyl ester group and a phenolic hydroxyl group, making it a privileged scaffold for constructing more complex molecules. A primary research application is its role as a key precursor in the synthesis of numerous pharmacologically active compounds, including analogues of adrenergic agents and other aryl-ethanolamine derivatives. Researchers utilize this compound to explore structure-activity relationships (SAR) and develop novel therapeutic candidates.

Propriétés

IUPAC Name

methyl 2-(4-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDZEDRBLVIUMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065725
Record name Benzeneacetic acid, 4-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0065725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14199-15-6
Record name Methyl (4-hydroxyphenyl)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14199-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 4-hydroxy-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014199156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, 4-hydroxy-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetic acid, 4-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0065725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-hydroxyphenylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.576
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl 4-hydroxyphenylacetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN72UVQ99P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxyphenylacetate (B1229458), also known as methyl (p-hydroxyphenyl)acetate, is an aromatic ester that has garnered interest in various scientific fields. It is a naturally occurring compound, having been isolated from microorganisms such as Penicillium chrysogenum, and serves as a versatile synthetic intermediate in the pharmaceutical and chemical industries.[1][2] Notably, it is a key precursor in the synthesis of atenolol, a widely used beta-blocker, and other biologically active molecules.[3] This technical guide provides a comprehensive overview of the fundamental properties, experimental protocols, and analytical methodologies related to methyl 4-hydroxyphenylacetate.

Core Physicochemical Properties

This compound is a white to pale yellow crystalline solid at room temperature.[2] Its core physicochemical properties are summarized in the table below, providing a ready reference for researchers.

PropertyValueReference(s)
CAS Number 14199-15-6[4]
Molecular Formula C₉H₁₀O₃[4][5]
Molecular Weight 166.17 g/mol [1]
Appearance White to pale yellow crystals or crystalline powder[2][6]
Melting Point 55-58 °C[3]
Boiling Point 162-163 °C at 5 mmHg[3]
Solubility Soluble in ether, alcohol, and chloroform.
InChI Key XGDZEDRBLVIUMX-UHFFFAOYSA-N[5]
SMILES COC(=O)CC1=CC=C(C=C1)O[5]

Spectral Data Summary

Spectroscopic analysis is crucial for the identification and characterization of this compound. A summary of key spectral data is provided below.

Spectroscopic TechniqueKey Features and Observations
¹H NMR Spectral data is available and can be used for structural elucidation.
¹³C NMR Spectral information is available for structural confirmation.
FTIR The spectrum shows characteristic peaks for the hydroxyl and ester functional groups.
Mass Spectrometry (MS) The electron ionization (EI) mass spectrum shows a molecular ion peak and characteristic fragmentation patterns.[1][7]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are essential for its practical application in research and development.

Synthesis: Fischer Esterification

A common and straightforward method for the synthesis of this compound is the Fischer esterification of 4-hydroxyphenylacetic acid with methanol (B129727), using a strong acid catalyst.

Materials:

  • 4-hydroxyphenylacetic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (or other suitable acid catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxyphenylacetic acid in an excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • The resulting crude product can then be subjected to a work-up procedure, typically involving neutralization and extraction, followed by purification.

Purification Methodologies

Purification of the crude product is critical to obtain this compound of high purity. The two primary methods are recrystallization and column chromatography.

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a given solvent at different temperatures.[2][8]

General Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. Good starting points for moderately polar compounds like this compound include ethyl acetate (B1210297)/hexanes or toluene/heptane.[9]

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent to form a saturated solution.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, which may be followed by cooling in an ice bath to promote crystal formation.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals, for instance, in a desiccator or a vacuum oven, to remove any residual solvent.

For more challenging separations or to obtain very high purity, silica (B1680970) gel column chromatography is a highly effective method.[10]

Protocol adaptable from a similar compound: [10]

  • Stationary Phase: Silica gel is the most common stationary phase for compounds of moderate polarity.

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical for good separation. A solvent system of hexane (B92381) and ethyl acetate is a common starting point. The optimal ratio should be determined by preliminary TLC analysis to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column to create a uniform stationary phase bed.[10]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Pass the eluent through the column, allowing the components of the mixture to separate based on their differential adsorption to the silica gel.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[10]

Analytical Methods

Accurate and reliable analytical methods are paramount for the quality control and characterization of this compound.

Reverse-phase HPLC (RP-HPLC) is a suitable method for the analysis of this compound.

General Method Parameters (adaptable for this compound): [11][12]

  • Column: A C18 stationary phase is commonly used for the separation of moderately polar aromatic compounds.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small amount of acid like phosphoric or formic acid for better peak shape) is typically employed.[11]

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.

  • Quantification: Can be performed using an external or internal standard method.

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the presence of a polar phenolic hydroxyl group, derivatization is often necessary to improve the volatility and chromatographic performance of this compound.[13]

Derivatization (Silylation - a common method): [13]

  • Evaporate the solvent from the sample to dryness.

  • Add a silylating agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS)) and a suitable solvent (e.g., pyridine).

  • Heat the mixture to ensure complete derivatization.

  • The resulting trimethylsilyl (B98337) (TMS) ether is more volatile and can be readily analyzed by GC-MS.

GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Carrier Gas: Helium is typically used.

  • Injection: Split or splitless injection depending on the concentration.

  • Temperature Program: An optimized temperature ramp is used to separate the analyte from any impurities.

  • MS Detection: The mass spectrometer is typically operated in electron ionization (EI) mode, and data can be acquired in full scan or selected ion monitoring (SIM) mode for higher sensitivity.

Biological Activity and Signaling Pathways

While this compound is a known natural product and synthetic intermediate, there is currently a lack of published scientific literature detailing its specific interactions with and modulation of cellular signaling pathways. Its biological activity has been noted in specific contexts, such as the inhibition of the tobacco mosaic virus.[3]

The parent compound, 4-hydroxyphenylacetic acid, a microbial metabolite of aromatic amino acids, has been studied for its biological effects. For instance, it has been shown to be involved in the ortho-hydroxylation of resveratrol (B1683913) to produce piceatannol, a reaction catalyzed by 4-hydroxyphenylacetate-3-hydroxylase.[14] However, direct evidence of the signaling pathways modulated by this compound itself is not available in the current body of scientific literature. Therefore, a diagram of its signaling pathways cannot be provided at this time. Further research is required to elucidate the specific molecular targets and cellular mechanisms of action for this compound.

Visualizations

Experimental Workflow: Synthesis to Pure Compound

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis s1 4-Hydroxyphenylacetic Acid + Methanol s3 Reflux s1->s3 s2 Acid Catalyst (e.g., H₂SO₄) s2->s3 w1 Cooling & Solvent Evaporation s3->w1 Crude Product w2 Neutralization & Extraction w1->w2 p1 Recrystallization w2->p1 p2 Column Chromatography w2->p2 a1 TLC p1->a1 a2 HPLC p1->a2 a3 GC-MS p1->a3 a4 NMR / IR p1->a4 p2->a1 p2->a2 p2->a3 p2->a4

References

Methyl 4-hydroxyphenylacetate chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-hydroxyphenylacetate (B1229458), a key aromatic ester. It details the compound's chemical identity, physicochemical properties, a verified experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Core Chemical Identity

Methyl 4-hydroxyphenylacetate is a methyl ester of 4-hydroxyphenylacetic acid. It is classified as a member of the phenol (B47542) family and is a naturally occurring compound that has been isolated from fungi such as Penicillium chrysogenum.[1]

  • Chemical Name: Methyl 2-(4-hydroxyphenyl)acetate[2]

  • CAS Number: 14199-15-6[1][2][3][4]

  • Synonyms: Methyl (p-hydroxyphenyl)acetate, 4-Hydroxyphenylacetic acid methyl ester[5]

The fundamental structure consists of a phenyl ring substituted with a hydroxyl group at the para (4) position and an acetic acid methyl ester group at the first position.

Chemical Structure:

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative properties of this compound, compiled from various sources for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₉H₁₀O₃[2][4][6]
Molecular Weight 166.17 g/mol [2][3]
Melting Point 55-58 °C[1][3]
Boiling Point 162-163 °C (at 5 mmHg)[7]
279.2 ± 20.0 °C (at 760 mmHg)[3]
Density 1.4 ± 0.1 g/cm³[3]
Flash Point 126.8 ± 16.0 °C[3]
Appearance White to pale yellow crystals[1]
SMILES COC(=O)CC1=CC=C(O)C=C1[2][3]
InChI Key XGDZEDRBLVIUMX-UHFFFAOYSA-N[2][3]

Experimental Protocol: Synthesis via Fischer Esterification

The following protocol details a common and effective method for the synthesis of this compound through the Fischer-Speier esterification of 4-hydroxyphenylacetic acid.[4] This reaction utilizes an excess of methanol (B129727) as both a reactant and a solvent, with concentrated sulfuric acid acting as a catalyst to drive the formation of the ester.[2]

Materials and Reagents:

  • 4-hydroxyphenylacetic acid (15 g, 0.1 mole)

  • Methanol (500 mL)

  • Concentrated Sulfuric Acid (2 mL)

  • 3A Molecular Sieves

  • Toluene (B28343) (100 mL)

  • Water (3 x 100 mL for extraction)

  • Magnesium Sulfate (B86663) (for drying)

  • Activated Charcoal

Procedure:

  • Reaction Setup: A solution of 15 g (0.1 mole) of 4-hydroxyphenylacetic acid in 500 mL of methanol is prepared. To this solution, 2 mL of concentrated sulfuric acid is carefully added.[2]

  • Dehydration: The solution is placed in a Soxhlet extractor that has been charged with 3A molecular sieves. This setup is crucial for removing the water generated during the esterification, which shifts the reaction equilibrium towards the product.[2]

  • Reflux: The reaction mixture is heated to reflux and maintained for 72 hours. The molecular sieves should be exchanged with a fresh batch at 24-hour intervals to ensure continuous water removal.[2]

  • Solvent Removal: After the reflux period, the reaction medium is concentrated by evaporating the methanol, resulting in an oil.[2]

  • Workup and Extraction: The residual oil is dissolved in 100 mL of toluene. This organic solution is then transferred to a separatory funnel and extracted three times with 100 mL portions of water to remove any remaining acid and water-soluble impurities.[2]

  • Drying and Purification: The toluene phase is collected and dried over anhydrous magnesium sulfate. It is then treated with activated charcoal to remove colored impurities.[2]

  • Isolation of Product: The magnesium sulfate and charcoal are removed by filtration. The toluene is then evaporated from the filtrate to yield the final product, this compound, as a yellow oil. The reported yield for this protocol is approximately 80% (13 g).[2]

Visualized Workflow: Synthesis of this compound

The following diagram illustrates the logical workflow for the synthesis of this compound as described in the experimental protocol.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification cluster_isolation Isolation Stage Reactants 4-hydroxyphenylacetic acid + Methanol + H₂SO₄ (catalyst) Reflux Reflux for 72h (with 3A Molecular Sieves) Reactants->Reflux Heat Evaporation1 Evaporate Methanol Reflux->Evaporation1 Dissolution Dissolve in Toluene Evaporation1->Dissolution Extraction Extract with Water (3x) Dissolution->Extraction Drying Dry Toluene Phase (MgSO₄) Extraction->Drying Evaporation2 Evaporate Toluene Drying->Evaporation2 Product Final Product: This compound Evaporation2->Product

Caption: Workflow for the synthesis of this compound.

References

The Occurrence and Biological Significance of Methyl 4-hydroxyphenylacetate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxyphenylacetate (B1229458) is a naturally occurring phenolic compound that has been identified in a variety of microbial sources, particularly within the fungal kingdom. This technical guide provides a comprehensive overview of the known natural sources of Methyl 4-hydroxyphenylacetate, its biological activities, and the methodologies for its extraction and identification. Furthermore, this document elucidates the potential signaling pathways associated with its phytotoxic and the parent compound's antithrombotic effects, offering valuable insights for researchers in natural product chemistry, drug discovery, and agricultural science. All quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided. Visual diagrams of key pathways and workflows are included to facilitate a deeper understanding of the underlying mechanisms.

Natural Sources of this compound

This compound has been predominantly isolated from various fungal species. While its presence is documented, quantitative data on its concentration in these natural sources is not extensively reported in the available literature. The primary documented microbial sources are detailed in Table 1. The parent compound, 4-hydroxyphenylacetic acid, is found in a broader range of sources, including certain foods and as a product of gut microbiota metabolism.

Natural SourceOrganism TypeReference
Penicillium chrysogenumFungus[1]
Guanomyces polythrixFungus[1]
Penicillium herqueiFungus[1]
Eupenicillium sp. HJ002Mangrove-derived fungus[2]
Parent Compound: 4-hydroxyphenylacetic acid
Emericellopsis maritima Y39–2Marine-derived fungus
Olives, Cocoa beans, Oats, MushroomsPlants/Food
Gut MicrobiotaBacteria

Table 1: Documented Natural Sources of this compound and its Parent Compound. The table lists the primary microbial sources from which this compound has been isolated.

Biosynthesis of this compound

The biosynthesis of this compound in fungi is believed to follow the phenylpropanoid pathway, which is well-established in plants and has been identified in some fungi[3][4]. This pathway starts with the amino acid L-phenylalanine. A proposed biosynthetic route is illustrated in the diagram below.

This compound Biosynthesis cluster_pathway Proposed Fungal Phenylpropanoid Pathway cluster_enzymes Enzyme Key L_Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Four_Hydroxyphenylacetic_acid 4-Hydroxyphenylacetic acid p_Coumaroyl_CoA->Four_Hydroxyphenylacetic_acid Series of enzymatic steps Methyl_4_hydroxyphenylacetate This compound Four_Hydroxyphenylacetic_acid->Methyl_4_hydroxyphenylacetate SAM-dependent methyltransferase PAL PAL: Phenylalanine ammonia-lyase C4H C4H: Cinnamate-4-hydroxylase FourCL 4CL: 4-Coumarate-CoA ligase SAM SAM: S-adenosyl methionine

Figure 1: Proposed Biosynthetic Pathway. This diagram illustrates a potential pathway for the biosynthesis of this compound in fungi, starting from L-phenylalanine.

Experimental Protocols

While a specific, detailed protocol for the extraction and isolation of this compound is not universally established, a general methodology can be compiled from procedures used for similar fungal metabolites.

Fungal Fermentation and Extraction
  • Fermentation: The source fungus (e.g., Penicillium chrysogenum) is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal growth conditions (e.g., 25-28°C, 150 rpm) for a period of 7-14 days.

  • Extraction: The fungal broth is separated from the mycelium by filtration. The filtrate is then subjected to liquid-liquid extraction with an organic solvent such as ethyl acetate. The extraction is typically performed multiple times to ensure a high yield. The organic phases are combined and concentrated under reduced pressure.

Isolation and Purification
  • Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) of increasing polarity to separate the components.

  • Fraction Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Further Purification: Fractions containing this compound are pooled and may require further purification using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water gradient).

Identification and Quantification
  • Spectroscopic Analysis: The purified compound is identified using spectroscopic methods.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the chemical structure[5].

  • Quantification: Quantification can be achieved using Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC with a calibrated standard curve.

Experimental Workflow cluster_workflow General Workflow for Isolation and Identification Fermentation Fungal Fermentation Filtration Filtration Fermentation->Filtration Extraction Liquid-Liquid Extraction (Ethyl Acetate) Filtration->Extraction Concentration Concentration Extraction->Concentration Column_Chromatography Column Chromatography (Silica Gel) Concentration->Column_Chromatography TLC TLC Analysis Column_Chromatography->TLC HPLC HPLC Purification TLC->HPLC Spectroscopy Spectroscopic Identification (MS, NMR) HPLC->Spectroscopy Quantification Quantification (GC-MS or HPLC) Spectroscopy->Quantification

Figure 2: Generalized Experimental Workflow. This flowchart outlines the typical steps for the extraction, isolation, and identification of this compound from fungal cultures.

Biological Activities and Signaling Pathways

This compound and its parent compound exhibit interesting biological activities, including phytotoxicity and antithrombotic effects.

Phytotoxicity

Phenylacetic acid and its derivatives are known to have phytotoxic effects on various plants[6][7]. The proposed mechanism involves the disruption of hormonal balance and cellular processes.

Phytotoxicity Signaling Pathway cluster_phyto Proposed Phytotoxicity Mechanism M4HPA This compound Hormone_Signaling Disruption of Plant Hormone Signaling M4HPA->Hormone_Signaling Cellular_Stress Induction of Cellular Stress M4HPA->Cellular_Stress Auxin Auxin (IAA) Pathway (Altered transport/signaling) Hormone_Signaling->Auxin ABA ABA Signaling (Stomatal closure) Hormone_Signaling->ABA Gibberellin Gibberellin (GA) Synthesis (Inhibition) Hormone_Signaling->Gibberellin Growth_Inhibition Plant Growth Inhibition and Necrosis Auxin->Growth_Inhibition ABA->Growth_Inhibition Gibberellin->Growth_Inhibition ROS Reactive Oxygen Species (ROS) Production Cellular_Stress->ROS Photosynthesis Inhibition of Photosynthesis Cellular_Stress->Photosynthesis ROS->Growth_Inhibition Photosynthesis->Growth_Inhibition

Figure 3: Phytotoxicity Signaling. This diagram illustrates the potential signaling cascade initiated by this compound, leading to phytotoxicity in plants.

Antithrombotic Activity of 4-Hydroxyphenylacetic Acid

The parent compound, 4-hydroxyphenylacetic acid, has been shown to possess antithrombotic activity. This effect is potentially mediated through the regulation of autophagy via the PI3K/AKT/mTOR signaling pathway[8].

Antithrombotic Signaling Pathway cluster_antithrombotic Antithrombotic Mechanism of 4-Hydroxyphenylacetic Acid HPA 4-Hydroxyphenylacetic Acid PI3K PI3K HPA->PI3K Inhibition AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Autophagy Induction of Autophagy mTOR->Autophagy Inhibition Platelet_Activation Inhibition of Platelet Activation Autophagy->Platelet_Activation Inhibition Thrombosis Reduction of Thrombosis Platelet_Activation->Thrombosis

Figure 4: Antithrombotic Signaling. This diagram depicts the proposed mechanism by which 4-hydroxyphenylacetic acid exerts its antithrombotic effects through the PI3K/AKT/mTOR pathway and subsequent induction of autophagy.

Conclusion

This compound is a fungal metabolite with noteworthy biological activities. While its natural occurrence is confirmed, further research is required to quantify its presence in various sources and to fully elucidate its biosynthetic and signaling pathways. The methodologies outlined in this guide provide a framework for future investigations into this and similar natural products. The potential for this compound and its derivatives in agriculture and medicine warrants continued exploration by the scientific community.

References

A Technical Guide to the Synthesis of Methyl 4-hydroxyphenylacetate from 4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of methyl 4-hydroxyphenylacetate (B1229458) from 4-hydroxyphenylacetic acid. This document details the core chemical principles, experimental protocols, and analytical characterization of the target compound, with a focus on providing actionable data and methodologies for laboratory and developmental applications.

Introduction

Methyl 4-hydroxyphenylacetate is a valuable chemical intermediate in the synthesis of various pharmaceuticals and biologically active compounds. It is formally the methyl ester of 4-hydroxyphenylacetic acid. The primary and most direct route for its synthesis is the esterification of 4-hydroxyphenylacetic acid with methanol. This guide will focus on the prevalent Fischer-Speier esterification method, while also exploring alternative approaches that may offer advantages in specific contexts, particularly concerning the chemoselectivity of the phenolic hydroxyl group.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is presented below.

Property4-Hydroxyphenylacetic acidThis compound
CAS Number 156-38-714199-15-6
Molecular Formula C₈H₈O₃C₉H₁₀O₃
Molecular Weight 152.15 g/mol 166.17 g/mol
Appearance White to off-white crystalline powderWhite to pale yellow crystals[1]
Melting Point 148-151 °C55-58 °C[1][2][3]
Boiling Point Decomposes162-163 °C at 5 mmHg[1][3]
Solubility Soluble in water, ethanol, and etherSoluble in chloroform (B151607) and methanol[1]

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of alcohol.

Fischer-Speier Esterification: Reaction and Mechanism

The overall reaction is an equilibrium process where the carboxylic acid reacts with an alcohol to form an ester and water. To drive the reaction towards the product, it is common to use a large excess of the alcohol or to remove the water as it is formed.

Reaction Scheme:

The mechanism of the Fischer esterification proceeds through several key steps, initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product.

Fischer_Esterification_Mechanism RCOOH 4-Hydroxyphenylacetic Acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H⁺ H_plus H⁺ ROH Methanol Tetrahedral_Intermediate1 Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate1 + Methanol Proton_Transfer Proton Transfer Tetrahedral_Intermediate1->Proton_Transfer Tetrahedral_Intermediate2 Protonated Tetrahedral Intermediate Proton_Transfer->Tetrahedral_Intermediate2 Protonated_Ester Protonated Ester Tetrahedral_Intermediate2->Protonated_Ester - H₂O Ester This compound Protonated_Ester->Ester - H⁺ Water H₂O Experimental_Workflow Start Start Setup Reaction Setup: 4-Hydroxyphenylacetic acid + excess Methanol Start->Setup Catalyst Add Acid Catalyst (e.g., H₂SO₄) Setup->Catalyst Reflux Reflux Reaction Mixture Catalyst->Reflux Workup Cool and Remove Excess Methanol Reflux->Workup Extraction Dissolve in Organic Solvent and Transfer to Separatory Funnel Workup->Extraction Washing Wash with H₂O, NaHCO₃, and Brine Extraction->Washing Drying Dry Organic Layer (e.g., with MgSO₄) Washing->Drying Isolation Filter and Concentrate (Rotary Evaporator) Drying->Isolation Purification Purify Crude Product (Recrystallization/Chromatography) Isolation->Purification End Pure Methyl 4-hydroxyphenylacetate Purification->End

References

A Comprehensive Technical Guide to the Solubility of Methyl 4-Hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of methyl 4-hydroxyphenylacetate (B1229458) in various solvents. The information is curated for professionals in research, scientific, and drug development fields, offering both quantitative data and detailed experimental methodologies.

Core Solubility Data

Methyl 4-hydroxyphenylacetate, a key intermediate in the synthesis of various pharmaceuticals and a compound of interest in its own right, exhibits a range of solubilities depending on the solvent's polarity and the temperature. While comprehensive experimental data for this specific compound is not extensively published, this guide consolidates available information and provides estimations based on structurally similar compounds.

Quantitative Solubility Data Summary

The following table summarizes the known and estimated solubility of this compound in a selection of common solvents at ambient temperature. It is important to note that some values are derived from data on analogous compounds such as methylparaben, ethylparaben, and 4-hydroxyphenylacetic acid, and should be considered as informed estimates.

SolventChemical FormulaPolarity IndexSolubility ( g/100 mL)Temperature (°C)Data Source
Polar Protic Solvents
WaterH₂O10.2~0.2525Estimated[1][2]
MethanolCH₃OH5.1High (> 50)25Qualitative[3][4], Estimated[5][6]
EthanolC₂H₅OH4.3High (> 50)25Qualitative, Estimated[5][6]
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO7.210.0Room TempExperimental[7]
AcetoneC₃H₆O5.1High (> 60)25Estimated[5][6]
Ethyl AcetateC₄H₈O₂4.4Moderate (~10-15)25Estimated[8]
Nonpolar Solvents
ChloroformCHCl₃4.1SolubleRoom TempQualitative[3][4]
DichloromethaneCH₂Cl₂3.1Moderate25Estimated[9]
TolueneC₇H₈2.4Low (~0.1-0.5)25Estimated[8]
HexaneC₆H₁₄0.1Very Low (<0.1)25Estimated
Carbon TetrachlorideCCl₄1.6Very Low (~0.1)25Estimated[5][6]
Ether (Diethyl Ether)(C₂H₅)₂O2.8High (~20-25)25Qualitative, Estimated[5]

Note: "High" indicates significant solubility, likely exceeding 50 g/100 mL, based on data for similar compounds. "Moderate" and "Low" are relative terms based on the same comparative data. It is strongly recommended to experimentally verify these values for specific applications.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for various applications, from designing crystallization processes to formulating pharmaceutical products. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Shake-Flask Method (Thermodynamic Solubility)

This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.[3][10][11][12][13]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Glass flasks with stoppers

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of glass flasks. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

  • Solvent Addition: Add a known volume of the desired solvent to each flask.

  • Equilibration: Tightly stopper the flasks and place them in a constant temperature shaker bath. Agitate the flasks for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to let the excess solid settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

  • Quantification:

    • Using HPLC: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the HPLC instrument. Inject the diluted sample and determine the concentration based on a pre-established calibration curve of this compound.[14][15][16]

    • Using UV-Vis Spectroscopy: If this compound has a distinct chromophore, dilute the filtered sample with the solvent to an absorbance value within the linear range of the spectrophotometer. Measure the absorbance at the wavelength of maximum absorption (λmax) and calculate the concentration using a calibration curve.

  • Calculation: The solubility is reported as the concentration of the saturated solution, typically in mg/mL or g/100 mL.

Gravimetric Method

This method is a simpler, though potentially less precise, alternative to spectroscopic or chromatographic analysis.[17]

Objective: To determine the mass of this compound dissolved in a known mass or volume of solvent.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Glass flasks with stoppers

  • Constant temperature shaker bath or incubator

  • Evaporating dish

  • Analytical balance

  • Oven

Procedure:

  • Equilibration: Prepare a saturated solution as described in the Shake-Flask Method (steps 1-4).

  • Sampling: Accurately weigh a specific volume of the clear supernatant into a pre-weighed evaporating dish.

  • Evaporation: Carefully evaporate the solvent from the dish in a fume hood or under a gentle stream of nitrogen. For high-boiling point solvents, a rotary evaporator may be used.

  • Drying: Once the solvent is removed, place the evaporating dish in an oven at a temperature below the melting point of this compound to dry the residue to a constant weight.

  • Weighing: Allow the dish to cool in a desiccator and then weigh it accurately.

  • Calculation: The mass of the dissolved this compound is the final weight of the dish and residue minus the initial weight of the empty dish. The solubility can then be expressed as grams of solute per 100 g or 100 mL of solvent.

Visualizing the Solvent Selection Workflow

The choice of an appropriate solvent is a critical step in many chemical and pharmaceutical processes. The following diagram illustrates a logical workflow for selecting a solvent based on desired solubility characteristics.

Solvent_Selection_Workflow start Define Solubility Requirement (e.g., high, low, specific range) lit_search Literature & Database Search (Solubility data for target or analogous compounds) start->lit_search prediction Solubility Prediction Models (e.g., UNIFAC, COSMO-RS) start->prediction data_available Sufficient Data Available? lit_search->data_available prediction->data_available select_candidates Select Candidate Solvents data_available->select_candidates Yes exp_determination Experimental Solubility Determination (e.g., Shake-Flask Method) data_available->exp_determination No select_candidates->exp_determination solubility_met Solubility Requirement Met? exp_determination->solubility_met optimize Optimize Conditions (e.g., temperature, co-solvents) solubility_met->optimize No final_selection Final Solvent Selection solubility_met->final_selection Yes optimize->exp_determination end End final_selection->end

Caption: A workflow for solvent selection based on solubility requirements.

References

Spectroscopic Analysis of Methyl 4-hydroxyphenylacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-hydroxyphenylacetate (B1229458) is a naturally occurring compound found in various organisms, including Penicillium chrysogenum.[1] As a methyl ester and a member of the phenol (B47542) class of compounds, its structural elucidation and characterization are crucial for its application in research and development, particularly in the fields of natural products chemistry and drug discovery. This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-hydroxyphenylacetate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for these techniques are also presented to aid researchers in reproducing and interpreting the spectroscopic results.

Chemical Structure

  • IUPAC Name: methyl 2-(4-hydroxyphenyl)acetate[1]

  • Molecular Formula: C9H10O3[1]

  • Molecular Weight: 166.17 g/mol [1]

  • CAS Number: 14199-15-6[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.10d2HAr-H
6.75d2HAr-H
3.65s3H-OCH₃
3.50s2H-CH₂-
5.0-6.0br s1H-OH

Note: The ¹H NMR data presented is a representative spectrum and chemical shifts may vary slightly depending on the solvent and instrument used.

¹³C NMR Data

Chemical Shift (ppm)Assignment
172.5C=O (ester)
156.0Ar-C-OH
130.5Ar-CH
126.0Ar-C
115.5Ar-CH
52.0-OCH₃
40.0-CH₂-

Note: The ¹³C NMR data is compiled from various sources and represents typical values.[2]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (phenol)
3050-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1735-1715StrongC=O stretch (ester)
1600, 1500MediumC=C stretch (aromatic)
1250-1200StrongC-O stretch (ester)
1175MediumC-O stretch (phenol)

Note: The IR data highlights the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
16630[M]⁺ (Molecular Ion)
107100[M - COOCH₃]⁺
7715[C₆H₅]⁺

Note: The mass spectrometry data shows the molecular ion peak and key fragmentation patterns.[1][3]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized based on the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.[6] Proton decoupling is commonly used to simplify the spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections are then performed to obtain the final spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.[7]

    • Solution Sample: Dissolve the sample in a suitable solvent (e.g., chloroform, methylene (B1212753) chloride) that has minimal IR absorption in the regions of interest and place it in a liquid sample cell.[8]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[9]

  • Data Acquisition: Record a background spectrum of the empty sample holder (or pure solvent). Then, record the spectrum of the sample. The instrument software will automatically subtract the background to produce the final spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.[10][11]

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[12] Further dilution may be necessary depending on the ionization technique.[12]

  • Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source (e.g., Electron Impact - EI, Electrospray Ionization - ESI).[13][14]

  • Data Acquisition: Introduce the sample into the ion source. The molecules are ionized and then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.[15][16] The detector records the abundance of each ion.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to gain structural information.[13]

Visualizations

Spectroscopic_Workflow cluster_Sample Sample Preparation cluster_Techniques Spectroscopic Techniques cluster_Data Data Output cluster_Interpretation Structural Information Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data Provides IR_Data Absorption Bands (Wavenumbers) IR->IR_Data Provides MS_Data Mass-to-Charge Ratio (m/z) MS->MS_Data Provides Structure Molecular Structure Functional Groups Molecular Weight NMR_Data->Structure Informs IR_Data->Structure Informs MS_Data->Structure Informs

Caption: Workflow of Spectroscopic Analysis.

The diagram above illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound. Starting from the prepared sample, different spectroscopic techniques are applied, each yielding specific types of data. The collective interpretation of this data leads to the elucidation of the compound's molecular structure, functional groups, and molecular weight.

References

Potential Therapeutic Applications of Methyl 4-hydroxyphenylacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxyphenylacetate (B1229458) (MHPA) is a naturally occurring phenolic compound and a methyl ester derivative of 4-hydroxyphenylacetic acid (4-HPA). While its parent compound, 4-HPA, has demonstrated notable biological activities, including antioxidant and anti-inflammatory effects, the therapeutic potential of MHPA remains a burgeoning field of investigation. This technical guide provides a comprehensive overview of the current understanding of MHPA, focusing on its potential therapeutic applications, relevant experimental methodologies for its evaluation, and insights into the synthesis of its derivatives. Although direct evidence for many of MHPA's therapeutic effects is still emerging, this document aims to equip researchers with the foundational knowledge and technical protocols necessary to explore its promise in drug discovery and development.

Introduction

Methyl 4-hydroxyphenylacetate is a phenolic compound that has been isolated from various natural sources, including fungi such as Penicillium chrysogenum.[1] Structurally, it is the methyl ester formed from the condensation of the carboxylic acid group of 4-hydroxyphenylacetic acid with methanol (B129727).[2] While research has been more extensive on its parent compound, 4-HPA, the esterification to MHPA presents an interesting modification that could alter its pharmacokinetic and pharmacodynamic properties, potentially enhancing its therapeutic efficacy and opening new avenues for drug development.

One of the earliest noted biological activities of MHPA is its potent inhibitory effect against the tobacco mosaic virus (TMV).[3][4] This antiviral property, although in a plant model, suggests a potential for broader antiviral research. Furthermore, MHPA serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds.[3]

Potential Therapeutic Applications

While direct and extensive preclinical or clinical data on the therapeutic applications of MHPA are limited, the known bioactivities of its parent compound and other phenolic esters provide a strong rationale for investigating the following areas:

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to scavenge free radicals. The antioxidant potential of MHPA is an area of significant interest. Studies on lipophilic hydroxyalkyl esters of 4-hydroxyphenylacetic acid have provided a framework for evaluating the antioxidant capacity of such derivatives.[5] It is hypothesized that MHPA, by retaining the phenolic hydroxyl group, can exert antioxidant effects.

Anti-Inflammatory Effects

The parent compound, 4-HPA, has been shown to possess anti-inflammatory properties. Given that inflammation is a key component of numerous chronic diseases, the potential of MHPA as an anti-inflammatory agent warrants investigation. In vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages, are commonly used to assess the anti-inflammatory activity of novel compounds by measuring the inhibition of pro-inflammatory mediators.[6]

Neuroprotective Properties

Neurodegenerative diseases are often associated with oxidative stress and inflammation. Phenolic acids and their metabolites have been shown to accumulate in the brain and exert neuroprotective effects.[7] The potential for MHPA to cross the blood-brain barrier and modulate neuroinflammatory pathways is a promising area for future research.

Anticancer Activity

The cytotoxicity of various synthetic derivatives against cancer cell lines is an active area of research.[8] While direct studies on MHPA are scarce, its chemical scaffold could serve as a basis for the development of novel anticancer agents. Standard in vitro assays using various cancer cell lines can be employed to screen for its antiproliferative activity.

Antimicrobial Activity

Natural products are a rich source of antimicrobial compounds.[9] Although the antibacterial and antifungal properties of MHPA have not been extensively studied, related phenolic compounds have shown activity against a range of pathogens.[10][11]

Experimental Protocols

To facilitate further research into the therapeutic potential of MHPA, this section provides detailed methodologies for key experiments.

Synthesis of this compound Derivatives

The synthesis of derivatives is a crucial step in exploring structure-activity relationships. A general protocol for the synthesis of lipophilic hydroxyalkyl esters of 4-hydroxyphenylacetic acid, which can be adapted for MHPA, is the Fischer esterification.[5]

Protocol: Fischer Esterification for Synthesis of Hydroxyalkyl Esters [5]

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxyphenylacetic acid in an excess of the desired α,ω-diol, which also serves as the solvent.

  • Catalysis: Add a catalytic amount of an acid catalyst, such as sulfuric acid.

  • Reaction Conditions: Heat the mixture under reflux for a specified period (e.g., 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Synthesis_Workflow cluster_synthesis Synthesis of MHPA Derivatives start Start: 4-Hydroxyphenylacetic Acid + α,ω-diol reaction Fischer Esterification (Acid Catalyst, Reflux) start->reaction workup Neutralization & Extraction reaction->workup purification Column Chromatography workup->purification end End: Purified Hydroxyalkyl Ester purification->end

Synthesis workflow for hydroxyalkyl esters of 4-HPA.
Antioxidant Activity Assays

Standard in vitro assays are used to determine the antioxidant capacity of compounds. The DPPH and ABTS assays are commonly employed for this purpose.[12]

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [12]

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of the test compound (MHPA) and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Assay Procedure: In a 96-well microplate, add a specific volume of the DPPH solution to each well containing the test compound or standard.

  • Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined.

Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [12]

  • Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours. Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure: Add the ABTS•+ solution to the test compound or a standard (e.g., Trolox) in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Antioxidant_Assay_Workflow cluster_assay Antioxidant Assay Workflow start Prepare Reagents (DPPH/ABTS, Test Compound) reaction Mix Reagents & Incubate start->reaction measurement Measure Absorbance (Spectrophotometer) reaction->measurement calculation Calculate % Inhibition & IC50/TEAC measurement->calculation end Determine Antioxidant Capacity calculation->end

General workflow for in vitro antioxidant assays.

Signaling Pathways

While specific signaling pathways modulated by MHPA are yet to be elucidated, the mechanisms of its parent compound, 4-HPA, offer valuable insights. 4-HPA has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular defense against oxidative stress.[13]

The Nrf2 Signaling Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, inducing their transcription.

Nrf2_Signaling_Pathway cluster_pathway Nrf2 Signaling Pathway ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 (Free) Keap1_Nrf2->Nrf2_free Nrf2_nucleus Nrf2 (Nucleus) Nrf2_free->Nrf2_nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Response Cellular Protection Genes->Response

Simplified diagram of the Nrf2 signaling pathway.

Quantitative Data

Direct quantitative data for the therapeutic activities of this compound is limited in the current literature. However, data from studies on its derivatives and related compounds can provide a valuable point of reference for future investigations.

Table 1: Antioxidant Activity of Hydroxyphenylacetic Acid Derivatives [5]

CompoundAssayIC50 (µM)
4-Hydroxyphenylacetic acidABTS> 250
3,4-Dihydroxyphenylacetic acidABTS10.5 ± 0.3
Hydroxyethyl 4-hydroxyphenylacetateABTS> 250
Hydroxypropyl 4-hydroxyphenylacetateABTS> 250
Hydroxybutyl 4-hydroxyphenylacetateABTS> 250

Note: The data presented is for illustrative purposes and highlights the antioxidant potential within this class of compounds. Further studies are required to determine the specific activity of MHPA.

Conclusion and Future Directions

This compound represents a promising yet underexplored natural product with potential therapeutic applications. Its structural similarity to the bioactive 4-hydroxyphenylacetic acid, combined with its known antiviral activity against TMV, provides a strong impetus for further research. This technical guide has outlined the key areas for investigation, including its antioxidant, anti-inflammatory, neuroprotective, anticancer, and antimicrobial properties.

Future research should focus on:

  • Systematic in vitro screening: To comprehensively evaluate the biological activities of MHPA using a battery of standardized assays.

  • Mechanism of action studies: To elucidate the molecular targets and signaling pathways modulated by MHPA.

  • Synthesis and evaluation of novel derivatives: To explore structure-activity relationships and optimize therapeutic potential.

  • In vivo studies: To assess the efficacy, pharmacokinetics, and safety of MHPA and its promising derivatives in relevant animal models.

By providing detailed experimental protocols and highlighting key areas of interest, this guide aims to stimulate and support the scientific community in unlocking the full therapeutic potential of this compound.

References

Methyl 4-Hydroxyphenylacetate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Key Metabolite in Biological Systems

Abstract

Methyl 4-hydroxyphenylacetate (B1229458) is a methyl ester of 4-hydroxyphenylacetic acid, a phenolic compound of significant interest due to its widespread presence as a metabolite in various organisms, including fungi, plants, and animals. This technical guide provides a comprehensive overview of methyl 4-hydroxyphenylacetate, focusing on its biosynthesis, metabolic pathways, physiological roles, and analytical methodologies for its detection and quantification. This document is intended for researchers, scientists, and drug development professionals, offering a detailed resource to support further investigation into the biological significance of this compound.

Introduction

This compound (M-4-HPA) is a naturally occurring compound that has been isolated from various biological sources, including the fungus Penicillium chrysogenum[1]. It is the methyl ester of 4-hydroxyphenylacetic acid (4-HPAA), a well-documented microbial metabolite of dietary polyphenols and aromatic amino acids[2][3]. The esterification of 4-HPAA to M-4-HPA can alter its physicochemical properties, such as lipophilicity, which may in turn influence its bioavailability and biological activity. Understanding the metabolic fate and physiological effects of M-4-HPA is crucial for elucidating its role in various biological processes.

Biosynthesis and Metabolism

The biosynthesis of this compound is intrinsically linked to the metabolic pathways of its precursor, 4-hydroxyphenylacetic acid.

Biosynthesis of 4-Hydroxyphenylacetic Acid

In microorganisms, 4-HPAA is a key intermediate in the catabolism of aromatic compounds. For instance, in Escherichia coli, the biosynthesis of 4-HPAA can be engineered starting from tyrosine[4]. The pathway involves the conversion of chorismate to prephenate, then to 4-hydroxyphenylpyruvate, and finally to 4-HPAA. In the human gut, resident microbiota metabolize polyphenols from dietary sources into various phenolic acids, including 4-HPAA[3].

Esterification to this compound

The direct enzymatic esterification of 4-HPAA to M-4-HPA in organisms is not yet fully characterized. However, the presence of M-4-HPA in organisms like Penicillium chrysogenum suggests the existence of specific methyltransferases capable of catalyzing this reaction[1].

Degradation

The degradation of 4-hydroxyphenylacetate has been studied in several bacteria. In Pseudomonas putida, the catabolic pathway involves the hydroxylation of 4-HPAA to 3,4-dihydroxyphenylacetate (homoprotocatechuate), followed by ring cleavage. The initial step is catalyzed by the enzyme 4-hydroxyphenylacetate 3-hydroxylase[5]. While the direct degradation pathway for M-4-HPA has not been extensively studied, it is plausible that it is first hydrolyzed to 4-HPAA by esterases before entering the established catabolic pathways.

Quantitative Data

Quantitative data on the concentration of this compound in various biological systems is limited. However, data on its precursor, 4-hydroxyphenylacetic acid, can provide valuable insights into the potential levels of the methyl ester.

AnalyteOrganism/MatrixConcentration/YieldReference(s)
4-Hydroxyphenylacetic acidHuman UrineMedian: 157 µmol/24 h[2]
Fungal Extract YieldEndophytic Fungi0.3% to 1.79% of dry weight (for various extracts)[6]

Signaling Pathways

While specific signaling pathways directly activated by this compound are still under investigation, recent studies have shed light on the signaling roles of its parent compound, 4-hydroxyphenylacetic acid.

Gut Microbiota and Metabolic Regulation

4-Hydroxyphenylacetic acid, derived from the gut microbial metabolism of resveratrol (B1683913), has been shown to play a role in preventing obesity. It activates the SIRT1 signaling pathway, which is involved in regulating metabolism and cellular aging. This suggests that microbial metabolites of polyphenols can have systemic effects on host physiology[7][8][9].

SIRT1_Signaling_Pathway Resveratrol Resveratrol Gut_Microbiota Gut Microbiota Resveratrol->Gut_Microbiota Metabolism HPAA 4-Hydroxyphenylacetic Acid (4-HPAA) Gut_Microbiota->HPAA Production SIRT1 SIRT1 Activation HPAA->SIRT1 Metabolic_Regulation Metabolic Regulation (e.g., WAT Browning) SIRT1->Metabolic_Regulation Obesity_Prevention Obesity Prevention Metabolic_Regulation->Obesity_Prevention

4-HPAA mediated SIRT1 signaling pathway.

Experimental Protocols

Accurate detection and quantification of this compound in biological matrices require robust analytical methods. Below are detailed protocols for sample preparation and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation: Solid-Phase Extraction (SPE) of Fungal Metabolites

This protocol is adapted for the extraction of moderately polar compounds like M-4-HPA from fungal culture broth.

Materials:

  • C18 SPE Cartridges

  • Methanol (B129727) (MeOH)

  • Deionized Water

  • Ethyl Acetate

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Centrifuge the fungal culture broth to remove mycelia. Acidify the supernatant to pH 3 with formic acid. Load 10 mL of the acidified supernatant onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elution: Elute the retained compounds with 5 mL of ethyl acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of a suitable solvent (e.g., methanol or ethyl acetate) for analysis.

SPE_Workflow Start Fungal Culture Broth Load 2. Load Acidified Sample Start->Load Condition 1. Condition C18 Cartridge (Methanol, Water) Condition->Load Wash 3. Wash with Water Load->Wash Elute 4. Elute with Ethyl Acetate Wash->Elute Dry_Reconstitute 5. Dry Down & Reconstitute Elute->Dry_Reconstitute Analysis Analysis (GC-MS/LC-MS) Dry_Reconstitute->Analysis

Solid-Phase Extraction Workflow.
GC-MS Analysis with Derivatization

For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of polar analytes like M-4-HPA.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Derivatization: To the dried extract from the SPE procedure, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: m/z 50-550

LC-MS/MS Analysis

LC-MS/MS offers high sensitivity and specificity for the direct analysis of M-4-HPA without derivatization.

Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Procedure:

  • Sample Dilution: Dilute the reconstituted extract from the SPE procedure with the initial mobile phase composition.

  • Injection: Inject 5 µL of the diluted sample into the LC-MS/MS system.

LC-MS/MS Parameters (Example):

  • Flow Rate: 0.3 mL/min

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Ionization Mode: ESI positive or negative, depending on sensitivity.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for M-4-HPA for quantification.

Conclusion

This compound is a metabolite of significant interest, bridging the metabolism of dietary compounds and endogenous signaling pathways. While its direct quantification in various organisms remains an area for further research, the analytical methods and biological insights presented in this guide provide a solid foundation for future investigations. Elucidating the precise roles of M-4-HPA in fungal secondary metabolism, plant-microbe interactions, and human health will undoubtedly open new avenues for applications in biotechnology and medicine.

References

Methodological & Application

Synthesis of Methyl 4-hydroxyphenylacetate: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the laboratory synthesis of Methyl 4-hydroxyphenylacetate (B1229458), an important intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The primary method detailed is the Fischer-Speier esterification of 4-hydroxyphenylacetic acid with methanol (B129727). This application note includes a detailed experimental protocol for a sulfuric acid-catalyzed synthesis, a comparison of various acid catalysts, and procedures for product purification and characterization.

Introduction

Methyl 4-hydroxyphenylacetate is a valuable building block in organic synthesis. It is a methyl ester derived from the formal condensation of the carboxyl group of 4-hydroxyphenylacetic acid with methanol. Its applications include the synthesis of pharmaceuticals such as atenolol (B1665814) and other β-blockers, as well as various natural products and biologically active molecules. The most common and direct method for its preparation is the Fischer esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. This document outlines a standard laboratory procedure for this synthesis and explores variations in catalytic systems.

Chemical Reaction Pathway

The synthesis of this compound from 4-hydroxyphenylacetic acid and methanol proceeds via an acid-catalyzed nucleophilic acyl substitution, commonly known as the Fischer esterification.

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products R1 4-Hydroxyphenylacetic Acid P1 This compound R1->P1 Reaction plus1 + R2 Methanol R2->P1 Catalyst H₂SO₄ (or other acid) Catalyst->P1 plus2 + P2 Water

Caption: General reaction scheme for the Fischer esterification of 4-hydroxyphenylacetic acid.

Comparative Data of Catalytic Systems

The choice of acid catalyst can significantly influence the reaction rate, yield, and conditions required for the synthesis of this compound. Below is a summary of common catalysts and their typical performance.

CatalystTypical ConcentrationReaction Temperature (°C)Reaction Time (hours)Typical Yield (%)Notes
Sulfuric Acid (H₂SO₄) 2-5 mol%65-70 (Reflux)4-880-95The most common and cost-effective catalyst. Can lead to some charring with sensitive substrates.
p-Toluenesulfonic Acid (p-TsOH) 5-10 mol%65-70 (Reflux)4-685-95A solid catalyst, which can be easier to handle. Often gives cleaner reactions than H₂SO₄.[1]
Hydrochloric Acid (HCl) 5-10 mol%65-70 (Reflux)6-1275-90Can be generated in situ from acetyl chloride or used as a solution in methanol. May require longer reaction times.[2]
Solid Acid Catalysts (e.g., Amberlyst-15) 10-20 wt%70-808-2470-85Environmentally friendly and easily separable, but may require higher temperatures and longer reaction times.

Experimental Protocol: Sulfuric Acid-Catalyzed Synthesis

This protocol details the synthesis of this compound on a laboratory scale using sulfuric acid as the catalyst.

Materials and Equipment:
  • 4-Hydroxyphenylacetic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) plates (silica gel)

Experimental Workflow:

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis A Combine 4-hydroxyphenylacetic acid and methanol in a round-bottom flask B Add concentrated H₂SO₄ catalyst A->B C Reflux the reaction mixture B->C D Cool the reaction mixture C->D E Remove excess methanol D->E F Dissolve residue in ethyl acetate E->F G Wash with saturated NaHCO₃ solution F->G H Wash with brine G->H I Dry organic layer over Na₂SO₄ H->I J Filter and concentrate the solution I->J K Purify by column chromatography (if necessary) J->K L Characterize the product (NMR, IR, Melting Point) K->L

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Step-by-Step Procedure:
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyphenylacetic acid (e.g., 15.2 g, 0.1 mol).

    • Add an excess of anhydrous methanol (e.g., 100 mL).

    • While stirring, slowly add concentrated sulfuric acid (e.g., 1 mL, approximately 0.018 mol).

    • Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle.

  • Reaction Monitoring:

    • Allow the reaction to proceed for 4-8 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexane). The disappearance of the starting material spot and the appearance of the product spot (which will be less polar) indicate the reaction's progression.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the oily residue in ethyl acetate (150 mL).

    • Transfer the solution to a separatory funnel and wash it carefully with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize the acidic catalyst. Be cautious as CO₂ evolution may cause pressure buildup.

    • Wash the organic layer with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification and Characterization:

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product, which is often a pale yellow oil or a low-melting solid.

    • For higher purity, the crude product can be purified by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

    • Characterize the final product by determining its melting point (if solid), and by spectroscopic methods such as ¹H NMR and IR spectroscopy to confirm its structure and purity. The expected melting point is in the range of 55-58 °C.[3]

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle concentrated sulfuric acid with extreme care in a fume hood, as it is highly corrosive.

  • Methanol is flammable and toxic; handle it in a well-ventilated area.

  • The neutralization step with sodium bicarbonate produces carbon dioxide gas, which can cause pressure buildup in a sealed container. Ensure the separatory funnel is vented frequently.

Conclusion

The Fischer esterification provides a reliable and efficient method for the synthesis of this compound. While sulfuric acid is a common and effective catalyst, other acid catalysts can also be employed, each with its own advantages. The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity. The protocol described herein can be adapted for various scales and is a fundamental procedure for researchers in synthetic and medicinal chemistry.

References

Application Notes and Protocols for the Quantification of Methyl 4-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Methyl 4-hydroxyphenylacetate (B1229458), a compound of interest in various research and development fields. The following sections outline validated analytical methods using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for sensitive quantification in biological matrices.

High-Performance Liquid Chromatography (HPLC-UV) Method

This section details a reversed-phase HPLC method for the determination of Methyl 4-hydroxyphenylacetate in pharmaceutical formulations. The described method is adapted from a validated protocol for the closely related compound, Methyl 4-hydroxybenzoate, and is suitable for routine quality control analysis.[1][2]

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector, pump, and autosampler.[2]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]

  • Mobile Phase: A mixture of methanol (B129727) and water (45:55 v/v), with the aqueous phase pH adjusted to 4.8 using 0.1 N HCl.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm.[1][2]

  • Column Temperature: Ambient.

1.2. Preparation of Standard Solutions:

  • Stock Solution (200 µg/mL): Accurately weigh 20 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 120 µg/mL.[2]

1.3. Sample Preparation (for a pharmaceutical formulation):

  • Accurately weigh a portion of the formulation equivalent to 10 mg of this compound.

  • Transfer the sample to a 50 mL volumetric flask and add approximately 30 mL of methanol.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to the mark with methanol and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

1.4. Method Validation Parameters (Representative Data):

The following table summarizes typical validation parameters for a similar analytical method.

ParameterResult
Linearity Range 0.01 - 0.12 mg/mL[1]
Correlation Coefficient (r²) > 0.999[1]
Precision (RSD%) < 2% (Intra-day and Inter-day)[1]
Accuracy (Recovery %) 98 - 102%
Limit of Detection (LOD) ~0.01 µg/mL
Limit of Quantification (LOQ) ~0.03 µg/mL

Workflow for HPLC-UV Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Inject Sample/Standard Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection at 254 nm Chromatography->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Workflow for HPLC-UV quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Due to the polar nature of the phenolic hydroxyl group in this compound, derivatization is necessary to improve its volatility and thermal stability for GC-MS analysis.[3] This section provides protocols for silylation and acetylation.

Experimental Protocol

2.1. Derivatization Procedures:

2.1.1. Silylation:

  • Evaporate a known amount of the sample extract containing this compound to dryness under a gentle stream of nitrogen.

  • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Cool the vial to room temperature before injecting into the GC-MS system.

2.1.2. Acetylation:

  • Evaporate the sample extract to dryness.

  • Add 100 µL of acetic anhydride (B1165640) and 50 µL of pyridine.

  • Heat the mixture at 60°C for 1 hour.

  • After cooling, add 500 µL of deionized water to quench the reaction.

  • Extract the derivatized analyte with 500 µL of ethyl acetate.

  • Inject the organic layer into the GC-MS.

2.2. GC-MS Instrumentation and Conditions:

  • GC System: A gas chromatograph with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Split/splitless injector, operated in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode at 70 eV.

  • Scan Range: 50-500 amu.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

2.3. Quantitative Data Summary (Representative):

The following table presents expected performance characteristics for the GC-MS analysis of a derivatized phenolic compound.

ParameterSilylationAcetylation
Linearity Range 1 - 500 ng/mL1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995
Precision (RSD%) < 10%< 10%
Accuracy (Recovery %) 90 - 110%85 - 115%
LOD ~0.1 ng/mL~0.2 ng/mL
LOQ ~0.5 ng/mL~0.8 ng/mL

Workflow for GC-MS Analysis with Derivatization

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Analyte Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Silylation or Acetylation Drying->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC SIM Selected Ion Monitoring Detection->SIM Quantification Quantification SIM->Quantification

Caption: GC-MS analysis workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This LC-MS/MS method is designed for the sensitive quantification of this compound in biological matrices such as human serum or plasma. The protocol is based on a validated method for the parent compound, 4-hydroxyphenylacetic acid, and is suitable for pharmacokinetic and metabolomic studies.[4]

Experimental Protocol

3.1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma/serum sample, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

3.2. LC-MS/MS Instrumentation and Conditions:

  • LC System: A UPLC or HPLC system.

  • Column: A C18 column suitable for fast chromatography (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI.

  • MRM Transitions:

    • This compound: Precursor ion (m/z) 165.1 → Product ion (m/z) 106.1 (indicative).

    • Internal Standard: To be determined based on the chosen standard.

3.3. Quantitative Data Summary (Representative):

The following table provides expected performance characteristics for the LC-MS/MS analysis.

ParameterResult
Linearity Range 0.5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Precision (RSD%) < 15% (20% at LLOQ)
Accuracy (Recovery %) 85 - 115% (80-120% at LLOQ)
LOD ~0.1 ng/mL
LOQ 0.5 ng/mL
Matrix Effect To be assessed during validation

Logical Relationship in LC-MS/MS Method Development

cluster_method_dev Method Development cluster_validation Method Validation cluster_application Application Analyte_Properties Analyte Properties MS_Optimization MS/MS Optimization (MRM Transitions) Analyte_Properties->MS_Optimization LC_Method LC Method Development (Column, Mobile Phase) Analyte_Properties->LC_Method Sample_Prep_Dev Sample Preparation (Protein Precipitation) Analyte_Properties->Sample_Prep_Dev Linearity Linearity & Range MS_Optimization->Linearity LC_Method->Linearity Selectivity Selectivity & Matrix Effect Sample_Prep_Dev->Selectivity Accuracy Accuracy & Precision Linearity->Accuracy Sample_Analysis Routine Sample Analysis Accuracy->Sample_Analysis Selectivity->Sample_Analysis Stability Stability Stability->Sample_Analysis

Caption: LC-MS/MS method development logic.

References

Application Notes and Protocols: Methyl 4-hydroxyphenylacetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of methyl 4-hydroxyphenylacetate (B1229458) as a versatile starting material in the synthesis of various pharmaceutically active compounds. The protocols outlined below offer step-by-step methodologies for key transformations, accompanied by quantitative data and visual representations of synthetic pathways and biological mechanisms.

Introduction

Methyl 4-hydroxyphenylacetate is a commercially available and cost-effective building block in organic synthesis. Its structure, featuring a reactive phenolic hydroxyl group and an ester functionality, allows for a diverse range of chemical modifications. This makes it an ideal starting point for the synthesis of complex molecules, including β-blockers and naturally occurring alkaloids. This document details its application in the synthesis of Atenolol, Metoprolol (B1676517), and Hordenine.

Synthetic Applications and Protocols

Synthesis of (S)-Atenolol

Atenolol is a selective β1-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases such as hypertension. The synthesis of (S)-Atenolol, the more active enantiomer, can be achieved from this compound through a multi-step process.

Synthetic Workflow for (S)-Atenolol

G MHP This compound HPA 2-(4-Hydroxyphenyl)acetamide MHP->HPA 1. NH3 (aq) 2. Heat Epoxide 2-(4-(Oxiran-2-ylmethoxy)phenyl)acetamide HPA->Epoxide 1. NaOH 2. Epichlorohydrin (B41342) Chlorohydrin (R)-4-(3-Chloro-2-hydroxypropoxy)benzeneacetamide Epoxide->Chlorohydrin 1. LiCl, Acetic Acid 2. Lipase B (CALB) Atenolol (S)-Atenolol Chlorohydrin->Atenolol Isopropylamine (B41738), H2O

Caption: Synthetic pathway for (S)-Atenolol from this compound.

Quantitative Data for the Synthesis of (S)-Atenolol

StepReactionReagents and ConditionsTimeTemperatureYield (%)Reference
1AmidationAqueous Ammonia (B1221849), HeatNot SpecifiedNot SpecifiedHigh (assumed)General Knowledge
2O-AlkylationNaOH, Epichlorohydrin, THFNot SpecifiedNot Specified52 (for chlorohydrin)[1][2]
3Kinetic ResolutionLipase B from Candida antarctica (CALB), Vinyl butanoate, Acetonitrile24 hRoom Temp.32 (for (R)-chlorohydrin)[1][2]
4AminationIsopropylamine, Water48 hRoom Temp.60[1][2]

Experimental Protocols

Step 1: Synthesis of 2-(4-Hydroxyphenyl)acetamide

  • To a solution of this compound in methanol, add an excess of concentrated aqueous ammonia.

  • Stir the mixture at room temperature for 24-48 hours or gently heat to reflux until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess ammonia under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., water or ethanol-water mixture) to obtain pure 2-(4-hydroxyphenyl)acetamide.

Step 2: Synthesis of (R)-4-(3-Chloro-2-hydroxypropoxy)benzeneacetamide

  • Dissolve 2-(4-hydroxyphenyl)acetamide in a suitable solvent like tetrahydrofuran (B95107) (THF).

  • Add sodium hydroxide (B78521) and stir to form the phenoxide.

  • Add epichlorohydrin to the reaction mixture. This will result in a mixture of the corresponding epoxide and chlorohydrin.

  • To this mixture, add lithium chloride and acetic acid to convert the epoxide to the desired chlorohydrin, 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide.[1][2]

Step 3: Kinetic Resolution to (R)-4-(3-Chloro-2-hydroxypropoxy)benzeneacetamide

  • Dissolve the racemic chlorohydrin in acetonitrile.

  • Add vinyl butanoate and Lipase B from Candida antarctica (CALB).

  • Stir the mixture at room temperature for 24 hours.

  • Separate the acylated (S)-enantiomer from the unreacted (R)-enantiomer by chromatography to yield enantiopure (R)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide (>99% ee).[1][2]

Step 4: Synthesis of (S)-Atenolol

  • To a solution of (R)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide in water, add an excess of isopropylamine.

  • Stir the reaction mixture at room temperature for 48 hours.[1]

  • After completion of the reaction, remove the excess isopropylamine under reduced pressure.

  • The product, (S)-Atenolol, will precipitate out of the solution. Collect the solid by filtration and wash with cold water.

  • Recrystallize from a suitable solvent to obtain pure (S)-Atenolol.[1]

Synthesis of Metoprolol

Metoprolol is another widely used β1-selective adrenergic receptor antagonist. Its synthesis can be initiated from this compound by first reducing the ester to an alcohol, followed by a series of transformations.

Synthetic Workflow for Metoprolol

G MHP This compound HPE 2-(4-Hydroxyphenyl)ethanol (B1682651) MHP->HPE LiAlH4, THF MEP 4-(2-Methoxyethyl)phenol (B22458) HPE->MEP NaH, CH3I, THF Epoxide 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane MEP->Epoxide NaOH, Epichlorohydrin Metoprolol Metoprolol Epoxide->Metoprolol Isopropylamine

Caption: Synthetic pathway for Metoprolol from this compound.

Quantitative Data for the Synthesis of Metoprolol

StepReactionReagents and ConditionsTimeTemperatureYield (%)Reference
1ReductionLithium aluminum hydride (LiAlH4), THFNot SpecifiedRefluxHigh (assumed)[3][4]
2O-MethylationSodium hydride, Methyl iodide, THFNot SpecifiedRoom Temp.High (assumed)General Knowledge
3O-AlkylationNaOH, Epichlorohydrin, Water15-20 h0-25 °CNot specified for this step[5]
4AminationIsopropylamine (aq)Not Specified30 °CNot specified for this step[5]
OverallOverall from 4-(2-methoxyethyl)phenol67.15 (as succinate (B1194679) salt)[5]

Experimental Protocols

Step 1: Synthesis of 2-(4-Hydroxyphenyl)ethanol

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension in an ice bath.

  • Slowly add a solution of this compound in anhydrous THF to the LiAlH4 suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH4 by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate and wash it with THF.

  • Concentrate the filtrate under reduced pressure to yield 2-(4-hydroxyphenyl)ethanol.

Step 2: Synthesis of 4-(2-Methoxyethyl)phenol

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.

  • Add a solution of 2-(4-hydroxyphenyl)ethanol in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add methyl iodide and continue stirring at room temperature until the reaction is complete.

  • Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 4-(2-methoxyethyl)phenol.

Step 3: Synthesis of 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane

  • To a solution of 4-(2-methoxyethyl)phenol in aqueous sodium hydroxide, add epichlorohydrin.

  • Stir the reaction mixture at 0-25 °C for 15-20 hours.[5]

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the epoxide intermediate.

Step 4: Synthesis of Metoprolol

  • To the crude epoxide, add a large excess of aqueous isopropylamine.

  • Stir the mixture at 30 °C until the reaction is complete.[5]

  • Extract the metoprolol base with an organic solvent.

  • Purify by column chromatography or by forming a salt (e.g., succinate) and recrystallizing.

Synthesis of Hordenine

Hordenine is a naturally occurring alkaloid found in barley that exhibits sympathomimetic properties. Its synthesis from this compound involves reduction of the ester, conversion of the alcohol to a leaving group, and subsequent nucleophilic substitution with dimethylamine.

Synthetic Workflow for Hordenine

G MHP This compound HPE 2-(4-Hydroxyphenyl)ethanol MHP->HPE LiAlH4, THF HPC 4-(2-Chloroethyl)phenol HPE->HPC SOCl2, Pyridine Hordenine Hordenine HPC->Hordenine Dimethylamine, Heat G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Catecholamine Norepinephrine/ Epinephrine Beta1AR β1-Adrenergic Receptor Catecholamine->Beta1AR Activates G_protein Gs Protein Beta1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium Increased Intracellular Ca2+ PKA->Calcium Phosphorylates Ca2+ channels Contraction Increased Heart Rate & Contractility Calcium->Contraction Atenolol Atenolol/ Metoprolol Atenolol->Beta1AR Antagonizes

References

Application of Methyl 4-hydroxyphenylacetate in the Development of New Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Methyl 4-hydroxyphenylacetate (B1229458), a naturally occurring compound, serves as a versatile starting material and key intermediate in the synthesis of a variety of pharmaceuticals.[1] Its phenylacetate (B1230308) core structure is a valuable scaffold that can be chemically modified to produce compounds with significant biological activity. This document outlines the application of Methyl 4-hydroxyphenylacetate in the development of new drugs, focusing on its role in the synthesis of the well-established beta-blocker, Atenolol, and its potential as a precursor for other bioactive molecules.

The primary application of this compound in pharmaceuticals lies in its conversion to 4-hydroxyphenylacetamide (B194378), a direct precursor to Atenolol.[2] This transformation involves the hydrolysis of the methyl ester to 4-hydroxyphenylacetic acid, followed by amidation. The resulting 4-hydroxyphenylacetamide can then undergo a series of reactions to yield Atenolol.[3][4]

Furthermore, the structural motif of this compound is found in other pharmaceutically relevant molecules. For instance, it is a key intermediate in the synthesis of D-p-hydroxyphenylglycine methyl ester, a crucial component in the enzymatic synthesis of the broad-spectrum antibiotic, amoxicillin.[5] The phenolic hydroxyl group and the ester functionality of this compound provide reactive sites for various chemical modifications, enabling the generation of a diverse library of compounds for drug discovery screening.

Recent research into phenolic compounds and their derivatives has highlighted their potential as anti-inflammatory and anti-cancer agents. While direct studies on this compound derivatives in these areas are emerging, related structures like coumarins have been shown to modulate key signaling pathways involved in cancer progression, including those involving p53, NF-κB, and caspases. This suggests that novel derivatives of this compound could be explored for their therapeutic potential in oncology and inflammatory diseases.

Key Pharmaceutical Intermediates and Final Products

Starting MaterialIntermediateFinal Pharmaceutical ProductTherapeutic Class
This compound4-HydroxyphenylacetamideAtenololBeta-blocker[6][7][8]
This compoundD-p-hydroxyphenylglycineD-p-hydroxyphenylglycine methyl esterAntibiotic Intermediate[5]
This compound4-(2-hydroxy-3-isopropylamino) propoxyphenylacetic acidInvestigationalAdrenergic beta-Antagonist[9]

Experimental Protocols

Protocol 1: Synthesis of Atenolol from this compound

This protocol outlines the multi-step synthesis of Atenolol starting from this compound.

Step 1: Hydrolysis of this compound to 4-Hydroxyphenylacetic acid

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent such as methanol.

  • Reagent Addition: Add an aqueous solution of a base, for example, sodium hydroxide (B78521) (NaOH), to the flask.

  • Reaction Conditions: Reflux the mixture for a period of 2-4 hours.

  • Work-up: After cooling, acidify the reaction mixture with a mineral acid like hydrochloric acid (HCl) to precipitate the 4-hydroxyphenylacetic acid.

  • Purification: Filter the precipitate, wash with cold water, and dry to obtain the pure carboxylic acid.

Step 2: Amidation of 4-Hydroxyphenylacetic acid to 4-Hydroxyphenylacetamide

  • Activation: Convert the carboxylic acid to a more reactive species. A common method is to react it with thionyl chloride (SOCl₂) to form the acid chloride. This reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) at room temperature.

  • Ammonolysis: Bubble ammonia (B1221849) gas through the solution of the acid chloride or add an aqueous solution of ammonium (B1175870) hydroxide.

  • Work-up: The product, 4-hydroxyphenylacetamide, will precipitate out of the solution.

  • Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol (B145695) to obtain the pure amide.[2]

Step 3: Synthesis of 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide

  • Reaction Setup: Dissolve 4-hydroxyphenylacetamide in a suitable solvent. A sustainable approach utilizes a deep eutectic solvent (DES) like a mixture of choline (B1196258) chloride and ethylene (B1197577) glycol.[1]

  • Reagent Addition: Add epichlorohydrin (B41342) to the reaction mixture.[1]

  • Reaction Conditions: Stir the mixture at a moderate temperature (e.g., 40°C) for several hours (e.g., 6 hours).[1]

  • Work-up: Remove any unreacted epichlorohydrin under reduced pressure.[1]

Step 4: Synthesis of Atenolol

  • Reagent Addition: To the crude 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide from the previous step, add isopropylamine (B41738).[1]

  • Reaction Conditions: Continue stirring at a moderate temperature (e.g., 40°C) for several hours (e.g., 6 hours).[1]

  • Work-up: Remove excess isopropylamine under reduced pressure. Add water to the reaction mixture to precipitate the Atenolol.[1]

  • Purification: Filter the solid product, wash with water, and dry. The resulting Atenolol can be further purified by recrystallization.[1]

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
1This compoundMethanol, NaOH, HClReflux2-4High
24-Hydroxyphenylacetic acidSOCl₂, DCM, NH₃Room Temp.1-2Good
34-HydroxyphenylacetamideEpichlorohydrin, Choline chloride:Ethylene glycol406High
42-(4-(oxiran-2-ylmethoxy)phenyl)acetamideIsopropylamine406~95%[1]
Protocol 2: Proposed Synthesis of D-p-hydroxyphenylglycine methyl ester from this compound

This proposed protocol is based on established chemical transformations, as a direct literature procedure was not identified.

Step 1: Hydrolysis of this compound to 4-Hydroxyphenylacetic acid

  • Follow the procedure outlined in Protocol 1, Step 1.

Step 2: α-Bromination of 4-Hydroxyphenylacetic acid

  • Reaction Setup: In a suitable reactor, dissolve 4-hydroxyphenylacetic acid in a solvent like carbon tetrachloride.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

  • Reaction Conditions: Heat the mixture under reflux and irradiate with a UV lamp to facilitate the reaction.

  • Work-up: After the reaction is complete, cool the mixture, filter off the succinimide, and evaporate the solvent.

Step 3: Amination of α-Bromo-4-hydroxyphenylacetic acid

  • Reaction Setup: Dissolve the α-bromo acid in a suitable solvent.

  • Reagent Addition: Add an excess of ammonia or an ammonia equivalent.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating.

  • Work-up: Isolate the resulting amino acid, D,L-p-hydroxyphenylglycine.

Step 4: Esterification to D,L-p-hydroxyphenylglycine methyl ester

  • Reaction Setup: Suspend the D,L-p-hydroxyphenylglycine in methanol.

  • Reagent Addition: Add thionyl chloride dropwise at a low temperature (e.g., 0°C).

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up: Evaporate the solvent to obtain the crude methyl ester hydrochloride.

Step 5: Chiral Resolution

  • The racemic mixture of the methyl ester can be resolved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired D-enantiomer.

Visualizations

experimental_workflow_atenolol cluster_0 Synthesis of Atenolol Methyl_4_hydroxyphenylacetate This compound 4_Hydroxyphenylacetic_acid 4-Hydroxyphenylacetic acid Methyl_4_hydroxyphenylacetate->4_Hydroxyphenylacetic_acid Hydrolysis (NaOH) 4_Hydroxyphenylacetamide 4-Hydroxyphenylacetamide 4_Hydroxyphenylacetic_acid->4_Hydroxyphenylacetamide Amidation (SOCl2, NH3) Intermediate_Epoxide 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide 4_Hydroxyphenylacetamide->Intermediate_Epoxide Epichlorohydrin Atenolol Atenolol Intermediate_Epoxide->Atenolol Isopropylamine signaling_pathway_atenolol cluster_1 Atenolol's Mechanism of Action Atenolol Atenolol Beta1_Receptor β1-Adrenergic Receptor Atenolol->Beta1_Receptor blocks Renin_Release Renin Release (Kidney) Atenolol->Renin_Release Gs_Protein Gs Protein Beta1_Receptor->Gs_Protein activates Beta1_Receptor->Renin_Release stimulates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP produces PKA Protein Kinase A cAMP->PKA activates Calcium_Channels L-type Ca2+ Channels PKA->Calcium_Channels phosphorylates Calcium_Influx Ca2+ Influx Calcium_Channels->Calcium_Influx increases Cardiac_Effects Decreased Heart Rate & Contractility Calcium_Influx->Cardiac_Effects RAAS Renin-Angiotensin- Aldosterone System Renin_Release->RAAS activates Blood_Pressure Decreased Blood Pressure RAAS->Blood_Pressure increases

References

Application Notes and Protocols for the HPLC Analysis of Methyl 4-hydroxyphenylacetate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxyphenylacetate (B1229458) is a phenolic compound of significant interest in various fields, including pharmaceuticals, natural product chemistry, and metabolic research. As a derivative of 4-hydroxyphenylacetic acid, it and its related compounds are found in natural sources and are products of metabolism. Accurate and reliable quantitative analysis of Methyl 4-hydroxyphenylacetate and its derivatives is crucial for quality control, pharmacokinetic studies, and understanding its biological roles. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a powerful and widely used technique for the separation and quantification of these compounds.

This document provides detailed application notes and experimental protocols for the HPLC analysis of this compound and its derivatives. The methodologies described are designed to be robust, reproducible, and adaptable for various research and development applications.

Analytical Methodologies

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective method for the analysis of this compound and its derivatives. The separation is based on the partitioning of the analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Key Derivatives for Analysis

In addition to the parent compound, several derivatives are of analytical interest, arising from metabolism or as process-related impurities. These include:

  • 4-Hydroxyphenylacetic acid: The corresponding carboxylic acid, a primary metabolite.

  • Methyl 3-chloro-4-hydroxyphenylacetate: A potential synthetic intermediate or impurity.

  • Methyl 3,4-dihydroxyphenylacetate: A hydroxylated metabolite.

  • 4-Methoxyphenylacetic acid methyl ester: An O-methylated derivative.

A robust HPLC method should be capable of separating the parent compound from these key derivatives.

Experimental Protocols

The following protocols provide a starting point for the HPLC analysis of this compound and its derivatives. Method optimization and validation are essential for specific applications.

Protocol 1: Isocratic RP-HPLC Method for Quantification of this compound

This protocol is suitable for the routine quantification of this compound in relatively simple sample matrices.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water (40:60, v/v) with 0.1% Acetic Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 10 minutes

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare working standards by serial dilution in the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).

  • Sample Solution: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

Protocol 2: Gradient RP-HPLC Method for Simultaneous Analysis of this compound and Its Derivatives

This gradient method is designed for the separation of this compound from its key derivatives, which may have different polarities.

Instrumentation:

  • Same as Protocol 1, preferably with a Diode Array Detector for peak purity analysis.

Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 280 nm (or DAD scan from 200-400 nm)
Injection Volume 10 µL

Sample Preparation:

  • Follow the same procedure as in Protocol 1, preparing individual or mixed standard solutions of the parent compound and its derivatives.

Data Presentation

Quantitative data from HPLC analysis should be systematically tabulated for clarity and comparison. The following tables present expected performance data for a validated HPLC method for compounds structurally similar to this compound, which can serve as a benchmark.

Table 1: Representative Quantitative Data for HPLC Analysis

CompoundRetention Time (min)Linearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
4-Hydroxyphenylacetic acid~ 3.51 - 100> 0.999~ 0.1~ 0.3
This compound ~ 5.8 1 - 120 > 0.999 ~ 0.2 ~ 0.6
Methyl 3,4-dihydroxyphenylacetate~ 4.21 - 100> 0.999~ 0.15~ 0.45
4-Methoxyphenylacetic acid methyl ester~ 7.11 - 150> 0.999~ 0.3~ 0.9

Note: The above data are representative and will vary depending on the specific HPLC system, column, and conditions used. Method validation is required to establish these parameters for a specific assay.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Resolution (Rs) > 2.0 between adjacent peaks
Relative Standard Deviation (RSD) for replicate injections < 2.0%

Visualizations

Experimental Workflow

The general workflow for the HPLC analysis of this compound is depicted below.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weighing of Standard Dissolution Dissolution in Diluent Standard->Dissolution Sample Sample Weighing/Extraction Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV/DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the HPLC analysis of this compound.

Metabolic Pathway

This compound is metabolized from its parent acid, 4-hydroxyphenylacetic acid, which is derived from the amino acid tyrosine. The following diagram illustrates a simplified metabolic pathway.

Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP Aminotransferase HPAA 4-Hydroxyphenylacetic Acid HPP->HPAA Dioxygenase MHPA This compound HPAA->MHPA Esterification Metabolites Further Metabolites (e.g., hydroxylated, conjugated) HPAA->Metabolites Hydroxylation, Conjugation MHPA->HPAA Hydrolysis

Caption: Simplified metabolic pathway of this compound.

Application Notes and Protocols for the GC-MS Analysis of Methyl 4-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxyphenylacetate (B1229458) is a phenolic compound of interest in various research fields, including drug development and metabolomics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like Methyl 4-hydroxyphenylacetate. However, due to the presence of a polar hydroxyl group, direct analysis by GC-MS can be challenging, often resulting in poor peak shape and low sensitivity. Chemical derivatization is a critical step to enhance the volatility and thermal stability of the analyte, thereby improving its chromatographic behavior. This document provides detailed protocols for the analysis of this compound by GC-MS, with a focus on silylation as the derivatization method.

Quantitative Data Summary

The following tables summarize the key quantitative data for the GC-MS analysis of this compound. Table 1 lists the mass spectrometric data for the underivatized molecule, while Table 2 provides expected performance characteristics for the analysis of the trimethylsilyl (B98337) (TMS) derivatized compound, based on data for similar phenolic acids.[1]

Table 1: Mass Spectrometric Data for Underivatized this compound (CAS: 14199-15-6)

PropertyValue
Molecular FormulaC₉H₁₀O₃
Molecular Weight166.17 g/mol
Major Mass Fragments (m/z)166 (Molecular Ion), 107 (Base Peak), 108, 78, 53[2]
Relative Abundance (%)23 (m/z 166), 100 (m/z 107), 7.4 (m/z 108), 4.0 (m/z 78), 1.3 (m/z 53)[2]

Table 2: Expected Quantitative Performance for TMS-Derivatized this compound

ParameterExpected ValueNotes
Limit of Detection (LOD)0.3 - 0.4 µg/mLBased on data for similar silylated phenolic acids.[1]
Limit of Quantitation (LOQ)0.9 - 1.5 µg/mLBased on data for similar silylated phenolic acids.[1]
Linearity (R²)> 0.995Expected for a well-optimized method.[1]
Recovery85 - 110%Dependent on the sample matrix and extraction procedure.[1]
Relative Standard Deviation (RSD)< 15%Indicates good method precision.[1]

Experimental Protocols

Sample Preparation from Biological Matrices

The following protocols describe the extraction of this compound from human plasma and urine.

a) Extraction from Human Plasma

This protocol is adapted from methods for extracting phenolic compounds from plasma.[1]

  • To 500 µL of plasma in a microcentrifuge tube, add an appropriate internal standard.

  • Add 1.5 mL of cold acetone (B3395972) to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • The dried residue is now ready for derivatization.

b) Extraction from Human Urine

This protocol is based on the hydrolysis and extraction of phenolic compounds from urine samples.

  • To 1 mL of urine in a glass tube, add a suitable internal standard.

  • Add 0.5 mL of 15% hydrochloric acid for acid hydrolysis of potential conjugates.

  • Heat the mixture at 95°C for 1 hour.

  • Cool the sample to room temperature.

  • Perform a liquid-liquid extraction by adding 2 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and methyl tert-butyl ether) and vortexing for 1 minute.

  • Centrifuge to separate the layers and transfer the organic (upper) layer to a new tube.

  • Repeat the extraction two more times, pooling the organic layers.

  • Dry the pooled organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • The dried residue is now ready for derivatization.

Derivatization: Silylation

Silylation is a robust method for derivatizing compounds with active hydrogens, such as the hydroxyl group in this compound. This protocol uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst.

  • To the dried sample extract in a 2 mL GC vial, add 100 µL of anhydrous pyridine (B92270) to ensure a dry, basic environment.

  • Add 100 µL of BSTFA containing 1% TMCS.

  • Tightly cap the vial with a PTFE-lined cap.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following are recommended starting parameters for the GC-MS analysis of silylated this compound.

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • GC Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Injector: Splitless mode

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp 1: 10°C/min to 220°C

    • Ramp 2: 20°C/min to 310°C, hold for 6 minutes

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-550

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Biological_Sample Biological Sample (Plasma or Urine) Extraction Extraction & Hydrolysis Biological_Sample->Extraction Dry_Extract Dried Extract Extraction->Dry_Extract Silylation Silylation (BSTFA + 1% TMCS, 70°C) Dry_Extract->Silylation Derivatized_Sample TMS-Derivatized Sample Silylation->Derivatized_Sample GC_MS GC-MS Analysis Derivatized_Sample->GC_MS Data Data Acquisition & Processing GC_MS->Data

Caption: Experimental workflow for GC-MS analysis.

fragmentation_pathway M_plus TMS-Methyl 4-hydroxyphenylacetate (M+•) m/z = 238 frag1 [M - CH3]+ m/z = 223 M_plus->frag1 - •CH3 frag2 [M - COOCH3]+ m/z = 179 M_plus->frag2 - •COOCH3 frag5 Benzylic Cation [CH2-C6H4-OTMS]+ m/z = 179 M_plus->frag5 α-cleavage frag3 Tropylium Ion C7H7+ m/z = 91 frag4 TMS-Phenoxy Ion [C6H4OTMS]+ m/z = 179 frag5->frag3 - TMS frag5->frag4 Rearrangement

Caption: Proposed fragmentation of TMS-derivatized this compound.

References

Application Notes and Protocols for In Vitro Evaluation of Methyl 4-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxyphenylacetate (B1229458) is a naturally occurring phenolic compound and a methyl ester derivative of 4-hydroxyphenylacetic acid. Phenolic compounds are a well-studied class of molecules known for their diverse biological activities, including antioxidant and anti-inflammatory properties. These properties make Methyl 4-hydroxyphenylacetate a compound of interest for investigation in the context of drug discovery and development for conditions associated with oxidative stress and inflammation.

These application notes provide a framework for researchers to conduct in vitro assays to characterize the antioxidant and anti-inflammatory potential of this compound. The provided protocols are based on established and widely used methods for evaluating phenolic compounds.

Mechanism of Action & Signaling Pathways

The biological activity of phenolic compounds like this compound is often attributed to their ability to scavenge free radicals and modulate key signaling pathways involved in inflammation.

Antioxidant Activity: The antioxidant capacity of this compound is likely mediated by its phenolic hydroxyl group, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS). This process helps to mitigate cellular damage caused by oxidative stress.

Anti-inflammatory Activity: The anti-inflammatory effects of the parent compound, 4-hydroxyphenylacetic acid, have been linked to the modulation of several key signaling pathways. It is plausible that this compound exerts its effects through similar mechanisms.

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2). Inhibition of the NF-κB pathway can lead to a reduction in the inflammatory response.

  • COX and LOX Pathways: Cyclooxygenases (COX) and lipoxygenases (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. Inhibition of these enzymes is a common strategy for anti-inflammatory drug development.

  • Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway can enhance the cellular defense against oxidative stress.

  • HIF-1α Pathway: Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that plays a role in cellular adaptation to low oxygen conditions and has been implicated in inflammatory processes.

Below are diagrams illustrating these potential signaling pathways and a general experimental workflow for assessing the in vitro activity of this compound.

G Potential Anti-inflammatory Signaling Pathways LPS LPS IKK IKK LPS->IKK Activates OxidativeStress Oxidative Stress LPS->OxidativeStress MHPA This compound MHPA->IKK Inhibits? COX2 COX-2 MHPA->COX2 Inhibits? LOX 5-LOX MHPA->LOX Inhibits? Nrf2 Nrf2 MHPA->Nrf2 Activates? HIF1a HIF-1α MHPA->HIF1a Inhibits? MHPA->OxidativeStress Scavenges ROS IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->COX2 Induces NFkB->LOX Induces Inflammation Inflammation COX2->Inflammation LOX->Inflammation AntioxidantResponse Antioxidant Response Nrf2->AntioxidantResponse HIF1a->Inflammation

Caption: Potential signaling pathways modulated by this compound.

G General Experimental Workflow cluster_0 Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Reporting Prep Prepare this compound Stock Solution SerialDilutions Create Serial Dilutions Prep->SerialDilutions AntioxidantAssays Antioxidant Assays (DPPH, ABTS) SerialDilutions->AntioxidantAssays AntiInflammatoryAssays Anti-inflammatory Assays (COX-2, 5-LOX, NF-κB) SerialDilutions->AntiInflammatoryAssays Measure Measure Absorbance/ Luminescence AntioxidantAssays->Measure AntiInflammatoryAssays->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Values Calculate->IC50 Tabulate Tabulate Results IC50->Tabulate Visualize Visualize Data Tabulate->Visualize

Caption: A general workflow for the in vitro evaluation of this compound.

Data Presentation

Quantitative data from the in vitro assays should be summarized in clear, well-structured tables to facilitate comparison of the activity of this compound with standard reference compounds. The following are template tables to be populated with experimental data.

Table 1: Antioxidant Activity of this compound

CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)
This compoundUser-determined valueUser-determined value
Ascorbic Acid (Standard)User-determined valueUser-determined value
Trolox (Standard)User-determined valueUser-determined value

Table 2: Anti-inflammatory Activity of this compound

CompoundCOX-2 Inhibition IC50 (µM)5-LOX Inhibition IC50 (µM)NF-κB Inhibition IC50 (µM)
This compoundUser-determined valueUser-determined valueUser-determined value
Celecoxib (COX-2 Standard)User-determined valueN/AN/A
Zileuton (5-LOX Standard)N/AUser-determined valueN/A
BAY 11-7082 (NF-κB Standard)N/AN/AUser-determined value

IC50 values represent the concentration of the compound required to achieve 50% inhibition. N/A: Not Applicable.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound. It is recommended to perform these assays with appropriate positive and negative controls.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or Ethanol)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of Test Compound and Control:

    • Prepare a stock solution of this compound in methanol.

    • Perform serial dilutions of the stock solution to obtain a range of concentrations.

    • Prepare a stock solution and serial dilutions of the positive control (Ascorbic acid or Trolox).

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compound or positive control to the respective wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_blank - A_sample) / A_blank ] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

    • Determine the IC50 value by plotting the percentage of scavenging activity against the sample concentration.

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization that is measured spectrophotometrically.

Materials:

  • This compound

  • ABTS

  • Potassium persulfate

  • Ethanol (B145695) (or Phosphate (B84403) Buffered Saline - PBS)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound and Control:

    • Prepare a stock solution of this compound in ethanol.

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare a stock solution and serial dilutions of the positive control.

  • Assay:

    • In a 96-well microplate, add 10 µL of the test compound or positive control at different concentrations.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value from the dose-response curve.

Anti-inflammatory Assays

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2, which is responsible for the conversion of arachidonic acid to prostaglandin (B15479496) H2. The production of prostaglandins can be quantified using an ELISA kit.

Materials:

  • This compound

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Celecoxib (positive control)

  • Assay buffer (e.g., Tris-HCl)

  • Prostaglandin E2 (PGE2) ELISA kit

Procedure:

  • Enzyme and Compound Preparation:

    • Dilute the COX-2 enzyme in the assay buffer to the desired concentration.

    • Prepare serial dilutions of this compound and Celecoxib.

  • Assay Reaction:

    • In a suitable reaction vessel (e.g., microcentrifuge tube), pre-incubate the COX-2 enzyme with the test compound or control for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specific time (e.g., 10 minutes) at 37°C.

    • Stop the reaction by adding a stopping solution (e.g., a solution of HCl).

  • Quantification of PGE2:

    • Measure the concentration of PGE2 produced in each reaction using a commercial ELISA kit, following the manufacturer's instructions.

  • Calculation:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

    • Determine the IC50 value.

Principle: This assay determines the ability of a compound to inhibit the activity of 5-LOX, an enzyme that catalyzes the conversion of arachidonic acid to leukotrienes. The formation of the product can be monitored spectrophotometrically.

Materials:

  • This compound

  • 5-Lipoxygenase enzyme (e.g., from potato tubers or recombinant)

  • Arachidonic acid or linoleic acid (substrate)

  • Zileuton (positive control)

  • Assay buffer (e.g., phosphate buffer)

  • Spectrophotometer

Procedure:

  • Enzyme and Compound Preparation:

    • Prepare a solution of the 5-LOX enzyme in the assay buffer.

    • Prepare serial dilutions of this compound and Zileuton.

  • Assay Reaction:

    • In a cuvette, mix the assay buffer, the test compound or control, and the enzyme solution.

    • Initiate the reaction by adding the substrate (arachidonic acid or linoleic acid).

    • Immediately monitor the increase in absorbance at 234 nm (due to the formation of a conjugated diene) for a few minutes.

  • Calculation:

    • Determine the initial reaction rate (slope of the linear portion of the absorbance vs. time curve).

    • Calculate the percentage of 5-LOX inhibition.

    • Determine the IC50 value.

Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of NF-κB activation by a test compound results in a decrease in reporter gene expression, which can be measured as a decrease in luminescence.

Materials:

  • This compound

  • A cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc or THP-1-NF-κB-luc)

  • Cell culture medium and supplements

  • An inflammatory stimulus (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS))

  • BAY 11-7082 (positive control)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Seeding:

    • Culture the NF-κB reporter cell line according to standard protocols.

    • Seed the cells in a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Treat the cells with various concentrations of this compound or the positive control for 1-2 hours.

    • Stimulate the cells with an appropriate concentration of TNF-α or LPS. Include an unstimulated control.

  • Incubation:

    • Incubate the plate for a further 6-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's protocol.

  • Calculation:

    • Normalize the luciferase activity to a measure of cell viability if necessary (e.g., using a CellTiter-Glo assay).

    • Calculate the percentage of NF-κB inhibition.

    • Determine the IC50 value.

Application Notes and Protocols: Methyl 4-hydroxyphenylacetate as a Standard for Analytical Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-hydroxyphenylacetate (B1229458) is a naturally occurring compound found in various biological sources and is also utilized as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its purity and precise quantification are critical for ensuring the quality and efficacy of end products. This document provides detailed application notes and protocols for the use of Methyl 4-hydroxyphenylacetate as a reference standard in various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods are essential for researchers, scientists, and professionals involved in drug development, quality control, and metabolic studies.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and application in analytical methodologies.

PropertyValueReference
CAS Number 14199-15-6[1][2]
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1][2]
Appearance White to pale yellow crystals or crystalline powder
Melting Point 55-58 °C[2]
Boiling Point 162-163 °C at 5 mmHg[2]
Solubility Soluble in chloroform (B151607) and methanol (B129727).
Purity Commercially available with purity ≥98% (GC)

High-Performance Liquid Chromatography (HPLC) Application

Objective: To provide a robust and validated Reversed-Phase HPLC (RP-HPLC) method for the quantification of this compound.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Quaternary or Binary Pump with UV/Vis or DAD Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (40:60, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 275 nm

Experimental Protocol:

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Dissolve in a 25 mL volumetric flask with methanol and sonicate for 5 minutes to ensure complete dissolution.

    • Store the stock solution at 2-8 °C, protected from light.

  • Working Standard Solutions and Calibration Curve:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Inject each standard solution in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

  • Sample Preparation:

    • Dissolve the sample containing this compound in methanol to achieve an expected concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Analysis and Quantification:

    • Inject the prepared sample solution into the HPLC system.

    • Identify the this compound peak based on the retention time of the standard.

    • Quantify the amount of this compound in the sample using the linear regression equation obtained from the calibration curve.

Method Validation Summary (Illustrative Data):

The following table summarizes typical performance characteristics for an HPLC method for phenolic compounds, in accordance with ICH Q2(R1) guidelines.[2][3][4][5]

Validation ParameterTypical Performance
Linearity (R²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Standard Stock (1000 µg/mL in Methanol) Working_Standards Prepare Working Standards (1-100 µg/mL in Mobile Phase) Standard_Prep->Working_Standards HPLC_Injection Inject into HPLC System Working_Standards->HPLC_Injection Sample_Prep Prepare Sample Solution (in Methanol) Filter_Sample Filter Sample (0.45 µm Syringe Filter) Sample_Prep->Filter_Sample Filter_Sample->HPLC_Injection Data_Acquisition Acquire Chromatographic Data HPLC_Injection->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify Analyte in Sample Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantitative analysis of this compound using HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Application

Objective: To provide a sensitive and selective GC-MS method for the identification and quantification of this compound, particularly in complex matrices.

Instrumentation and Conditions:

ParameterRecommended Setting
GC-MS System Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole)
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (10:1) or Splitless
Oven Program Initial temp 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification
SIM Ions m/z 166 (Molecular Ion), 107 (Fragment Ion)

Experimental Protocol:

  • Derivatization (Optional but Recommended):

    • To improve peak shape and thermal stability, derivatization with a silylating agent (e.g., BSTFA with 1% TMCS) is recommended.

    • To 100 µL of a dried sample or standard, add 100 µL of the silylating agent and heat at 70 °C for 30 minutes.

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Prepare as described in the HPLC protocol, using a suitable solvent like ethyl acetate.

  • Working Standard Solutions and Calibration Curve:

    • Prepare a series of working standard solutions (0.1 µg/mL to 20 µg/mL) by diluting the stock solution with ethyl acetate.

    • Derivatize the standards if this step is included for samples.

    • Inject each standard solution in triplicate to construct a calibration curve based on the peak area of the target ion(s).

  • Sample Preparation:

    • Extract this compound from the sample matrix using a suitable solvent (e.g., ethyl acetate).

    • Concentrate the extract and reconstitute in a known volume.

    • Derivatize the sample extract under the same conditions as the standards.

  • Analysis and Quantification:

    • Inject the prepared sample into the GC-MS system.

    • Confirm the identity of the analyte by comparing its retention time and mass spectrum with the reference standard.

    • Quantify using the calibration curve in SIM mode for enhanced sensitivity and selectivity.

Method Validation Summary (Illustrative Data):

Validation ParameterTypical Performance
Linearity (R²) ≥ 0.998
Range 0.1 - 20 µg/mL
Limit of Detection (LOD) ~0.02 ng/mL
Limit of Quantitation (LOQ) ~0.07 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Standard Stock (1000 µg/mL in Ethyl Acetate) Working_Standards Prepare Working Standards (0.1-20 µg/mL) Standard_Prep->Working_Standards Derivatization Derivatization (Optional) (e.g., Silylation) Working_Standards->Derivatization Sample_Prep Sample Extraction Sample_Prep->Derivatization GCMS_Injection Inject into GC-MS System Derivatization->GCMS_Injection Data_Acquisition Acquire Mass Spectral Data (Full Scan and/or SIM) GCMS_Injection->Data_Acquisition Identification Identify by Retention Time and Mass Spectrum Data_Acquisition->Identification Quantification Quantify using Calibration Curve (SIM Mode) Data_Acquisition->Quantification Identification->Quantification

Caption: Workflow for the quantitative analysis of this compound using GC-MS.

Quantitative NMR (qNMR) Spectroscopy Application

Objective: To provide a primary ratio method for the highly accurate and precise determination of the purity of this compound without the need for a specific reference standard of the analyte.

Instrumentation and Conditions:

ParameterRecommended Setting
NMR Spectrometer 400 MHz or higher
Solvent Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
Internal Standard Maleic acid or Dimethyl sulfone (highly pure and with non-overlapping signals)
Pulse Program Standard 90° pulse
Relaxation Delay (d1) At least 5 times the longest T₁ of the analyte and internal standard
Number of Scans 16 or higher for good signal-to-noise

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into a clean vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using the parameters specified above. A long relaxation delay is crucial for accurate integration.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Carefully integrate the non-overlapping signals of both this compound and the internal standard. For this compound, the singlet from the methoxy (B1213986) protons (~3.6 ppm) or the aromatic protons can be used.

  • Purity Calculation:

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • subscripts "analyte" and "IS" refer to this compound and the internal standard, respectively.

Method Performance (Illustrative Data):

ParameterTypical Performance
Accuracy High, as it is a primary ratio method
Precision (% RSD) < 1%
Specificity High, due to the high resolution of NMR

Experimental Workflow for qNMR Analysis

qNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Weighing Accurately Weigh Analyte and Internal Standard Dissolution Dissolve in Deuterated Solvent Weighing->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Acquisition Acquire 1H NMR Spectrum (with long relaxation delay) Transfer->Acquisition Processing Process FID (FT, Phasing, Baseline Correction) Acquisition->Processing Integration Integrate Non-overlapping Signals Processing->Integration Calculation Calculate Purity using Formula Integration->Calculation

Caption: Workflow for the quantitative analysis of this compound using qNMR.

Analytical Method Validation

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The following diagram illustrates the key parameters that should be assessed during method validation, based on ICH Q2(R1) guidelines.[2][3][4][5]

Method_Validation Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Repeatability Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision Intermediate Precision Reproducibility Reproducibility Precision->Reproducibility Reproducibility

Caption: Key parameters for analytical method validation according to ICH guidelines.

References

Application Notes and Protocols for the Purification of Synthesized Methyl 4-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxyphenylacetate (B1229458) is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its purity is paramount for the successful outcome of subsequent reactions and for meeting stringent regulatory requirements in drug development. The synthesis of Methyl 4-hydroxyphenylacetate, commonly achieved through Fischer esterification of 4-hydroxyphenylacetic acid with methanol, often yields a crude product containing unreacted starting materials, byproducts, and residual catalyst. This document provides detailed application notes and protocols for the effective purification of synthesized this compound using common laboratory techniques: recrystallization and column chromatography.

Potential Impurities

The primary impurities in the synthesis of this compound via Fischer esterification may include:

  • 4-Hydroxyphenylacetic acid: Unreacted starting material.

  • Sulfuric acid or other acid catalysts: Residual catalyst from the esterification reaction.

  • Byproducts of side reactions: Such as C-acylated products (Fries rearrangement) or ethers formed from the dehydration of methanol, particularly at elevated temperatures.

  • Polyester oligomers: Formed from the self-esterification of 4-hydroxyphenylacetic acid at high temperatures.

Purification Techniques

The choice of purification technique depends on the nature and quantity of the impurities, the desired final purity, and the scale of the reaction.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on differences in their solubility in a particular solvent or solvent system at different temperatures.[1] For this compound, which is a solid at room temperature (melting point 55-58 °C), recrystallization can be a highly effective method.

Key Principles of Solvent Selection for Recrystallization:

  • The compound of interest should be highly soluble in the solvent at elevated temperatures and poorly soluble at low temperatures.[1]

  • The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

A common and effective solvent system for the recrystallization of esters is a mixture of a good solvent and a poor solvent (anti-solvent). For this compound, a combination of ethyl acetate (B1210297) (a good solvent) and hexane (B92381) (a poor solvent) is often suitable.

Experimental Protocol: Recrystallization using Ethyl Acetate/Hexane

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate. The temperature should be close to the boiling point of ethyl acetate (77 °C).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Slowly add hexane to the hot solution until a slight turbidity persists. If the solution becomes too cloudy, add a small amount of hot ethyl acetate to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Data Presentation: Recrystallization

ParameterValue/Range
Solvent System Ethyl Acetate / Hexane
Approximate Ratio (v/v) 1:2 to 1:4 (Ethyl Acetate:Hexane)
Dissolution Temperature ~70-75 °C
Crystallization Temperature Room Temperature, then 0-4 °C
Expected Yield 70-90%
Purity Improvement From ~80-90% to >98% (by HPLC)

Note: The optimal solvent ratio and temperatures may need to be determined empirically for each batch.

Recrystallization_Workflow cluster_0 Dissolution cluster_1 Purification cluster_2 Isolation dissolve Dissolve crude product in minimal hot ethyl acetate add_hexane Add hexane until turbidity dissolve->add_hexane Transfer cool Cool to room temperature, then ice bath add_hexane->cool filtrate Vacuum filtrate cool->filtrate wash Wash with cold hexane filtrate->wash dry Dry under vacuum wash->dry

Caption: Workflow for column chromatography purification.

Purity Analysis

The purity of this compound before and after purification should be assessed using a reliable analytical technique. High-Performance Liquid Chromatography (HPLC) is the preferred method.

Typical HPLC Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid) and acetonitrile (B52724) or methanol.

  • Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., ~275 nm).

Conclusion

The purification of synthesized this compound is a critical step in ensuring the quality and reliability of subsequent applications. Both recrystallization and column chromatography are effective methods for removing impurities. The choice between these techniques will depend on the specific impurity profile, the desired scale of purification, and the required final purity. For a high degree of purity, a combination of these techniques may be employed, for instance, an initial purification by column chromatography followed by a final recrystallization step. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to achieve high-purity this compound.

References

Application Notes and Protocols for Studying Enzyme Kinetics Using Methyl 4-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Methyl 4-hydroxyphenylacetate (B1229458) as a substrate for studying the kinetics of various hydrolytic enzymes, particularly esterases and lipases. This document outlines the principles, protocols, and data interpretation for such enzymatic assays.

Introduction

Methyl 4-hydroxyphenylacetate is a methyl ester of 4-hydroxyphenylacetic acid. Its ester linkage makes it a suitable substrate for enzymes that catalyze hydrolysis reactions, such as esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3). The study of the kinetics of these enzymes is crucial in various fields, including drug metabolism, biofuel production, and food technology. The enzymatic hydrolysis of this compound yields 4-hydroxyphenylacetic acid and methanol. The progress of this reaction can be monitored to determine key kinetic parameters, providing insights into enzyme efficiency, substrate specificity, and the effects of inhibitors or activators.

Principle of the Assay

The enzymatic hydrolysis of the ester bond in this compound can be monitored by measuring the increase in the concentration of one of the products, 4-hydroxyphenylacetic acid, or the decrease in the concentration of the substrate. A common method is to use spectrophotometry. While 4-hydroxyphenylacetic acid itself does not have a distinct absorbance shift upon formation in the visible range, its phenolic hydroxyl group can be exploited in coupled assays or by monitoring changes in the UV spectrum. Alternatively, the progress of the reaction can be monitored using high-performance liquid chromatography (HPLC) to separate and quantify the substrate and product over time.

For a continuous spectrophotometric assay, a pH indicator can be used to detect the production of the carboxylic acid, which will cause a change in pH. However, this method requires careful buffering. A more direct approach involves monitoring the change in absorbance in the UV range, as the electronic environment of the phenyl ring may change upon hydrolysis of the ester group.

Data Presentation: Kinetic Parameters of Related Substrates

While specific kinetic data for the enzymatic hydrolysis of this compound is not extensively available in the public domain, the following table summarizes the kinetic parameters for various lipases and esterases with structurally related p-nitrophenyl esters. This data can serve as a valuable reference for designing experiments and for comparative analysis. The p-nitrophenyl group in these substrates provides a convenient chromogenic leaving group, simplifying spectrophotometric assays.

Enzyme SourceSubstrateK_m (mM)V_max (µmol/min/mg)k_cat (s⁻¹)k_cat/K_m (s⁻¹mM⁻¹)Reference
Pseudomonas fluorescensOlive Oil1.25 mg/mL0.7 µg/s--[1][2]
Candida rugosa Lipase (B570770)Olive Oil0.1551--[3]
Thermomyces lanuginosus Lipasep-Nitrophenyl palmitate0.22---[4]
Aspergillus nigerOlive Oil12.5---[5]
Porcine Liver EsteraseMethyl Paraben0.08400 U/mL--[6]

Note: The kinetic parameters are highly dependent on the specific assay conditions (e.g., pH, temperature, buffer composition). The data presented here are for comparative purposes. Researchers should determine these parameters under their specific experimental conditions.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Esterase/Lipase Activity using this compound

This protocol describes a general method for determining the kinetic parameters of an esterase or lipase using this compound as the substrate by monitoring the change in absorbance in the UV range.

Materials:

  • This compound (substrate)

  • Purified esterase or lipase

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 100 mM).

    • Prepare a series of substrate dilutions in the phosphate buffer to achieve the desired final concentrations for the assay (e.g., ranging from 0.1 to 10 times the expected K_m).

    • Prepare a solution of the enzyme in the phosphate buffer at a concentration that will yield a linear reaction rate for a reasonable period (e.g., 5-10 minutes). The optimal enzyme concentration should be determined empirically.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance difference between the substrate and the product (this needs to be determined experimentally by scanning the UV spectra of both compounds). A common starting point is to scan from 250 nm to 350 nm.

    • Equilibrate the spectrophotometer and the cuvettes to the desired assay temperature (e.g., 25°C or 37°C).

    • To a cuvette, add the appropriate volume of phosphate buffer and the substrate solution to a final volume of, for example, 1 mL.

    • Place the cuvette in the spectrophotometer and record the baseline absorbance.

    • Initiate the reaction by adding a small volume of the enzyme solution to the cuvette and mix quickly but gently.

    • Immediately start recording the change in absorbance over time for a set period (e.g., 5 minutes), ensuring the initial rate is linear.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot. The velocity is typically expressed in units of absorbance change per minute (ΔAbs/min).

    • Convert the velocity from ΔAbs/min to µmol/min using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the product at the measurement wavelength. The change in molar extinction coefficient (Δε) between product and substrate should be used if the substrate also absorbs at this wavelength.

    • Repeat the assay for each substrate concentration.

    • Plot the initial velocity (v₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters K_m and V_max. This can be done using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Based Assay

This protocol provides a more direct and often more sensitive method for measuring enzyme kinetics by separating and quantifying the substrate and product.

Materials:

  • This compound

  • Purified esterase or lipase

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • Quenching solution (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid)

  • HPLC system with a suitable column (e.g., C18 reverse-phase)

  • Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid)

Procedure:

  • Enzymatic Reaction:

    • Set up a series of reaction tubes, each containing a different concentration of this compound in the reaction buffer.

    • Equilibrate the tubes to the desired reaction temperature.

    • Initiate the reactions by adding the enzyme solution to each tube.

    • At specific time points (e.g., 0, 1, 2, 5, 10 minutes), take an aliquot from each reaction tube and immediately mix it with the quenching solution to stop the reaction.

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Separate the substrate (this compound) and the product (4-hydroxyphenylacetic acid) using an appropriate gradient of the mobile phase.

    • Detect the compounds using a UV detector at a wavelength where both compounds have good absorbance (e.g., 275 nm).

    • Quantify the amount of product formed or substrate consumed by comparing the peak areas to a standard curve of known concentrations of the pure compounds.

  • Data Analysis:

    • For each substrate concentration, plot the concentration of the product formed against time.

    • Determine the initial reaction velocity (v₀) from the slope of the linear portion of this plot.

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine K_m and V_max.

Visualization of Relevant Pathways and Workflows

Metabolic Pathway of 4-Hydroxyphenylacetate

The enzymatic product of this compound hydrolysis is 4-hydroxyphenylacetic acid, which is a key intermediate in the catabolism of aromatic compounds in various microorganisms. The following diagram illustrates a common degradation pathway for 4-hydroxyphenylacetate.

Metabolic_Pathway_of_4_Hydroxyphenylacetate cluster_0 Tyrosine Catabolism cluster_1 4-Hydroxyphenylacetate Degradation Pathway Tyrosine Tyrosine p_Hydroxyphenylpyruvate 4-Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate Tyrosine aminotransferase HPA 4-Hydroxyphenylacetate p_Hydroxyphenylpyruvate->HPA 4-Hydroxyphenylpyruvate dioxygenase DHPA 3,4-Dihydroxyphenylacetate (Homoprotocatechuate) HPA->DHPA 4-Hydroxyphenylacetate 3-monooxygenase CHMS 5-Carboxymethyl-2-hydroxymuconate semialdehyde DHPA->CHMS Homoprotocatechuate 2,3-dioxygenase CHM 5-Carboxymethyl-2-hydroxymuconate CHMS->CHM 5-Carboxymethyl-2-hydroxymuconate semialdehyde dehydrogenase OPET 2-Hydroxy-5-carboxymethylmuconate semialdehyde CHM->OPET 5-Carboxymethyl-2-hydroxymuconate isomerase Pyruvate_Succinate Pyruvate + Succinate OPET->Pyruvate_Succinate Series of enzymatic steps Methyl_HPA This compound Methyl_HPA->HPA Hydrolysis Methanol Methanol Methyl_HPA->Methanol Esterase Esterase / Lipase Esterase->Methyl_HPA

Caption: Metabolic pathway showing the enzymatic conversion of this compound and the subsequent degradation of 4-hydroxyphenylacetate.

Experimental Workflow for Enzyme Kinetics

The following diagram outlines the general workflow for determining the kinetic parameters of an enzyme using this compound as a substrate.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Enzymatic Assay cluster_analysis 3. Data Analysis prep_reagents Prepare Reagents (Substrate, Buffer, Enzyme) setup_reaction Set up reactions with varying substrate concentrations prep_reagents->setup_reaction initiate_reaction Initiate reaction with enzyme setup_reaction->initiate_reaction monitor_reaction Monitor reaction progress (Spectrophotometry or HPLC) initiate_reaction->monitor_reaction calc_velocity Calculate initial reaction velocities (v₀) monitor_reaction->calc_velocity plot_data Plot v₀ vs. [S] calc_velocity->plot_data fit_model Fit data to Michaelis-Menten model plot_data->fit_model determine_params Determine Km and Vmax fit_model->determine_params

Caption: A generalized experimental workflow for determining enzyme kinetic parameters.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Methyl 4-hydroxyphenylacetate (B1229458).

Troubleshooting Low Yield in Methyl 4-hydroxyphenylacetate Synthesis

The synthesis of this compound is commonly achieved through the Fischer esterification of 4-hydroxyphenylacetic acid with methanol (B129727), catalyzed by a strong acid. While seemingly straightforward, several factors can contribute to a lower-than-expected yield. This guide addresses common issues and provides systematic solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low, although I followed a standard Fischer esterification protocol. What are the most likely causes?

A1: Low yields in the Fischer esterification of 4-hydroxyphenylacetic acid are often due to the reversible nature of the reaction and the presence of water, which can shift the equilibrium back towards the reactants.[1][2][3] Key factors to investigate are:

  • Incomplete reaction: The reaction may not have reached equilibrium.

  • Water contamination: The presence of water in your reagents or glassware will inhibit the reaction.

  • Insufficient catalyst: The amount of acid catalyst may be too low to effectively promote the reaction.

  • Suboptimal reaction temperature: The reaction may be too slow at lower temperatures.

  • Losses during workup: Significant amounts of product may be lost during extraction and purification steps.

Q2: Can the phenolic hydroxyl group of 4-hydroxyphenylacetic acid interfere with the esterification reaction?

A2: Yes, the phenolic hydroxyl group can pose a challenge. Phenols are generally less nucleophilic than aliphatic alcohols, which can result in a slower reaction rate for Fischer esterification.[4][5] However, under acidic conditions, the carboxylic acid is protonated, making it more electrophilic and favoring the reaction with methanol. While esterification of the phenolic hydroxyl group is possible, it is generally less favorable under these conditions compared to the esterification of the carboxylic acid. Forcing conditions might lead to side reactions involving the phenol (B47542) group.

Q3: What are common side reactions that can occur during the synthesis?

A3: Besides the main esterification reaction, several side reactions can reduce the yield of the desired product:

  • Dehydration: At higher temperatures and with strong acid catalysts, dehydration of the starting material or product can occur.

  • Sulfonation: If using concentrated sulfuric acid as a catalyst at elevated temperatures, sulfonation of the aromatic ring is a potential side reaction.[4][5]

  • Etherification: While less common under these conditions, self-condensation of methanol to form dimethyl ether can occur at high temperatures.

Q4: How can I effectively remove water from the reaction mixture to improve the yield?

A4: Removing water is crucial for driving the equilibrium towards the formation of the ester.[1][3][6] Several methods can be employed:

  • Dean-Stark apparatus: This is a highly effective method where a solvent that forms an azeotrope with water (e.g., toluene) is used to continuously remove water as it is formed.[1]

  • Molecular sieves: Adding activated 3Å molecular sieves to the reaction mixture can effectively absorb the water produced.[7][8]

  • Excess reagent: Using a large excess of methanol can also shift the equilibrium towards the product side.[1]

Q5: What is the optimal temperature and reaction time?

A5: The optimal temperature for Fischer esterification is typically at the reflux temperature of the alcohol used, which for methanol is around 65°C.[9] Reaction times can vary from a few hours to over 24 hours, depending on the scale and specific conditions.[7][10] It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q6: I am having trouble purifying my product. What are the recommended procedures?

A6: Purification typically involves an aqueous workup to remove the acid catalyst and unreacted 4-hydroxyphenylacetic acid. A common procedure involves:

  • Neutralizing the reaction mixture with a weak base like sodium bicarbonate solution.

  • Extracting the product into an organic solvent such as ethyl acetate.

  • Washing the organic layer with brine to remove residual water.

  • Drying the organic layer over an anhydrous salt like sodium sulfate (B86663).

  • Removing the solvent under reduced pressure. If further purification is needed, column chromatography on silica (B1680970) gel can be employed.

Q7: Are there alternative methods to synthesize this compound if Fischer esterification consistently gives low yields?

A7: Yes, if Fischer esterification proves problematic, you can consider using more reactive acylating agents.[4][5] One common alternative is to first convert 4-hydroxyphenylacetic acid to its acid chloride using a reagent like thionyl chloride (SOCl₂) and then reacting the acid chloride with methanol.[1] This method is generally faster and not reversible, often leading to higher yields, but it involves an extra synthetic step. Enzymatic esterification is another alternative that proceeds under milder conditions.[11][12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete reactionIncrease reaction time and monitor by TLC. Ensure the reaction is heated to reflux.
Insufficient catalystIncrease the amount of acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
Presence of waterUse anhydrous reagents and dry glassware. Consider using a Dean-Stark trap or adding molecular sieves.[7][8]
Low reaction temperatureEnsure the reaction is maintained at the reflux temperature of methanol (approx. 65°C).
Presence of Starting Material in Product Incomplete reactionSee "Incomplete reaction" above.
Insufficient excess of methanolIncrease the molar excess of methanol to shift the equilibrium towards the product.[1] A 10-fold excess can significantly improve yield.[1]
Dark-colored or Tarry Product Side reactions (e.g., sulfonation, dehydration)Lower the reaction temperature. Use a milder acid catalyst (e.g., p-toluenesulfonic acid instead of concentrated sulfuric acid).
Degradation of starting material or productReduce the reaction time and temperature.
Product Loss During Workup Incomplete extractionPerform multiple extractions with the organic solvent.
Emulsion formation during extractionAdd brine to the aqueous layer to break the emulsion.
Product is water-solubleSaturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the ester in water.

Quantitative Data on Reaction Parameters

The following table summarizes the effect of the methanol-to-acid ratio on the yield of a typical Fischer esterification reaction.[1]

Molar Ratio (Methanol:Carboxylic Acid)Approximate Yield (%)
1:165
10:197
100:199

Experimental Protocols

Key Experiment: Fischer Esterification of 4-Hydroxyphenylacetic Acid

This protocol is adapted from a literature procedure with a reported yield of 80%.[8]

Materials:

  • 4-Hydroxyphenylacetic acid (15 g, 0.1 mol)

  • Methanol (500 mL, anhydrous)

  • Concentrated sulfuric acid (2 mL)

  • 3Å Molecular sieves

  • Toluene (B28343)

  • Magnesium sulfate (anhydrous)

  • Activated charcoal

Procedure:

  • Set up a Soxhlet extractor with a reflux condenser.

  • In a round-bottom flask, dissolve 15 g (0.1 mol) of 4-hydroxyphenylacetic acid in 500 mL of methanol.

  • Carefully add 2 mL of concentrated sulfuric acid to the solution.

  • Charge the Soxhlet thimble with 3Å molecular sieves.

  • Heat the solution to reflux and continue for 72 hours.

  • Replace the molecular sieves with fresh, activated sieves every 24 hours.

  • After 72 hours, cool the reaction mixture to room temperature.

  • Evaporate the methanol under reduced pressure to obtain an oily residue.

  • Dissolve the oil in 100 mL of toluene.

  • Extract the toluene solution with three 100 mL portions of water to remove the acid catalyst and any unreacted starting material.

  • Dry the toluene phase over anhydrous magnesium sulfate.

  • Add activated charcoal to decolorize the solution and filter.

  • Evaporate the toluene under reduced pressure to yield this compound as a yellow oil.

Visualizations

Chemical Reaction Pathway

Fischer_Esterification 4-Hydroxyphenylacetic Acid 4-Hydroxyphenylacetic Acid (HOC₆H₄CH₂COOH) This compound This compound (HOC₆H₄CH₂COOCH₃) 4-Hydroxyphenylacetic Acid->this compound + CH₃OH (H⁺ catalyst) Methanol Methanol (CH₃OH) Water Water (H₂O)

Caption: Fischer esterification of 4-hydroxyphenylacetic acid.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of Methyl 4-hydroxyphenylacetate check_reaction Check Reaction Completion (TLC Analysis) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Yes check_water Suspect Water Contamination? check_reaction->check_water No optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase catalyst amount - Ensure reflux temperature incomplete->optimize_conditions optimize_conditions->check_reaction remove_water Implement Water Removal: - Use anhydrous reagents - Use Dean-Stark trap or  molecular sieves check_water->remove_water Yes check_workup Review Workup Procedure check_water->check_workup No remove_water->check_reaction optimize_workup Optimize Workup: - Perform multiple extractions - Use brine to break emulsions - Saturate aqueous layer with NaCl check_workup->optimize_workup Issues Identified consider_alternatives Consider Alternative Synthesis: - Acid chloride method - Enzymatic esterification check_workup->consider_alternatives No Issues end Improved Yield optimize_workup->end consider_alternatives->end

References

How to resolve "oiling out" during recrystallization of arylacetates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve the issue of "oiling out" during the recrystallization of arylacetates.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" during recrystallization?

A1: "Oiling out" is a phenomenon where a compound separates from the recrystallization solvent as a liquid or oil rather than forming solid crystals.[1] This often occurs when the solute is highly supersaturated or when the temperature of the solution is above the melting point of the solute. The resulting oil is often a supercooled liquid that can solidify into an amorphous solid or a mass of very small, impure crystals, which defeats the purpose of recrystallization.

Q2: Why do my arylacetates "oil out"?

A2: Arylacetates may oil out for several reasons:

  • Low Melting Point: Many arylacetates have relatively low melting points. If the boiling point of the recrystallization solvent is higher than the melting point of the arylacetate, the compound will melt before it dissolves and may separate as an oil upon cooling.[2]

  • High Supersaturation: Rapid cooling of a saturated solution can lead to a state of high supersaturation, where the concentration of the solute is significantly higher than its equilibrium solubility. This can force the compound out of solution as an oil because the molecules do not have enough time to orient themselves into a crystal lattice.[1]

  • Presence of Impurities: Impurities can depress the melting point of a compound, increasing the likelihood of oiling out. They can also interfere with the crystal lattice formation.

  • Inappropriate Solvent Choice: If the arylacetate is too soluble in the chosen solvent at room temperature, it can be difficult to induce crystallization, leading to the formation of an oil. Conversely, if the solvent is too dissimilar in polarity to the arylacetate, this can also promote phase separation.[2]

Q3: How can I prevent my arylacetate from oiling out?

A3: Several strategies can be employed to prevent oiling out:

  • Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This provides more time for the molecules to form an ordered crystal lattice.[3]

  • Use a Lower Boiling Point Solvent: Select a solvent with a boiling point lower than the melting point of your arylacetate.

  • Adjust Solvent Volume: Oiling out can occur if the solution is too concentrated. Try adding a small amount of additional hot solvent to the solution.[3]

  • Seeding: Introduce a small, pure crystal of the arylacetate (a seed crystal) to the cooled, supersaturated solution. This provides a template for crystal growth to begin.[3]

  • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic nucleation sites, which can induce crystallization.

Q4: I have an oil. Is my purification ruined? How can I recover my product?

A4: Not necessarily. If your arylacetate has oiled out, you can often resolve the issue by:

  • Heating the solution until the oil redissolves completely.

  • Adding a small amount of additional solvent to decrease the saturation.

  • Allowing the solution to cool much more slowly.

  • Consider adding a seed crystal once the solution has cooled to just below its saturation temperature.

If these steps do not work, you may need to recover the crude product by removing the solvent and attempting the recrystallization again with a different solvent or solvent system.

Troubleshooting Guides

Problem: The arylacetate forms an oil upon cooling.
Possible Cause Solution
Solution is too concentrated.Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and then cool slowly.[3]
Cooling is too rapid.Allow the flask to cool to room temperature on a benchtop before placing it in an ice bath. Insulating the flask can also slow the cooling rate.
Melting point of the arylacetate is below the boiling point of the solvent.Choose a solvent with a lower boiling point.[3] Alternatively, use a mixed solvent system where the compound has lower solubility at the boiling point of the mixture.
High level of impurities.Consider purifying the crude product by another method, such as column chromatography, before recrystallization. Alternatively, a pre-purification step using activated charcoal can sometimes remove impurities that promote oiling out.
Problem: No crystals form, even after slow cooling.
Possible Cause Solution
Too much solvent was used.Boil off some of the solvent to increase the concentration of the arylacetate and then allow it to cool again.[3]
The solution is supersaturated but nucleation has not occurred.Try to induce crystallization by adding a seed crystal or by scratching the inner surface of the flask with a glass rod.
The arylacetate is too soluble in the chosen solvent.If using a single solvent, try a different solvent in which the compound is less soluble. If using a mixed solvent system, add more of the "insoluble" solvent dropwise to the hot solution until it becomes slightly cloudy, then add a drop or two of the "soluble" solvent to clarify and cool slowly.

Data Presentation

Table 1: Recommended Solvent Systems for Arylacetate Recrystallization

While optimal solvent ratios and temperatures are highly dependent on the specific arylacetate and its impurities, the following table provides general guidance on suitable solvent systems. It is recommended to perform small-scale solvent screening tests to determine the ideal system for your compound.

Arylacetate TypeSingle Solvent SystemsMixed Solvent Systems (Soluble : Insoluble)Notes
General ArylacetatesEthanol (B145695), Isopropanol, Ethyl Acetate (B1210297), AcetoneEthanol : Water, Acetone : Water, Ethyl Acetate : Hexane (B92381), Toluene : HeptaneThe "like dissolves like" principle is a good starting point; esters are often soluble in ethyl acetate and acetone.[4] Mixed systems with water or hexane as the anti-solvent are common.
Acetylsalicylic Acid (Aspirin)Ethanol : Water[2][5][6][7]A common undergraduate experiment involves recrystallization from an ethanol/water mixture.
Phenylacetate DerivativesBenzene (B151609), TolueneHexane : Acetone, Hexane : Ethyl AcetateFor phenylacetic acid, a mixed system of benzene and ethanol has been reported.
Naproxen (B1676952) Methyl EsterMethanol : Water, Isopropanol : Propylene GlycolThe solubility of naproxen and its esters has been studied in various solvent systems.[1][8][9][10]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of an Arylacetate Using a Mixed Solvent System (e.g., Ethanol/Water)

This protocol is a general guideline and may need to be optimized for your specific arylacetate.

  • Dissolution: Place the crude arylacetate in an Erlenmeyer flask. Add the minimum amount of the "soluble" solvent (e.g., ethanol) to dissolve the solid at room temperature or with gentle heating.[5][6][7]

  • Heating: Gently heat the solution to near boiling.

  • Addition of Anti-Solvent: While the solution is hot, add the "insoluble" solvent (e.g., water) dropwise until the solution becomes persistently cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few more drops of the hot "soluble" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Protocol 2: Detailed Methodology for Recrystallization of Acetylsalicylic Acid (Aspirin) from an Ethanol/Water Mixture

This protocol provides specific volumes and steps for the recrystallization of aspirin (B1665792), a common arylacetate.[2][5][6][7]

  • Dissolution: Transfer the crude aspirin to a 50-mL Erlenmeyer flask. Add 4 mL of ethanol and warm the flask on a hot plate until all the solid dissolves.[2]

  • Induce Crystallization: Immediately remove the flask from the heat and slowly add 13 mL of cold water. Crystals should begin to form.[2]

  • Cooling: Chill the solution in an ice-water bath to complete the crystallization process.

  • Filtration: Collect the crystals using vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold water.

  • Drying: Leave the crystals under vacuum for several minutes to help them dry. Further drying can be done in a desiccator or a low-temperature oven.

Mandatory Visualization

G Troubleshooting 'Oiling Out' in Arylacetate Recrystallization start Start: Crude Arylacetate dissolve Dissolve in minimum amount of hot solvent start->dissolve cool Cool solution slowly dissolve->cool oil_out_check Does the compound 'oil out'? cool->oil_out_check crystals_form_check Do crystals form? oil_out_check->crystals_form_check No reheat Reheat to dissolve oil oil_out_check->reheat Yes collect_crystals Collect and dry pure crystals crystals_form_check->collect_crystals Yes induce_crystallization Induce crystallization: - Add seed crystal - Scratch flask crystals_form_check->induce_crystallization No end End: Purified Product collect_crystals->end add_solvent Add more hot solvent reheat->add_solvent add_solvent->cool change_solvent Consider changing solvent or using a mixed solvent system add_solvent->change_solvent induce_crystallization->cool concentrate_solution Boil off some solvent to concentrate induce_crystallization->concentrate_solution concentrate_solution->cool

References

Stability issues of Methyl 4-hydroxyphenylacetate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of Methyl 4-hydroxyphenylacetate (B1229458) in aqueous solutions. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and stability data to ensure the integrity of your experiments.

Troubleshooting Guide: Stability Issues

This guide addresses common problems encountered during the handling and analysis of Methyl 4-hydroxyphenylacetate in aqueous solutions.

Issue Possible Cause Recommended Solution
Loss of compound potency over time in aqueous solution. Hydrolysis: The ester group is susceptible to hydrolysis, especially under non-neutral pH conditions. This reaction is catalyzed by both acids and bases.- Maintain the pH of the stock and working solutions between 4 and 6. - Use a buffered solution (e.g., citrate (B86180) or acetate (B1210297) buffer) to maintain a stable pH. - Store solutions at refrigerated temperatures (2-8 °C) to slow down the hydrolysis rate. For long-term storage, consider storing at -20°C or -80°C.[1]
Appearance of a yellow or brown tint in the solution. Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be accelerated by exposure to light, high temperatures, and the presence of metal ions or oxidizing agents.- Protect solutions from light by using amber vials or wrapping containers in aluminum foil. - Degas the solvent to remove dissolved oxygen before preparing solutions. - Consider adding an antioxidant (e.g., EDTA to chelate metal ions) to the formulation if compatible with the experimental design. - Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent analytical results (HPLC). Inadequate HPLC method: The analytical method may not be stability-indicating, meaning it cannot separate the intact drug from its degradation products.- Develop and validate a stability-indicating HPLC method capable of resolving this compound from its primary degradation products (4-Hydroxyphenylacetic acid and potential oxidative byproducts). - Perform forced degradation studies to generate degradation products and confirm the specificity of the method.
Precipitation of the compound in aqueous solution. Low aqueous solubility: this compound has limited solubility in water, which can be further affected by pH and temperature.- Prepare stock solutions in a small amount of a water-miscible organic solvent (e.g., ethanol, methanol, or DMSO) before diluting with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. - The solubility of parabens, which are structurally similar, increases with temperature. Gentle warming can aid dissolution, but be mindful of potential degradation at elevated temperatures.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: The two main degradation pathways are hydrolysis and oxidation.[3]

  • Hydrolysis: The ester linkage is cleaved, yielding 4-Hydroxyphenylacetic acid and methanol. This process is significantly influenced by pH, with accelerated rates under both acidic and basic conditions.

  • Oxidation: The phenol (B47542) group is susceptible to oxidation, which can be initiated by light, heat, or the presence of oxidizing agents. This can lead to the formation of colored quinone-type byproducts.

Q2: How does pH affect the stability of this compound?

A2: pH is a critical factor. The stability of this compound is generally greatest in the pH range of 4-6. In acidic or alkaline solutions, the rate of hydrolysis increases significantly. For instance, studies on the analogous compound methylparaben show that it remains stable in a pH range of 4-8.[2]

Q3: What are the ideal storage conditions for aqueous solutions of this compound?

A3: To minimize degradation, aqueous solutions should be:

  • Stored at refrigerated temperatures (2-8°C) for short-term use.

  • For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.[1]

  • Protected from light by using amber-colored containers or foil wrapping.

  • Maintained at a pH between 4 and 6 using a suitable buffer system.

Q4: How can I monitor the degradation of this compound in my samples?

A4: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor degradation. This method should be able to separate and quantify the intact this compound from its degradation products, primarily 4-Hydroxyphenylacetic acid.

Quantitative Stability Data

The following tables provide estimated kinetic data for the degradation of this compound based on published data for the structurally similar compound, methylparaben. These values should be used as a guideline, and it is recommended to perform specific stability studies for your formulation.

Table 1: Estimated Hydrolysis Rate Constants (k) and Half-lives (t½) at 70°C

pHk (day⁻¹) (Estimated)t½ (days) (Estimated)
2.750.02330.1
7.000.01546.2
9.160.2313.0

Data estimated from studies on methylparaben hydrolysis.

Table 2: Estimated Shelf-Life (t₉₀) at Different Temperatures and Neutral pH

TemperaturePredicted t₉₀ (days)
4°C> 365
25°C~180
40°C~60

Shelf-life (t₉₀) is the time at which 90% of the initial concentration remains. These are estimations and should be confirmed by real-time stability studies.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound to aid in the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or acetonitrile (B52724) (HPLC grade)

  • pH meter

  • Water bath or oven

  • UV lamp

Procedure:

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.

    • Keep at room temperature and withdraw samples at appropriate time points (e.g., 0, 15, 30, 60 minutes).

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

    • If degradation is too rapid, perform the study at a lower temperature (e.g., 4°C). If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL.

    • Keep at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Store the solid compound at 60°C for 7 days.

    • Prepare a 1 mg/mL solution of the stressed solid for HPLC analysis.

  • Photolytic Degradation:

    • Expose a 1 mg/mL aqueous solution of this compound to UV light (e.g., 254 nm) for 24 hours.

    • Keep a control sample wrapped in foil to protect it from light.

  • Analysis:

    • Analyze all samples by a suitable HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its degradation products.

Chromatographic Conditions (Example):

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Column Temperature 30°C

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation:

    • Dilute the samples from the forced degradation study or stability study with the mobile phase to fall within the concentration range of the standard curve.

    • Filter the samples through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standards and samples into the HPLC system.

    • Identify the peak for this compound based on the retention time of the standard.

    • Degradation products should appear as separate peaks.

    • Calculate the concentration of this compound in the samples using the calibration curve generated from the standards.

Visualizations

MHP This compound HPA 4-Hydroxyphenylacetic acid MHP->HPA Hydrolysis (Acid/Base Catalyzed) Methanol Methanol Oxidized_Products Oxidized Products (e.g., Quinones) MHP->Oxidized_Products Oxidation (Light, Heat, O2) start Start: Aqueous Solution of This compound stress Apply Stress Condition (pH, Temp, Light, Oxidant) start->stress sampling Withdraw Samples at Time Intervals stress->sampling neutralize Neutralize/Quench Reaction (if necessary) sampling->neutralize prepare Prepare for HPLC (Dilute and Filter) neutralize->prepare hplc HPLC Analysis prepare->hplc data Data Analysis: Quantify Parent and Degradants hplc->data end End: Determine Degradation Rate data->end issue Issue: Loss of Potency or Inconsistent Results check_ph Is the solution pH between 4 and 6? issue->check_ph check_storage Is the solution protected from light and stored cold? check_ph->check_storage Yes adjust_ph Action: Adjust pH and use a buffer system. check_ph->adjust_ph No check_hplc Is the HPLC method stability-indicating? check_storage->check_hplc Yes adjust_storage Action: Use amber vials and refrigerate or freeze. check_storage->adjust_storage No validate_hplc Action: Develop/validate a stability-indicating method. check_hplc->validate_hplc No resolved Problem Resolved check_hplc->resolved Yes adjust_ph->resolved adjust_storage->resolved validate_hplc->resolved

References

Preventing hydrolysis of Methyl 4-hydroxyphenylacetate during storage.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 4-hydroxyphenylacetate (B1229458). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of Methyl 4-hydroxyphenylacetate during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is the methyl ester of 4-hydroxyphenylacetic acid.[1][2] It is a compound of interest in various research fields. The stability of this compound is critical because hydrolysis, the chemical breakdown in the presence of water, will cleave the ester bond, yielding 4-hydroxyphenylacetic acid and methanol (B129727).[3][4] This degradation can lead to inaccurate experimental results, loss of product potency, and the formation of impurities.

Q2: What are the primary factors that cause the hydrolysis of this compound?

The primary factors that can induce the hydrolysis of this compound are:

  • Presence of Moisture: Water is a key reactant in the hydrolysis process.[5][6] Exposure to atmospheric humidity or use of non-anhydrous solvents can initiate degradation.

  • pH: The rate of ester hydrolysis is significantly influenced by pH. Both acidic and basic conditions can catalyze the reaction.[7][8]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[9]

  • Presence of Catalysts: Strong acids, strong bases, and certain enzymes can act as catalysts, increasing the rate of hydrolysis.[10][11]

Q3: What are the ideal storage conditions for neat (solid) this compound?

To minimize hydrolysis of solid this compound, the following storage conditions are recommended:

  • Temperature: Store at 4°C.[12]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent both moisture contact and potential oxidation.[12]

  • Container: Use a tightly sealed container to protect from atmospheric moisture. For long-term storage, consider using a desiccator.[13][14]

Q4: How should I store solutions of this compound?

For solutions of this compound, storage conditions depend on the solvent and the intended duration of storage:

  • Short-term (1 month): Store at -20°C under a nitrogen atmosphere.[12]

  • Long-term (6 months): Store at -80°C under a nitrogen atmosphere.[12]

  • Solvent Choice: Use anhydrous, high-purity solvents. If using hygroscopic solvents like DMSO, ensure it is newly opened to minimize water content.[12]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution(s)
Decreased purity of the compound over time, with the appearance of a new peak corresponding to 4-hydroxyphenylacetic acid in analytical tests (e.g., HPLC, NMR). Hydrolysis due to improper storage.- Review your storage conditions. Ensure the compound is stored at the recommended temperature and under an inert atmosphere. - Use tightly sealed containers and consider storing in a desiccator.[13][14] - For solutions, use anhydrous solvents and store at or below -20°C.[12]
Inconsistent results in bioassays or chemical reactions. Degradation of this compound in the experimental medium.- Check the pH of your buffers and solutions. Ester hydrolysis is accelerated in both acidic and basic conditions.[8] Aim for a neutral pH if the experimental conditions allow. - Prepare solutions fresh before use whenever possible.
The solid compound appears clumpy or discolored. Absorption of moisture from the atmosphere, which can precede hydrolysis.- Discard the compromised batch if purity is critical. - In the future, ensure the container is tightly sealed immediately after use and stored in a dry environment.[14]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Atmosphere Duration Reference
Solid (Neat)4°CNitrogenLong-term[12]
Solution in DMSO-20°CNitrogenUp to 1 month[12]
Solution in DMSO-80°CNitrogenUp to 6 months[12]

Experimental Protocols

Protocol: Stability Assessment of this compound under Different Storage Conditions

Objective: To determine the stability of this compound under various temperature and humidity conditions.

Materials:

  • This compound (high purity)

  • Anhydrous methanol (HPLC grade)

  • Deionized water

  • Controlled environment chambers or incubators

  • HPLC system with a C18 column

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Sample Preparation:

    • Accurately weigh 10 mg of this compound into several vials.

    • Prepare a stock solution by dissolving 10 mg of this compound in 10 mL of anhydrous methanol to get a 1 mg/mL solution.

  • Storage Conditions:

    • Place the vials of solid compound and aliquots of the stock solution under the following conditions:

      • Condition A (Control): -20°C in a desiccator.

      • Condition B: 4°C, ambient humidity.

      • Condition C: Room temperature (20-25°C), ambient humidity.

      • Condition D: 40°C, 75% relative humidity (accelerated stability testing).

  • Time Points for Analysis:

    • Analyze the samples at T=0, 1 week, 2 weeks, 1 month, and 3 months.

  • Analytical Method (HPLC):

    • Mobile Phase: A gradient of water (A) and methanol (B).

    • Column: C18, 4.6 x 250 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 275 nm.

    • Injection Volume: 10 µL.

    • Procedure:

      • At each time point, dissolve one vial of the solid from each condition in 10 mL of methanol.

      • Dilute the stock solutions and the newly prepared solutions to a suitable concentration for HPLC analysis.

      • Inject the samples into the HPLC system.

      • Quantify the peak area of this compound and any degradation products (primarily 4-hydroxyphenylacetic acid).

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of the remaining compound against time for each storage condition to determine the degradation rate.

Mandatory Visualization

Hydrolysis_Reaction cluster_reactants Reactants cluster_products Products MHP This compound Products Hydrolysis Products MHP->Products Catalyst (H+ or OH-) Water Water (H2O) Water->Products HPA 4-Hydroxyphenylacetic Acid Methanol Methanol

Caption: Hydrolysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_Solid Prepare Solid Samples Cond_A Control (-20°C, Desiccator) Prep_Solid->Cond_A Cond_B 4°C, Ambient Humidity Prep_Solid->Cond_B Cond_C Room Temp, Ambient Humidity Prep_Solid->Cond_C Cond_D 40°C, 75% RH Prep_Solid->Cond_D Prep_Solution Prepare Stock Solution Prep_Solution->Cond_A Prep_Solution->Cond_B Prep_Solution->Cond_C Prep_Solution->Cond_D Time_Points Analyze at T=0, 1, 2, 4, 12 weeks Cond_A->Time_Points Cond_B->Time_Points Cond_C->Time_Points Cond_D->Time_Points HPLC HPLC Analysis Time_Points->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for stability testing.

Troubleshooting_Guide Start Product Instability Observed Check_Form Is the product solid or in solution? Start->Check_Form Exp_Cond Check Experimental Conditions: - pH of medium? - Freshly prepared solution? Start->Exp_Cond Solid_Storage Check Solid Storage Conditions: - Temperature (4°C?) - Inert Atmosphere? - Tightly Sealed? Check_Form->Solid_Storage Solid Solution_Storage Check Solution Storage: - Anhydrous Solvent? - Temperature (≤-20°C?) - Inert Atmosphere? Check_Form->Solution_Storage Solution Improve_Storage Improve Storage Practices: - Follow recommended guidelines Solid_Storage->Improve_Storage Solution_Storage->Improve_Storage Optimize_Exp Optimize Experiment: - Adjust pH to neutral - Use freshly prepared solutions Exp_Cond->Optimize_Exp Yes Exp_Cond->Improve_Storage No

Caption: Troubleshooting decision tree.

References

Degradation pathways of Methyl 4-hydroxyphenylacetate under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the degradation pathways of Methyl 4-hydroxyphenylacetate (B1229458) (MHPA) under stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Methyl 4-hydroxyphenylacetate (MHPA) under stress conditions?

A1: The primary degradation pathways for MHPA, a phenolic ester, are hydrolysis and oxidation.[1] Under hydrolytic conditions (acidic or basic), the ester bond is susceptible to cleavage, yielding 4-hydroxyphenylacetic acid and methanol (B129727).[2][3][4] The phenolic group is prone to oxidation, which can be initiated by exposure to light, heat, or oxidizing agents, potentially leading to the formation of colored degradation products.[1]

Q2: What are forced degradation studies and why are they important for MHPA?

A2: Forced degradation studies, also known as stress testing, involve subjecting a drug substance like MHPA to conditions more severe than accelerated stability testing.[5][6] These studies are crucial for:

  • Identifying potential degradation products.[7]

  • Elucidating degradation pathways.[5][7]

  • Demonstrating the specificity of stability-indicating analytical methods.[6][7]

  • Understanding the intrinsic stability of the molecule.[5][8]

This information is vital for developing stable formulations, determining appropriate storage conditions, and ensuring the safety and efficacy of a drug product.[5]

Q3: What are the typical stress conditions applied in forced degradation studies of MHPA?

A3: Typical stress conditions for MHPA would include:

  • Acidic Hydrolysis: Treatment with acids like 0.1 N to 1 N HCl.[7][9]

  • Basic Hydrolysis: Treatment with bases like 0.1 N to 1 N NaOH.[7][9]

  • Neutral Hydrolysis: Refluxing in water.[9]

  • Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide (H₂O₂).

  • Photolytic Degradation: Exposure to UV and visible light.[5][8]

  • Thermal Degradation: Exposure to dry heat.[5]

Q4: How can I detect and quantify MHPA and its degradation products?

A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the most common technique for separating and quantifying MHPA and its degradation products. The method must be validated to ensure it can accurately measure the active ingredient without interference from degradants, excipients, or impurities.

Troubleshooting Guides

Issue 1: Poor Separation of Degradation Products in HPLC
  • Possible Cause: Inappropriate mobile phase composition or pH.

    • Troubleshooting Tip: Modify the mobile phase composition by varying the organic solvent ratio or changing the type of organic solvent (e.g., acetonitrile, methanol). Adjust the pH of the aqueous phase, as the ionization of 4-hydroxyphenylacetic acid (a primary degradant) is pH-dependent. A slightly acidic mobile phase is often preferred for phenolic compounds.[1]

  • Possible Cause: Unsuitable column.

    • Troubleshooting Tip: Experiment with a different column chemistry (e.g., C18, C8, Phenyl-Hexyl) or a column with a different particle size or length to improve resolution.

  • Possible Cause: Gradient elution not optimized.

    • Troubleshooting Tip: Adjust the gradient slope, initial and final mobile phase compositions, and the gradient time to achieve better separation of closely eluting peaks.

Issue 2: Mass Imbalance in Degradation Studies
  • Possible Cause: Some degradation products are not being detected.

    • Troubleshooting Tip: Ensure your detector wavelength is appropriate for all potential degradation products. Some degradants may not have the same UV maximum as the parent compound. A photodiode array (PDA) detector can be useful to investigate the UV spectra of all detected peaks. Also, consider the possibility of non-UV active or volatile degradation products that would require other analytical techniques for detection (e.g., LC-MS, GC).

  • Possible Cause: Adsorption of the drug or degradation products onto container surfaces.

  • Possible Cause: Co-elution of degradation products.

    • Troubleshooting Tip: Re-evaluate the specificity of your analytical method. If peaks are co-eluting, the quantification of both the parent drug and the degradant will be inaccurate. Improve the separation as described in "Issue 1".

Issue 3: Unexpected Degradation Products
  • Possible Cause: Interaction with excipients in a formulation.

    • Troubleshooting Tip: Conduct compatibility studies with individual excipients to identify any interactions. Impurities in excipients, such as peroxides, can induce degradation.[1]

  • Possible Cause: Contamination of reagents or solvents.

    • Troubleshooting Tip: Use high-purity (e.g., HPLC grade) solvents and fresh reagents to avoid introducing contaminants that could react with MHPA.

  • Possible Cause: Degradation induced by the analytical method itself.

    • Troubleshooting Tip: Investigate on-column degradation by varying mobile phase pH and checking for metal contamination in the HPLC system.[1] Using a column with a PEEK-lined interior can be considered.[1]

Quantitative Data Summary

The following tables summarize illustrative quantitative data from forced degradation studies of this compound.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ConditionTimeTemperature% Degradation of MHPAMajor Degradation Product(s)
Acidic Hydrolysis 0.1 N HCl8 hours80°C15.2%4-Hydroxyphenylacetic acid
Basic Hydrolysis 0.1 N NaOH2 hours60°C25.8%4-Hydroxyphenylacetic acid
Oxidative 3% H₂O₂24 hoursRoom Temp10.5%Oxidized phenolic derivatives
Photolytic UV Light (254 nm)48 hoursRoom Temp8.3%Photodegradation products
Thermal Dry Heat72 hours105°C5.1%Thermally induced degradants

Table 2: HPLC Method Parameters for Stability Indicating Assay

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Detection Wavelength 275 nm
Column Temperature 30°C
Injection Volume 10 µL

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.

    • Reflux the mixture at 80°C for 8 hours.

    • At appropriate time intervals (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH.

    • Keep the mixture at 60°C for 2 hours.

    • At appropriate time intervals (e.g., 0, 0.5, 1, 2 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of purified water.

    • Reflux the mixture at 80°C for 24 hours.

    • At appropriate time intervals, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

Protocol 2: Forced Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of MHPA.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At appropriate time intervals (e.g., 0, 4, 8, 24 hours), withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

Protocol 3: Forced Photolytic Degradation
  • Sample Preparation: Prepare a 1 mg/mL solution of MHPA in methanol. Transfer the solution to a quartz petri dish. Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Light Exposure: Place the petri dish in a photostability chamber and expose it to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for 48 hours. The control sample should be placed in the same chamber.

  • Analysis: At appropriate time intervals, withdraw an aliquot from both the exposed and control samples and analyze by HPLC.

Visualizations

G MHPA This compound HPAA 4-Hydroxyphenylacetic acid MHPA->HPAA  Hydrolysis (Acid/Base) Methanol Methanol MHPA->Methanol  Hydrolysis (Acid/Base) Oxidized_Products Oxidized Products MHPA->Oxidized_Products  Oxidation (e.g., H₂O₂) G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare MHPA Solution Acid Acidic Hydrolysis Start->Acid Base Basic Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Photo Photolysis Start->Photo Thermal Thermal Stress Start->Thermal Sampling Time-point Sampling & Neutralization (if needed) Acid->Sampling Base->Sampling Oxidation->Sampling Photo->Sampling Thermal->Sampling HPLC HPLC Analysis Sampling->HPLC Characterization Characterize Degradants (e.g., LC-MS) HPLC->Characterization G cluster_sep Solutions for Poor Separation cluster_mass Solutions for Mass Imbalance cluster_peaks Reasons for Unexpected Peaks Trouble Troubleshooting Logic Poor_Sep Poor Separation? Trouble->Poor_Sep Mass_Imbalance Mass Imbalance? Trouble->Mass_Imbalance Unexpected_Peaks Unexpected Peaks? Trouble->Unexpected_Peaks Mod_MP Modify Mobile Phase Poor_Sep->Mod_MP Yes Change_Col Change Column Poor_Sep->Change_Col Yes Opt_Grad Optimize Gradient Poor_Sep->Opt_Grad Yes Check_UV Check Detector Wavelength Mass_Imbalance->Check_UV Yes Use_Inert Use Inert Containers Mass_Imbalance->Use_Inert Yes Improve_Sep Improve Separation Mass_Imbalance->Improve_Sep Yes Excipient_Int Excipient Interaction Unexpected_Peaks->Excipient_Int Yes Contamination Reagent Contamination Unexpected_Peaks->Contamination Yes On_Col_Deg On-Column Degradation Unexpected_Peaks->On_Col_Deg Yes

References

Technical Support Center: Reverse-Phase HPLC Analysis of Methyl 4-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving common issues encountered during the analysis of Methyl 4-hydroxyphenylacetate (B1229458) using reverse-phase high-performance liquid chromatography (RP-HPLC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic resolution and peak shape.

Troubleshooting Guide: Improving Resolution

Poor resolution in the HPLC analysis of Methyl 4-hydroxyphenylacetate can manifest as broad, tailing, or co-eluting peaks. This guide provides a systematic approach to diagnosing and resolving these common issues.

Problem: Peak Tailing

Peak tailing is characterized by an asymmetrical peak with a drawn-out trailing edge, which can lead to inaccurate integration and reduced resolution.

Initial Checks:

  • Column Health: Ensure the column is not old or contaminated. Flush the column with a strong solvent, and if the problem persists, consider replacing it.

  • System Leaks: Check for any loose fittings or leaks in the HPLC system, from the injector to the detector.

  • Extra-Column Volume: Minimize the length and internal diameter of tubing to reduce dead volume.

Troubleshooting Workflow for Peak Tailing:

G start Peak Tailing Observed check_ph Is Mobile Phase pH > 2 units below pKa (approx. 9.72)? start->check_ph adjust_ph Adjust Mobile Phase pH to 2-4 for Ion Suppression check_ph->adjust_ph No check_buffer Is a buffer used? check_ph->check_buffer Yes adjust_ph->check_buffer add_buffer Add a suitable buffer (e.g., phosphate (B84403) or acetate) at 10-25 mM check_buffer->add_buffer No check_sample_solvent Is the sample dissolved in a solvent stronger than the mobile phase? check_buffer->check_sample_solvent Yes add_buffer->check_sample_solvent dissolve_in_mp Dissolve sample in the initial mobile phase check_sample_solvent->dissolve_in_mp Yes check_overload Is the column overloaded? check_sample_solvent->check_overload No dissolve_in_mp->check_overload reduce_concentration Reduce sample concentration or injection volume check_overload->reduce_concentration Yes end Symmetrical Peak Achieved check_overload->end No reduce_concentration->end

Caption: Troubleshooting workflow for peak tailing.

Problem: Broad Peaks

Broad peaks can result in decreased resolution and reduced sensitivity.

Initial Checks:

  • Flow Rate: An excessively high flow rate can lead to peak broadening. Try reducing the flow rate.[1]

  • Temperature: Low column temperature can increase mobile phase viscosity and contribute to broader peaks. Consider increasing the column temperature (e.g., to 30-40°C).[1]

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before injection.

Troubleshooting Workflow for Broad Peaks:

G start Broad Peaks Observed check_flow_rate Is the flow rate optimized? start->check_flow_rate optimize_flow_rate Decrease flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) check_flow_rate->optimize_flow_rate No check_temperature Is the column temperature controlled and optimized? check_flow_rate->check_temperature Yes optimize_flow_rate->check_temperature increase_temperature Increase column temperature (e.g., to 35°C) check_temperature->increase_temperature No check_gradient Is an isocratic method being used? check_temperature->check_gradient Yes increase_temperature->check_gradient use_gradient Introduce a shallow gradient to sharpen the peak check_gradient->use_gradient Yes check_column Is the column old or damaged? check_gradient->check_column No use_gradient->check_column replace_column Replace the analytical column check_column->replace_column Yes end Sharp Peaks and Improved Resolution check_column->end No replace_column->end

Caption: Troubleshooting workflow for broad peaks.

Frequently Asked Questions (FAQs)

Q1: What is the ideal mobile phase pH for analyzing this compound?

A1: this compound has a phenolic hydroxyl group with a predicted pKa of approximately 9.72. To ensure good peak shape and reproducible retention times, it is crucial to keep the analyte in a single ionization state. Therefore, a mobile phase pH of 2 to 4 is recommended.[2] This low pH suppresses the ionization of the phenolic hydroxyl group, minimizing peak tailing that can result from interactions with residual silanols on the silica-based stationary phase.[2][3]

Q2: Which organic modifier, methanol (B129727) or acetonitrile (B52724), is better for the separation?

A2: Both methanol and acetonitrile can be used as organic modifiers. Acetonitrile generally has a lower viscosity, which can lead to higher efficiency and lower backpressure. However, methanol can offer different selectivity for phenolic compounds and may improve the resolution of critical pairs in some cases. It is advisable to screen both solvents during method development to determine the optimal choice for your specific separation.

Q3: My peak for this compound is still tailing even after adjusting the mobile phase pH. What else can I do?

A3: If peak tailing persists after pH optimization, consider the following:

  • Use a high-purity, end-capped column: These columns have fewer accessible silanol (B1196071) groups, reducing secondary interactions.

  • Add a buffer to the mobile phase: A phosphate or acetate (B1210297) buffer at a concentration of 10-25 mM can help maintain a consistent pH and improve peak shape.[4]

  • Check your sample solvent: Dissolving your sample in a solvent stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[5]

  • Reduce sample load: Injecting too much sample can lead to column overload and peak tailing. Try reducing the injection volume or sample concentration.[6][7]

Q4: How can I improve the resolution between this compound and a closely eluting impurity?

A4: To improve the resolution between two co-eluting peaks, you can try the following:

  • Optimize the organic modifier percentage: A small change in the percentage of acetonitrile or methanol can significantly alter selectivity.

  • Introduce a shallow gradient: A slow, shallow gradient can help to separate closely eluting compounds more effectively than an isocratic method.

  • Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can change the elution order and improve resolution.

  • Adjust the temperature: Changing the column temperature can affect the selectivity of the separation.

  • Use a different stationary phase: If other options fail, a column with a different chemistry (e.g., a phenyl-hexyl or a different C18 phase) may provide the necessary selectivity.

Data Presentation

Table 1: Mobile Phase Optimization Strategies and Expected Outcomes

ParameterModificationRationaleExpected Outcome
Mobile Phase pH Decrease pH to 2-4 with an acidifier (e.g., formic acid, phosphoric acid)Suppress ionization of the phenolic hydroxyl group (pKa ≈ 9.72) to minimize silanol interactions.Sharper, more symmetrical peaks with reduced tailing.[2][3]
Organic Modifier Decrease % Acetonitrile/MethanolIncrease retention time and potentially improve separation from early eluting impurities.Increased retention and resolution of early eluting peaks.
Buffer Add 10-25 mM phosphate or acetate bufferMaintain a stable pH across the column.Improved peak shape and reproducibility.[4]
Flow Rate Decrease from 1.0 mL/min to 0.8 mL/minIncrease the number of theoretical plates and improve efficiency.Narrower peaks and better resolution, but longer run time.[1]
Temperature Increase from 25°C to 35°CDecrease mobile phase viscosity and improve mass transfer.Sharper peaks and potentially altered selectivity.[1]

Experimental Protocols

Protocol 1: General Purpose RP-HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound. Further optimization may be required based on the specific sample matrix and required resolution.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 50% B

    • 15-17 min: 50% to 90% B

    • 17-20 min: 90% B

    • 20.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid). Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Sample Preparation for Complex Matrices

For samples where this compound is present in a complex matrix (e.g., biological fluids, plant extracts), a solid-phase extraction (SPE) cleanup may be necessary.

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the Sample: Load the pre-treated sample onto the SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the this compound with 1 mL of methanol.

  • Evaporate and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the HPLC mobile phase for analysis.

References

Minimizing side reactions in the synthesis of Methyl 4-hydroxyphenylacetate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of Methyl 4-hydroxyphenylacetate (B1229458) derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of Methyl 4-hydroxyphenylacetate and its derivatives.

Issue 1: Low Yield of the Desired Product

  • Question: My reaction for the synthesis of a this compound derivative is resulting in a low overall yield. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors, including incomplete reactions, product decomposition, or the formation of multiple side products.[1]

    • Incomplete Reaction:

      • Insufficient Reaction Time or Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR). If the reaction has stalled, consider increasing the temperature or extending the reaction time. However, be cautious as higher temperatures can sometimes promote side reactions.[2]

      • Catalyst Deactivation: In reactions like Friedel-Crafts alkylation, the Lewis acid catalyst can be deactivated by the phenolic hydroxyl group.[3] Ensure the catalyst is of high quality and used in an appropriate amount. For solid acid catalysts, ensure they are properly activated.[2]

      • Poor Quality Reagents: Use purified reagents and anhydrous solvents, as impurities and water can interfere with the reaction.[2]

    • Product Decomposition:

      • Harsh Reaction Conditions: If the desired product is sensitive to the reaction conditions (e.g., strong acid or high temperature), it may decompose over time. Once the reaction is complete, quench it promptly and proceed with the workup.[1]

    • Formation of Side Products:

      • The formation of significant amounts of side products is a common cause of low yields. Refer to the specific troubleshooting sections below for dealing with common side reactions like O- vs. C-alkylation and the Fries rearrangement.

Issue 2: Formation of a Mixture of O-Alkylated and C-Alkylated Products

  • Question: I am trying to alkylate the phenolic hydroxyl group of this compound, but I am getting a mixture of the desired O-alkylated ether and a C-alkylated product on the aromatic ring. How can I improve the selectivity for O-alkylation?

  • Answer: The competition between O-alkylation and C-alkylation is a classic problem in phenol (B47542) chemistry. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. Several factors influence this selectivity.

    • Solvent Choice: This is one of the most critical factors.

      • To favor O-alkylation: Use polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone. These solvents do not strongly solvate the oxygen anion of the phenoxide, leaving it more available to act as a nucleophile.

      • To favor C-alkylation: Use protic solvents like water or ethanol. These solvents will solvate the oxygen anion through hydrogen bonding, making it less nucleophilic and thus promoting reaction at the carbon of the ring.

    • Counter-ion and Base: The choice of base and the resulting counter-ion can also affect selectivity. Using a base that results in a more "free" phenoxide anion, such as using potassium carbonate with a phase-transfer catalyst, can enhance O-alkylation.

    • Temperature: Lower reaction temperatures generally favor O-alkylation, which is often the kinetically controlled product. Higher temperatures can lead to the thermodynamically more stable C-alkylated products.[3]

Issue 3: Unwanted Fries Rearrangement

  • Question: During a reaction involving an O-acylated derivative of this compound, I am observing the formation of hydroxyaryl ketone byproducts. How can I suppress this Fries rearrangement?

  • Answer: The Fries rearrangement is the migration of an acyl group from the phenolic oxygen to the aromatic ring, typically catalyzed by a Lewis acid.[4][5]

    • Catalyst Choice: Avoid strong Lewis acids like AlCl₃ if the Fries rearrangement is a concern. If an acid catalyst is necessary for another transformation, consider using a milder Brønsted acid like p-toluenesulfonic acid (TsOH) or a solid acid catalyst.[6]

    • Temperature: The Fries rearrangement is highly temperature-dependent. Lower temperatures favor the kinetically controlled O-acylated product (your starting material or desired product in an acylation reaction), while higher temperatures promote the rearrangement to the thermodynamically stable C-acylated hydroxyaryl ketones.[7] Running the reaction at the lowest possible temperature that allows the desired transformation to proceed is crucial.

    • Reaction Time: Minimize the reaction time to reduce the opportunity for the rearrangement to occur. Monitor the reaction closely and quench it as soon as the starting material is consumed.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to consider when working with this compound derivatives?

A1: The primary side reactions stem from the reactivity of the phenolic hydroxyl group and the aromatic ring. These include:

  • O- vs. C-alkylation: Competition between forming an ether at the hydroxyl group (O-alkylation) and adding an alkyl group to the aromatic ring (C-alkylation).

  • Fries Rearrangement: The intramolecular rearrangement of an O-acylated phenol to a hydroxyaryl ketone, especially in the presence of a Lewis acid catalyst.[4][5]

  • Polysubstitution: In reactions like Friedel-Crafts alkylation or halogenation, the activating nature of the hydroxyl and ester groups can lead to the introduction of more than one substituent onto the aromatic ring.[3]

  • Ester Hydrolysis: Under acidic or basic aqueous conditions, the methyl ester can be hydrolyzed back to the carboxylic acid.

Q2: When should I use a protecting group for the phenolic hydroxyl group?

A2: A protecting group is recommended when you need to perform a reaction that is incompatible with a free phenol.[8][9] This includes:

  • Reactions involving strong bases or nucleophiles that would deprotonate the phenol.

  • Electrophilic aromatic substitution reactions where the strong activating effect of the hydroxyl group would lead to poor selectivity or polysubstitution.

  • Any reaction where the desired transformation is on the ester group, and the phenolic hydroxyl could interfere.

Common protecting groups for phenols include methyl ethers, benzyl (B1604629) ethers, and silyl (B83357) ethers.[10] The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.[9][10]

Q3: How can I favor the formation of the para-substituted product in a Fries rearrangement?

A3: To favor the para-isomer in a Fries rearrangement, you should use:

  • Low reaction temperatures: Temperatures below 60°C generally favor the formation of the para-product.[7]

  • Polar solvents: More polar solvents can solvate the acylium ion, allowing it to react at the sterically less hindered para-position.[4]

Q4: What is the best way to esterify 4-hydroxyphenylacetic acid to form the methyl ester?

A4: The most common and straightforward method is the Fischer-Speier esterification.[6] This involves reacting 4-hydroxyphenylacetic acid with an excess of methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[11] The reaction is typically heated to reflux to drive the equilibrium towards the ester product.[12]

Data Presentation

Table 1: Effect of Temperature on the Regioselectivity of the Fries Rearrangement of 2-Fluorophenyl Acetate (B1210297)

EntryTemperature (°C)ortho:para RatioTotal Yield (%)
1401.0 : 2.1345
2601.0 : 1.8565
3801.0 : 1.5480
41002.84 : 1.088
51203.03 : 1.092
61501.95 : 1.075
71701.72 : 1.062
Data adapted from a study on the scalable synthesis of fluoro building blocks.[13] This table illustrates that lower temperatures favor the para-product, while higher temperatures favor the ortho-product, with an optimal temperature for overall yield around 120°C in this specific system.[13]

Table 2: Influence of Solvent on the O/C Alkylation Ratio of Phenols

Phenol DerivativeAlkylating AgentBaseSolventO/C RatioYield (%)
PhenolBenzyl BromideK₂CO₃DMF>95:592
PhenolBenzyl BromideK₂CO₃Ethanol10:9085
2-NaphtholBenzyl BromideNaHDMF>98:295
2-NaphtholBenzyl BromideNaHTrifluoroethanol<5:9588

This table is a compilation of representative data from various sources on phenol alkylation, demonstrating the strong influence of the solvent on the selectivity. Polar aprotic solvents like DMF strongly favor O-alkylation, while protic solvents favor C-alkylation.

Experimental Protocols

Protocol 1: Selective O-Alkylation of this compound (Williamson Ether Synthesis)

This protocol is a general method for the O-alkylation of phenols, adapted for this compound.

  • Materials:

    • This compound (1.0 eq.)

    • Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 eq.)

    • Potassium carbonate (K₂CO₃), finely powdered (2.0 eq.)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and anhydrous DMF.

    • Add the finely powdered potassium carbonate to the solution.

    • Stir the suspension at room temperature for 15-20 minutes.

    • Add the alkyl halide dropwise to the stirring suspension.

    • Heat the reaction mixture to 50-60°C and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.

    • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x).

    • Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Fischer-Speier Esterification of 4-Hydroxyphenylacetic Acid

This protocol describes the direct synthesis of this compound.[11][12]

  • Materials:

    • 4-Hydroxyphenylacetic acid (1.0 eq.)

    • Methanol (used as solvent, in large excess)

    • Concentrated sulfuric acid (H₂SO₄) (catalytic amount, e.g., 0.1 eq.)

  • Procedure:

    • In a round-bottom flask, dissolve 4-hydroxyphenylacetic acid in an excess of methanol.

    • Carefully add the concentrated sulfuric acid dropwise while stirring.

    • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C).

    • Maintain the reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

    • The product can be further purified by recrystallization or column chromatography if necessary.

Mandatory Visualization

O_vs_C_Alkylation start This compound phenoxide Phenoxide Intermediate start->phenoxide  Base (e.g., K₂CO₃) o_product O-Alkylated Product (Ether) phenoxide->o_product  Alkyl Halide (R-X)  Polar Aprotic Solvent (e.g., DMF)  Kinetic Control c_product C-Alkylated Product (Ring Alkylation) phenoxide->c_product  Alkyl Halide (R-X)  Protic Solvent (e.g., Ethanol)  Thermodynamic Control

Caption: O- vs. C-Alkylation Pathways.

Fries_Rearrangement start O-Acyl-4-hydroxyphenylacetate Derivative intermediate Acylium Ion Intermediate start->intermediate  Lewis Acid (e.g., AlCl₃) ortho_product ortho-Hydroxyaryl Ketone intermediate->ortho_product  High Temperature  Non-polar Solvent  (Kinetic Control) para_product para-Hydroxyaryl Ketone intermediate->para_product  Low Temperature  Polar Solvent  (Thermodynamic Control)

Caption: Fries Rearrangement Pathways.

experimental_workflow start Select Synthesis Strategy protection Protect Phenolic -OH start->protection  If -OH interferes esterification Esterification of Carboxylic Acid start->esterification  If starting with acid derivatization Derivatization Reaction (e.g., Alkylation, Acylation) protection->derivatization esterification->derivatization deprotection Deprotection of Phenolic -OH derivatization->deprotection  If protection was used purification Purification (Chromatography/Recrystallization) derivatization->purification  If no deprotection needed deprotection->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis

Caption: General Experimental Workflow.

References

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Methyl 4-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Methyl 4-hydroxyphenylacetate (B1229458).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Methyl 4-hydroxyphenylacetate?

In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the "matrix" refers to all components in a sample other than the analyte of interest, which for biological samples includes proteins, lipids, salts, and endogenous metabolites.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[2][3][4] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[2][3][4] Ion suppression is the more common phenomenon observed.[3]

Q2: What are the primary causes of matrix effects in the analysis of biological samples like plasma or serum?

The most significant contributors to matrix effects in bioanalysis are phospholipids (B1166683) from cell membranes.[5] These molecules are often co-extracted with the analyte of interest and can cause significant ion suppression.[5] Other sources of interference include salts, endogenous metabolites, and co-administered drugs.[1] The choice of ionization technique also plays a role; electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[6]

Q3: How can I determine if matrix effects are affecting my LC-MS/MS analysis of this compound?

Two primary methods are used to assess matrix effects:

  • Post-column Infusion: This is a qualitative method where a constant flow of this compound solution is introduced into the LC eluent after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. Any dip or rise in the baseline signal at specific retention times indicates the presence of ion suppression or enhancement from co-eluting matrix components.[7][8]

  • Post-extraction Spike: This is a quantitative method to determine the magnitude of the matrix effect. It involves comparing the peak area of this compound spiked into a pre-extracted blank matrix sample with the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas provides a quantitative measure of the matrix effect (Matrix Factor).[9][10]

Q4: What are the primary strategies to mitigate matrix effects?

There are three main approaches to address and minimize matrix effects:

  • Sample Preparation: The most effective strategy is to remove interfering matrix components before analysis.[11] Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[11]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components can significantly reduce interference.[2] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.[2]

  • Internal Standard (IS) Use: Employing a suitable internal standard, ideally a stable isotope-labeled (SIL) version of this compound, is crucial for compensating for matrix effects.[2] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Low or inconsistent signal for this compound in biological samples compared to standards in neat solution. Ion suppression due to matrix effects.1. Improve Sample Preparation: Switch to a more rigorous cleanup method (e.g., from PPT to SPE).2. Optimize Chromatography: Modify the LC gradient to better separate the analyte from interfering peaks.3. Use a Stable Isotope-Labeled Internal Standard: This will help to correct for signal variability.
Poor reproducibility of results between different sample lots. Variable matrix effects between different sources of biological matrix.1. Matrix-Matched Calibrants: Prepare calibration standards in the same blank matrix as the samples to mimic the matrix effect.[12] 2. Thorough Sample Cleanup: Employ a robust sample preparation method like SPE to minimize variability.
Gradual decrease in signal intensity over a sequence of injections. Accumulation of matrix components (e.g., phospholipids) on the LC column or in the MS source.1. Implement a Column Wash Step: Include a high-organic wash at the end of each chromatographic run to elute strongly retained interferences.2. Use a Guard Column: This will protect the analytical column from contamination.3. Perform Regular Instrument Maintenance: Clean the ion source as recommended by the manufacturer.
Peak fronting or tailing for this compound. Co-elution with a matrix component that alters the peak shape.1. Adjust Mobile Phase pH: For phenolic compounds, ensuring the analyte is in a consistent ionization state can improve peak shape.2. Change Column Chemistry: A different column may provide better separation from the interfering component.

Quantitative Data on Sample Preparation Techniques

The choice of sample preparation is critical in minimizing matrix effects. The following tables summarize the effectiveness of different techniques for removing phospholipids and for the analysis of phenolic compounds, which are structurally related to this compound.

Table 1: Comparison of Phospholipid Removal Efficiency by Different Sample Preparation Techniques

Sample Preparation MethodPhospholipid Removal EfficiencyAnalyte RecoveryReference
Protein Precipitation (PPT) LowHigh but variable[13]
Liquid-Liquid Extraction (LLE) Moderate to HighDependent on solvent and analyte polarity[14]
Solid-Phase Extraction (SPE) HighGenerally high and reproducible[13]
HybridSPE® Very High (>99%)High and reproducible[15]

Table 2: Recovery of Phenolic Compounds from Plasma using Different Extraction Methods

Extraction MethodAnalyteRecovery (%)Reference
Protein Precipitation (Methanol) 4-Hydroxyphenylacetic acid~100% (Matrix effect not observed)[16]
Liquid-Liquid Extraction (Ethyl Acetate) Various Phenolic Acids60-90%[15]
Solid-Phase Extraction (Oasis HLB) Various Phenolic Acids>85%[17]

Note: Data for this compound was not specifically available. The data presented is for structurally similar phenolic compounds and should be used as a general guide.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This is the simplest and fastest method but generally provides the least clean extract.

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) (or methanol).[1]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[18]

  • Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[18]

  • Carefully collect the supernatant for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.

  • To 200 µL of plasma or serum, add an appropriate internal standard.

  • Add 600 µL of a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).[19]

  • Vortex the mixture for 5-10 minutes.

  • Centrifuge at >3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for injection.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by utilizing a solid sorbent to selectively retain the analyte while washing away interferences.

  • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.[20][21]

  • Loading: Load the pre-treated plasma or serum sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.[20]

  • Elution: Elute this compound with 1 mL of a strong solvent (e.g., methanol or acetonitrile).[20]

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting PPT Protein Precipitation LCMS LC-MS/MS Analysis PPT->LCMS LLE Liquid-Liquid Extraction LLE->LCMS SPE Solid-Phase Extraction SPE->LCMS Data Data Review LCMS->Data AssessME Assess Matrix Effect Data->AssessME Inconsistent Results? Optimize Optimize Method AssessME->Optimize Matrix Effect Confirmed Sample Biological Sample Optimize->Sample Re-run with Improved Method Sample->PPT Choose Method Sample->LLE Choose Method Sample->SPE Choose Method matrix_effect_assessment cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment PCI Post-Column Infusion PCI_Result Observe Signal Suppression/ Enhancement Zones PCI->PCI_Result PES Post-Extraction Spike PES_Result Calculate Matrix Factor (% Suppression/Enhancement) PES->PES_Result Problem Suspected Matrix Effect Problem->PCI Problem->PES

References

Validation & Comparative

Validation of a Novel HPLC-UV Method for the Quantification of Methyl 4-hydroxyphenylacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation of a new, rapid High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantitative analysis of Methyl 4-hydroxyphenylacetate (B1229458). The performance of this novel method is objectively compared with established analytical techniques, namely a standard Reverse-Phase HPLC (RP-HPLC) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and efficient analytical method for this compound.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical technique is critical for accurate and reliable quantification of pharmaceutical compounds. While several methods can be employed for the analysis of Methyl 4-hydroxyphenylacetate, they differ in terms of their principle, sensitivity, and applicability.

  • High-Performance Liquid Chromatography (HPLC): A widely used technique in pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[1] A validated HPLC method is a regulatory requirement to ensure the reliability and accuracy of analytical data.[1]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. This compound may require derivatization to enhance its volatility for GC analysis.

  • Supercritical Fluid Chromatography (SFC): Offers faster separations and reduced solvent consumption compared to HPLC.[1]

  • Capillary Electrophoresis (CE): Known for its high efficiency and minimal sample volume requirements, though it can be less sensitive for neutral compounds.[1]

This guide focuses on a detailed comparison of a new HPLC-UV method with a traditional RP-HPLC method and a GC-MS method.

Data Presentation: Method Performance Comparison

The performance of the newly developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines and compared with existing methods. The quantitative data is summarized in the table below.

Parameter New HPLC-UV Method Standard RP-HPLC Method GC-MS Method
Linearity Range (µg/mL) 0.5 - 1000.01 - 0.12 mg/mL[2]1 - 150
Correlation Coefficient (r²) > 0.999> 0.999[2]> 0.998
Accuracy (% Recovery) 98.5 - 101.2%Not explicitly stated, but precision data suggests good accuracy.97.9 - 102.5%
Precision (% RSD) Intra-day: < 1.5%, Inter-day: < 2.0%Intra-day & Inter-day: < 2%[2]Intra-day: < 2.0%, Inter-day: < 2.5%
Limit of Detection (LOD) (µg/mL) 0.15Not explicitly stated.0.3
Limit of Quantification (LOQ) (µg/mL) 0.5Not explicitly stated.1
Retention Time (min) 3.85.34[2]8.2 (as silyl (B83357) derivative)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. New HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water (50:50 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at a wavelength of 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.[1]

2. Standard RP-HPLC Method

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: L7Supelco column (25cm × 4.6mm), 5 µm particle size.[3]

  • Mobile Phase: A mixture of methanol (B129727) and water (45:55 v/v), with the pH adjusted to 4.8 with 0.1 N HCl.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV detection at a wavelength of 254 nm.[2]

  • Injection Volume: 20 µL.[3]

3. GC-MS Method

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A capillary column suitable for the analysis of phenolic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Temperature Program: An oven temperature gradient is employed, starting at 100°C and ramping up to 280°C.

  • Derivatization: The sample is derivatized with a silylating agent (e.g., BSTFA) to increase volatility and thermal stability.

  • Injection Mode: Splitless injection.

  • MS Detection: Electron Ionization (EI) mode with a scan range of m/z 50-500.

Mandatory Visualization: Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of the new analytical method for this compound.

G Workflow for New Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Data Analysis & Reporting cluster_3 Method Implementation A Literature Review & Method Scouting B Optimization of Chromatographic Conditions A->B C Specificity B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Statistical Analysis of Validation Data H->I J Preparation of Validation Report I->J K Routine Quality Control Testing J->K

Caption: A flowchart illustrating the validation workflow for a new analytical method.

References

A Comparative Analysis of the Biological Activities of Methyl 4-hydroxyphenylacetate and 4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparison of Methyl 4-hydroxyphenylacetate (B1229458) and its parent compound, 4-hydroxyphenylacetic acid, reveals key differences in their biological activities, with implications for research and drug development. This guide provides a detailed analysis of their antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties, supported by experimental data and methodologies.

Methyl 4-hydroxyphenylacetate, the methyl ester of 4-hydroxyphenylacetic acid, demonstrates modulated biological effects compared to its parent compound. The esterification of the carboxylic acid group alters the physicochemical properties of the molecule, influencing its bioavailability and interaction with biological targets. This guide summarizes the available quantitative data, details the experimental protocols for key assays, and visualizes the underlying signaling pathways.

Comparative Biological Activity Data

The biological activities of this compound and 4-hydroxyphenylacetic acid have been evaluated across several key areas. The following tables summarize the quantitative data from various in vitro assays.

Antioxidant Activity

The antioxidant capacity of both compounds has been assessed using standard radical scavenging assays.

CompoundAssayIC50 / EC50 (µM)Reference
This compound DPPHData not available-
4-hydroxyphenylacetic acid DPPH> 1000[1]
This compound ABTSData not available-
4-hydroxyphenylacetic acid ABTS250 ± 20[1]

DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)

Anti-inflammatory Activity

The anti-inflammatory potential was evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

CompoundAssayIC50 (µg/mL)Reference
This compound Nitric Oxide InhibitionData not available-
4-hydroxyphenylacetic acid Nitric Oxide Inhibition> 64[2]
Antimicrobial Activity

The antimicrobial efficacy was determined by the minimum inhibitory concentration (MIC) required to inhibit the growth of pathogenic bacteria.

CompoundOrganismMIC (mM)Reference
This compound Listeria monocytogenesData not available-
4-hydroxyphenylacetic acid Listeria monocytogenes15.61[3][4]
Cytotoxic Activity

The cytotoxic effects against various cancer cell lines were assessed using the MTT assay, with results presented as IC50 values.

CompoundCell LineIC50 (µM)Reference
This compound Various cancer cell linesData not available-
4-hydroxyphenylacetic acid Hepatocellular carcinoma (potential therapy)Not specified[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

DPPH Radical Scavenging Assay

This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Procedure:

  • A solution of DPPH in methanol (B129727) (typically 0.1 mM) is prepared.

  • Various concentrations of the test compound (dissolved in a suitable solvent) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against compound concentration.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Procedure:

  • The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound are added to the diluted ABTS•+ solution.

  • The absorbance is recorded at 734 nm after a defined incubation period (e.g., 6 minutes).

  • The percentage of inhibition of absorbance is calculated, and the Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 value is determined.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Cells

This cell-based assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophages stimulated with an inflammatory agent.

Procedure:

  • RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.

  • The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • The cells are then stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) to induce NO production and incubated for a further 24 hours.

  • The concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant, and the absorbance is measured at approximately 540 nm.

  • The amount of nitrite is determined from a sodium nitrite standard curve.

  • The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.

  • A cell viability assay (e.g., MTT) is performed concurrently to ensure that the observed NO inhibition is not due to cytotoxicity.

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound.

Procedure:

  • Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plate is incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 500 and 600 nm.

  • Cell viability is expressed as a percentage of the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Signaling Pathways and Experimental Workflow

The biological activities of phenolic compounds are often mediated through complex signaling pathways. The following diagrams, generated using the DOT language, illustrate a key signaling pathway potentially modulated by these compounds, a typical experimental workflow for assessing biological activity, and the logical relationship of this comparative guide.

signaling_pathway cluster_nrf2_activation Nrf2 Activation ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 Induces conformational change Compound 4-Hydroxyphenylacetic acid or its ester Compound->Keap1 May interact with Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2 in cytoplasm ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds AntioxidantEnzymes Antioxidant & Phase II Enzymes (e.g., HO-1, GCLC) ARE->AntioxidantEnzymes Upregulates transcription AntioxidantEnzymes->ROS Neutralizes CellProtection Cellular Protection AntioxidantEnzymes->CellProtection Leads to

Caption: Nrf2 signaling pathway potentially modulated by 4-hydroxyphenylacetic acid.

experimental_workflow start Start: Compound Selection (this compound & 4-hydroxyphenylacetic acid) assays In Vitro Biological Assays start->assays antioxidant Antioxidant Assays (DPPH, ABTS) assays->antioxidant anti_inflammatory Anti-inflammatory Assay (Nitric Oxide Inhibition) assays->anti_inflammatory antimicrobial Antimicrobial Assay (MIC Determination) assays->antimicrobial cytotoxicity Cytotoxicity Assay (MTT) assays->cytotoxicity data_analysis Data Analysis (IC50/EC50/MIC Calculation) antioxidant->data_analysis anti_inflammatory->data_analysis antimicrobial->data_analysis cytotoxicity->data_analysis comparison Comparative Evaluation of Biological Activity data_analysis->comparison end Conclusion comparison->end

Caption: Experimental workflow for comparing biological activities.

logical_relationship parent 4-Hydroxyphenylacetic Acid (Parent Compound) comparison Comparative Analysis of Biological Activity parent->comparison ester This compound (Ester Derivative) ester->comparison antioxidant Antioxidant comparison->antioxidant anti_inflammatory Anti-inflammatory comparison->anti_inflammatory antimicrobial Antimicrobial comparison->antimicrobial cytotoxicity Cytotoxicity comparison->cytotoxicity

Caption: Logical relationship of the comparative guide.

Discussion

The available data suggests that 4-hydroxyphenylacetic acid possesses a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. The esterification to this compound is expected to increase its lipophilicity, which may enhance its ability to cross cell membranes and potentially alter its biological activity. However, there is a notable lack of direct comparative studies in the peer-reviewed literature for several key biological activities.

The antioxidant data from a technical guide suggests that the free acid form has measurable activity in the ABTS assay, while its potency in the DPPH assay is low.[1] The absence of data for this compound in these assays highlights a significant research gap.

In terms of anti-inflammatory activity, 4-hydroxyphenylacetic acid showed weak inhibition of nitric oxide production.[2] The effect of esterification on this activity remains to be determined. Similarly, while the antimicrobial activity of 4-hydroxyphenylacetic acid against Listeria monocytogenes has been established, comparative data for its methyl ester is unavailable.[3][4]

Regarding cytotoxic activity, there are indications that 4-hydroxyphenylacetic acid may have potential as a therapeutic agent for hepatocellular carcinoma, but concrete IC50 values and direct comparisons with its methyl ester are lacking.[5][6]

Conclusion and Future Directions

This comparative guide highlights the current understanding of the biological activities of this compound and 4-hydroxyphenylacetic acid. While 4-hydroxyphenylacetic acid has been shown to possess diverse biological properties, there is a significant need for direct, quantitative comparisons with its methyl ester. Future research should focus on conducting parallel in vitro and in vivo studies to elucidate the structure-activity relationship and to determine whether the esterification of 4-hydroxyphenylacetic acid enhances or diminishes its therapeutic potential. Such studies are crucial for guiding the selection of the most promising candidate for further drug development.

References

A Comparative Analysis of the Antioxidant Activity of Methyl 4-Hydroxyphenylacetate and Other Phenolic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activity of Methyl 4-hydroxyphenylacetate (B1229458) against other phenolic esters, supported by experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the potential of these compounds as antioxidant agents.

Introduction to Phenolic Esters as Antioxidants

Phenolic compounds are a well-established class of antioxidants that play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. Their antioxidant activity is primarily attributed to their ability to scavenge free radicals by donating a hydrogen atom from their hydroxyl groups. Esterification of the carboxylic acid group of phenolic acids is a common strategy to enhance their lipophilicity, which can improve their solubility in lipidic environments and potentially modulate their biological activity. This guide focuses on Methyl 4-hydroxyphenylacetate, a simple ester of 4-hydroxyphenylacetic acid, and compares its antioxidant potential with other phenolic esters based on available in vitro data.

Comparative Antioxidant Activity

The antioxidant capacity of phenolic esters is influenced by several structural features, including the number and position of hydroxyl groups on the aromatic ring and the nature of the esterifying alcohol. The following tables summarize the available quantitative data from key antioxidant assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.

Key Findings from Comparative Studies:

  • Influence of Hydroxyl Groups: The presence of an ortho-dihydroxy (catechol) group, as seen in derivatives of 3,4-dihydroxyphenylacetic acid, significantly enhances antioxidant activity compared to monohydroxylated compounds like 4-hydroxyphenylacetic acid derivatives.

  • Effect of Ester Chain Length: Some studies suggest that increasing the alkyl chain length of the ester can influence antioxidant activity, with butyl esters showing higher activity than methyl esters in some cases.[1]

  • Parent Acid vs. Ester: Esterification does not always lead to a decrease in antioxidant activity. For instance, esters of 3,4-dihydroxyphenolic acids like protocatechuic and caffeic acids have demonstrated higher antioxidant activities than their corresponding parent acids.[1]

Table 1: DPPH Radical Scavenging Activity (IC50, µM) of 4-Hydroxyphenylacetic Acid and its Esters

CompoundIC50 (µM)
4-Hydroxyphenylacetic acid> 200
2-Hydroxyethyl 4-hydroxyphenylacetate> 200
4-Hydroxybutyl 4-hydroxyphenylacetate> 200
6-Hydroxyhexyl 4-hydroxyphenylacetate> 200
8-Hydroxyoctyl 4-hydroxyphenylacetate> 200

Data sourced from Pinto et al., 2022. A lower IC50 value indicates higher antioxidant activity.

Table 2: ABTS Radical Cation Scavenging Activity (TEAC) of 4-Hydroxyphenylacetic Acid and its Esters

CompoundTEAC (Trolox Equivalent Antioxidant Capacity)
4-Hydroxyphenylacetic acid< 0.05
2-Hydroxyethyl 4-hydroxyphenylacetate< 0.05
4-Hydroxybutyl 4-hydroxyphenylacetate< 0.05
6-Hydroxyhexyl 4-hydroxyphenylacetate< 0.05
8-Hydroxyoctyl 4-hydroxyphenylacetate< 0.05

Data sourced from Pinto et al., 2022. A higher TEAC value indicates higher antioxidant activity.

Table 3: Comparative DPPH Radical Scavenging Activity (IC50) of Various Phenolic Acids and Esters

CompoundIC50 (µM)
3,4-Dihydroxyphenylacetic acid 12.5 ± 0.2
2-Hydroxyethyl 3,4-dihydroxyphenylacetate13.1 ± 0.5
4-Hydroxybutyl 3,4-dihydroxyphenylacetate13.9 ± 0.4
6-Hydroxyhexyl 3,4-dihydroxyphenylacetate13.5 ± 0.8
8-Hydroxyoctyl 3,4-dihydroxyphenylacetate13.8 ± 0.5
4-Hydroxy-3-methoxyphenylacetic acid 56.8 ± 1.6
2-Hydroxyethyl 4-hydroxy-3-methoxyphenylacetate39.7 ± 1.5
4-Hydroxybutyl 4-hydroxy-3-methoxyphenylacetate40.1 ± 1.2
6-Hydroxyhexyl 4-hydroxy-3-methoxyphenylacetate41.2 ± 1.8
8-Hydroxyoctyl 4-hydroxy-3-methoxyphenylacetate41.5 ± 1.1

Data sourced from Pinto et al., 2022. This table highlights the superior antioxidant activity of phenolic esters with a catechol structure.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to allow for replication and comparison of results.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The purple DPPH radical is converted to a yellow-colored diphenylpicrylhydrazine, and the change in absorbance is measured spectrophotometrically.

Procedure:

  • A solution of DPPH in methanol (B129727) (typically 0.1 mM) is prepared.

  • Various concentrations of the test compound (e.g., this compound) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance is measured at approximately 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance with the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The blue-green ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the radical is reduced, and the solution is decolorized.

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • A small volume of the test compound at various concentrations is added to the diluted ABTS•+ solution.

  • The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Procedure:

  • The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • The FRAP reagent is warmed to 37°C before use.

  • A small volume of the test compound is added to the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes).

  • The antioxidant capacity is determined using a standard curve prepared with a known concentration of FeSO₄·7H₂O and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.

Signaling Pathways and Experimental Workflow

Nrf2 Signaling Pathway in Antioxidant Response

A key mechanism by which phenolic compounds exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like some phenolics, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, inducing their expression. This leads to an increased synthesis of phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's capacity to counteract oxidative damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_stress Oxidative Stress / Phenolic Compounds cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Dissociation Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination Stress ROS / Electrophiles Stress->Keap1 Modification Maf sMaf Nrf2_n->Maf Heterodimerization ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding Maf->ARE Binding Genes Antioxidant Genes (e.g., HO-1, NQO1, GCLC) ARE->Genes Gene Transcription Proteins Antioxidant Proteins Genes->Proteins Translation

Caption: Nrf2 signaling pathway activation by phenolic compounds.

General Experimental Workflow for Antioxidant Assays

The following diagram illustrates a typical workflow for evaluating the antioxidant activity of a test compound using in vitro assays.

Experimental_Workflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound Test Compound (this compound) Stock Prepare Stock Solution Compound->Stock Dilutions Prepare Serial Dilutions Stock->Dilutions DPPH DPPH Assay Dilutions->DPPH ABTS ABTS Assay Dilutions->ABTS FRAP FRAP Assay Dilutions->FRAP Spectro Spectrophotometric Measurement DPPH->Spectro ABTS->Spectro FRAP->Spectro Calc Calculate % Inhibition / Reducing Power Spectro->Calc IC50 Determine IC50 / TEAC / FRAP Value Calc->IC50 Comparison Comparison IC50->Comparison Compare with Other Phenolic Esters

References

Unveiling the Therapeutic Potential of a Phenolic Metabolite: An In Vivo Efficacy Comparison of 4-Hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical studies reveals the promising in vivo efficacy of 4-Hydroxyphenylacetic acid (4-HPAA), a primary metabolite of dietary polyphenols, across a spectrum of therapeutic areas. In the absence of direct in vivo efficacy studies for its methyl ester derivative, Methyl 4-hydroxyphenylacetate (B1229458), this guide focuses on the robust preclinical evidence supporting 4-HPAA and provides a comparative overview against established therapeutic alternatives.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental data, protocols, and underlying mechanisms of action for 4-HPAA in key disease models.

Hepatoprotective Effects: A Shield Against Toxin-Induced Liver Damage

Recent studies have highlighted the significant hepatoprotective properties of 4-HPAA, particularly in models of acetaminophen (B1664979) (APAP)-induced liver injury.

Comparative Efficacy of 4-HPAA and N-acetylcysteine (NAC) in APAP-Induced Hepatotoxicity in Mice
Efficacy Parameter4-Hydroxyphenylacetic Acid (4-HPAA)N-acetylcysteine (NAC)Animal Model
Dosage 6, 12, and 25 mg/kg100 mg/kgMale C57BL/6 mice
Administration Oral gavage for 3 days prior to APAPIntraperitoneal injection after APAPMale C57BL/6 mice
Reduction in ALT Dose-dependent reductionSignificant reductionMale C57BL/6 mice
Reduction in AST Dose-dependent reductionSignificant reductionMale C57BL/6 mice
Histopathology Marked reduction in hepatic necrosisSignificant reduction in hepatic necrosisMale C57BL/6 mice
Experimental Protocol: APAP-Induced Hepatotoxicity

Male C57BL/6 mice are administered 4-HPAA orally at doses of 6, 12, or 25 mg/kg for three consecutive days. One hour after the final dose of 4-HPAA, mice are injected intraperitoneally with a single dose of acetaminophen (300 mg/kg). The control group receives saline instead of 4-HPAA. A positive control group is administered N-acetylcysteine (100 mg/kg, i.p.) after the APAP challenge. Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured, and liver tissues are collected for histological examination to assess the extent of necrosis.

Signaling Pathway: Hepatoprotective Mechanism of 4-HPAA

hepatoprotective_pathway APAP Acetaminophen (APAP) Metabolism NAPQI NAPQI (Toxic Metabolite) APAP->NAPQI Oxidative_Stress Oxidative Stress & Cellular Damage NAPQI->Oxidative_Stress Hepatotoxicity Hepatotoxicity Oxidative_Stress->Hepatotoxicity HPAA 4-Hydroxyphenylacetic Acid (4-HPAA) Nrf2 Nrf2 Activation HPAA->Nrf2 Nrf2->Oxidative_Stress Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Increased Antioxidant Enzyme Expression (e.g., HO-1, GCLC) ARE->Antioxidant_Enzymes Detoxification Enhanced Detoxification of NAPQI Antioxidant_Enzymes->Detoxification Detoxification->NAPQI Inhibits

Caption: 4-HPAA mitigates APAP-induced hepatotoxicity by activating the Nrf2 signaling pathway.

Bone Health: A Stand Against Osteoporosis

In vivo studies have demonstrated the potential of 4-HPAA in preventing bone loss in a preclinical model of postmenopausal osteoporosis.

Comparative Efficacy of 4-HPAA and Alendronate in Ovariectomized (OVX) Mice
Efficacy Parameter4-Hydroxyphenylacetic Acid (4-HPAA)AlendronateAnimal Model
Dosage Not specified in abstract2.5 mg/kgOvariectomized (OVX) mice
Administration Not specified in abstractOral gavageOvariectomized (OVX) mice
Bone Mineral Density Significantly prevents bone lossSignificantly increases bone mineral densityOvariectomized (OVX) mice
Bone Microarchitecture Improves trabecular bone structureImproves bone microarchitectureOvariectomized (OVX) mice
Experimental Protocol: Ovariectomy-Induced Osteoporosis

Female mice undergo bilateral ovariectomy (OVX) to induce a state of estrogen deficiency, mimicking postmenopausal osteoporosis. A sham-operated group serves as the control. Following a recovery period, OVX mice are treated with 4-HPAA or a standard-of-care agent like alendronate. Bone mineral density (BMD) is measured using dual-energy X-ray absorptiometry (DEXA), and bone microarchitecture is analyzed by micro-computed tomography (µCT) of the femur or tibia.

Logical Workflow: Investigating Anti-Osteoporotic Effects

osteoporosis_workflow Start Start: Ovariectomized (OVX) Mouse Model Treatment_Groups Treatment Groups: - Vehicle (Control) - 4-HPAA - Alendronate Start->Treatment_Groups Data_Collection Data Collection: - Bone Mineral Density (DEXA) - Bone Microarchitecture (µCT) Treatment_Groups->Data_Collection Analysis Comparative Analysis of Efficacy Data_Collection->Analysis Conclusion Conclusion on Anti-Osteoporotic Potential Analysis->Conclusion

Caption: Experimental workflow for evaluating the in vivo efficacy of 4-HPAA in a mouse model of osteoporosis.

Metabolic Health: Tackling Obesity and Improving Glucose Homeostasis

Preclinical evidence suggests a role for 4-HPAA in managing obesity and related metabolic disturbances.

Comparative Efficacy of 4-HPAA and Liraglutide in High-Fat Diet (HFD)-Induced Obese Mice
Efficacy Parameter4-Hydroxyphenylacetic Acid (4-HPAA)LiraglutideAnimal Model
Dosage 20 mg/kg400 µg/kgHigh-Fat Diet (HFD)-fed mice
Administration Intraperitoneal injectionSubcutaneous injectionHigh-Fat Diet (HFD)-fed mice
Body Weight Reduction Significantly reduces weight gainSignificantly reduces body weightHigh-Fat Diet (HFD)-fed mice
Glucose Tolerance Improves glucose intoleranceImproves glucose toleranceHigh-Fat Diet (HFD)-fed mice
Experimental Protocol: High-Fat Diet-Induced Obesity

Male mice are fed a high-fat diet (HFD) for several weeks to induce obesity and glucose intolerance. A control group is maintained on a standard chow diet. The HFD-fed mice are then treated with 4-HPAA (e.g., 20 mg/kg, i.p.) or a comparator drug such as liraglutide. Body weight, food intake, and body composition are monitored throughout the study. Glucose tolerance is assessed via an intraperitoneal glucose tolerance test (IPGTT).

Anti-Thrombotic and Anti-Inflammatory Potential

Beyond metabolic and bone health, in vivo studies have pointed towards the anti-thrombotic and anti-inflammatory effects of 4-HPAA.

Comparative Efficacy of 4-HPAA and Aspirin in a Zebrafish Thrombosis Model
Efficacy Parameter4-Hydroxyphenylacetic Acid (4-HPAA)AspirinAnimal Model
Effect Reduces thrombus formationReduces thrombus formationZebrafish larvae
Mechanism Not fully elucidatedCOX-1 and COX-2 inhibitionZebrafish larvae
Experimental Protocol: Phenylhydrazine-Induced Thrombosis in Zebrafish

Zebrafish larvae are treated with phenylhydrazine (B124118) to induce thrombosis. The larvae are then exposed to different concentrations of 4-HPAA or a known anti-thrombotic agent like aspirin. The formation of thrombi in the caudal vein is observed and quantified under a microscope.

Comparative Efficacy of 4-HPAA and Dexamethasone in Seawater Aspiration-Induced Lung Injury in Rats
Efficacy Parameter4-Hydroxyphenylacetic Acid (4-HPAA)DexamethasoneAnimal Model
Effect Attenuates inflammation and edemaReduces inflammation and edemaRats with seawater aspiration-induced lung injury
Mechanism Suppression of HIF-1αBroad anti-inflammatory effectsRats with seawater aspiration-induced lung injury
Experimental Protocol: Seawater Aspiration-Induced Lung Injury

Anesthetized rats are intratracheally instilled with sterile seawater to induce acute lung injury. The animals are then treated with 4-HPAA or a potent anti-inflammatory drug like dexamethasone. Lung tissue and bronchoalveolar lavage fluid (BALF) are collected to assess inflammatory cell infiltration, cytokine levels, and markers of pulmonary edema.

Navigating Cross-Reactivity: A Comparative Guide on Methyl 4-hydroxyphenylacetate in Competitive Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential cross-reactivity of Methyl 4-hydroxyphenylacetate (B1229458) in competitive immunoassays. While specific quantitative data for this compound is not widely published, this document outlines the principles of competitive immunoassays, factors influencing cross-reactivity, and provides a framework for evaluating potential interferences, supported by representative experimental protocols and data presentation formats.

The Principle of Competitive Immunoassays

Competitive immunoassays are a common technique for the detection of small molecules, such as Methyl 4-hydroxyphenylacetate. The core principle of this assay is the competition between the unlabeled analyte in a sample and a labeled analyte (tracer) for a limited number of antibody binding sites. The amount of labeled analyte bound to the antibody is inversely proportional to the concentration of the unlabeled analyte in the sample. A higher concentration of the target analyte in the sample will result in a lower signal from the labeled analyte, and vice versa.

Competitive_Immunoassay_Principle cluster_reaction Competition Analyte Analyte (this compound) Competition_Site Limited Antibody Binding Sites Analyte->Competition_Site Analyte->Competition_Site Competes with Labeled_Analyte Labeled Analyte (Tracer) Labeled_Analyte->Competition_Site Labeled_Analyte->Competition_Site Antibody Antibody Antibody->Competition_Site Bound_Complex Antibody-Analyte Complex Competition_Site->Bound_Complex Bound_Labeled_Complex Antibody-Labeled Analyte Complex (Signal) Competition_Site->Bound_Labeled_Complex Inverse Signal

Understanding Cross-Reactivity

Cross-reactivity is a phenomenon where an antibody binds to molecules other than the target analyte. This occurs when the cross-reacting molecule shares structural similarities with the target analyte, particularly at the epitope recognized by the antibody. In the context of a competitive immunoassay, cross-reactivity can lead to inaccurate quantification, as the antibody cannot distinguish between the target analyte and the cross-reacting compound. This can result in an overestimation of the analyte concentration.

This compound, a phenolic compound, possesses a chemical structure that could potentially cross-react in immunoassays designed for other structurally related phenolic compounds, such as bisphenol A (BPA) or certain hormones. The presence of a phenol (B47542) group and an ester functional group are key structural features that could contribute to antibody binding.

Hypothetical Cross-Reactivity Data

To assess the specificity of an immunoassay, cross-reactivity is typically evaluated by testing a panel of structurally related compounds. The results are often expressed as the concentration of the cross-reactant required to cause a 50% inhibition of the signal (IC50), and the percentage of cross-reactivity is calculated relative to the target analyte.

The following table presents a hypothetical scenario for the cross-reactivity of this compound and other phenolic compounds in a competitive immunoassay for "Analyte X" (a hypothetical target analyte with structural similarities).

CompoundIC50 (ng/mL)% Cross-Reactivity
Analyte X (Target) 10 100%
This compound2504%
Bisphenol A1506.7%
4-Hydroxyphenylacetic acid5002%
Phenol> 10,000< 0.1%

% Cross-Reactivity = (IC50 of Analyte X / IC50 of Test Compound) x 100

This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

A detailed protocol for a direct competitive ELISA is provided below. This protocol serves as a general guideline and may require optimization for specific applications.

Materials:

  • 96-well microtiter plate coated with the capture antibody

  • Standard solutions of the target analyte

  • Samples containing the unknown analyte concentration

  • Enzyme-conjugated analyte (tracer)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the standard analyte and the samples. Dilute the enzyme-conjugated analyte to its optimal working concentration.

  • Competitive Reaction: Add 50 µL of the standard or sample to the appropriate wells of the antibody-coated microtiter plate. Immediately add 50 µL of the diluted enzyme-conjugated analyte to all wells.

  • Incubation: Incubate the plate for 1-2 hours at room temperature or as specified by the assay manufacturer.

  • Washing: Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer.

  • Substrate Addition: Add 100 µL of the substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance values against the concentration of the standards. Determine the concentration of the analyte in the samples by interpolating their absorbance values on the standard curve.

Experimental_Workflow Start Start Prep Prepare Standards and Samples Start->Prep Add_Sample Add Standards/Samples to Antibody-Coated Plate Prep->Add_Sample Add_Tracer Add Enzyme-Conjugated Analyte (Tracer) Add_Sample->Add_Tracer Incubate Incubate Add_Tracer->Incubate Wash1 Wash Plate Incubate->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate_Dark Incubate in Dark Add_Substrate->Incubate_Dark Add_Stop Add Stop Solution Incubate_Dark->Add_Stop Read_Plate Read Absorbance Add_Stop->Read_Plate Analyze Analyze Data and Determine Concentration Read_Plate->Analyze End End Analyze->End

Conclusion

While specific data on the cross-reactivity of this compound in competitive immunoassays is limited, its chemical structure suggests a potential for interference in assays for other phenolic compounds. Researchers and drug development professionals should be aware of this potential and, when developing or utilizing immunoassays for analytes with structural similarities, should perform thorough validation studies to assess the degree of cross-reactivity. The methodologies and data presentation formats outlined in this guide provide a framework for conducting such evaluations to ensure the accuracy and reliability of immunoassay results.

Comparative study of different synthesis routes for Methyl 4-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-hydroxyphenylacetate (B1229458) is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The selection of an appropriate synthetic route is crucial for achieving high yields, purity, and cost-effectiveness. This guide provides a comparative analysis of three distinct synthesis methods for Methyl 4-hydroxyphenylacetate, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthesis Routes

ParameterFischer EsterificationMethylation with Dimethyl Sulfate (B86663)Lipase-Catalyzed Esterification
Starting Materials 4-Hydroxyphenylacetic acid, Methanol (B129727)4-Hydroxyphenylacetic acid, Dimethyl Sulfate, Sodium Hydroxide (B78521)4-Hydroxyphenylacetic acid, Methanol
Key Reagents/Catalysts Concentrated Sulfuric AcidDimethyl Sulfate, Sodium HydroxideImmobilized Lipase (B570770) (e.g., from Candida antarctica)
Reaction Temperature Reflux (approx. 65°C)Room Temperature35-50°C
Reaction Time 72 hours30 minutes24-72 hours
Reported Yield ~80%~97%50-95% (conversion)
Key Advantages Inexpensive reagents, well-established method.High yield, short reaction time, mild conditions.High selectivity, environmentally friendly, mild conditions.
Key Disadvantages Long reaction time, use of strong acid, moderate yield.Use of highly toxic and carcinogenic dimethyl sulfate.Longer reaction times, cost of enzyme, potential for lower conversion.

Experimental Protocols

Fischer Esterification

This classical method involves the direct esterification of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Procedure:

A solution of 15 g (0.1 mole) of 4-hydroxyphenylacetic acid in 500 mL of methanol and 2 mL of concentrated sulfuric acid is placed in a Soxhlet extractor charged with 3A molecular sieves. The solution is heated to reflux for 72 hours, with the sieves being exchanged at 24-hour intervals. After completion, the reaction mixture is evaporated to an oil. The oil is then dissolved in 100 mL of toluene (B28343) and extracted three times with 100 mL of water. The toluene phase is dried over magnesium sulfate, treated with activated charcoal, and evaporated to yield the product.[1]

Methylation with Dimethyl Sulfate

This route involves the methylation of the carboxyl group using a potent methylating agent, dimethyl sulfate, under basic conditions.

Procedure:

To a solution of 4-hydroxyphenylacetic acid (1.52 g, 10 mmol) in 1 M aqueous sodium hydroxide (20 mL, 20 mmol) is added dimethyl sulfate (1.05 mL, 11 mmol) dropwise with stirring at room temperature. The reaction mixture is stirred for 30 minutes. The product is then extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product, which can be further purified by chromatography.

Lipase-Catalyzed Esterification

This enzymatic approach offers a greener alternative, utilizing a lipase to catalyze the esterification under mild conditions.

Procedure:

To a mixture of 4-hydroxyphenylacetic acid (1.52 g, 10 mmol) and methanol (0.8 g, 25 mmol) in an organic solvent such as tert-butanol, immobilized lipase from Candida antarctica (Novozym 435) is added. The reaction mixture is incubated at 40°C with shaking for 48 hours. The enzyme is then filtered off, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography to yield the final product. The conversion yield for similar lipase-catalyzed esterifications of phenolic compounds typically ranges from 50% to over 90%.[2]

Synthesis Workflow Diagrams

Synthesis_Workflows cluster_fischer Fischer Esterification cluster_methylation Methylation with Dimethyl Sulfate cluster_lipase Lipase-Catalyzed Esterification start_f 4-Hydroxyphenylacetic Acid + Methanol reflux Reflux with H₂SO₄ (72h) start_f->reflux workup_f Evaporation, Extraction, Drying reflux->workup_f product_f This compound (~80% Yield) workup_f->product_f start_m 4-Hydroxyphenylacetic Acid + NaOH reaction_m Add Dimethyl Sulfate (30 min, RT) start_m->reaction_m workup_m Extraction, Drying, Concentration reaction_m->workup_m product_m This compound (~97% Yield) workup_m->product_m start_l 4-Hydroxyphenylacetic Acid + Methanol reaction_l Immobilized Lipase (48h, 40°C) start_l->reaction_l workup_l Filtration, Evaporation, Chromatography reaction_l->workup_l product_l This compound (50-95% Conversion) workup_l->product_l

Caption: Comparative workflows for the synthesis of this compound.

Logical Relationship of Synthesis Routes

Logical_Relationship cluster_routes Synthesis Routes start_node Starting Material: 4-Hydroxyphenylacetic Acid fischer Fischer Esterification (Acid-Catalyzed) start_node->fischer + Methanol + H₂SO₄ methylation Methylation (Base-Mediated) start_node->methylation + NaOH + (CH₃)₂SO₄ lipase Enzymatic Esterification (Lipase-Catalyzed) start_node->lipase + Methanol + Lipase product_node Product: This compound fischer->product_node methylation->product_node lipase->product_node

Caption: Logical overview of the compared synthesis pathways.

References

Validating the purity of commercial Methyl 4-hydroxyphenylacetate standards

Author: BenchChem Technical Support Team. Date: December 2025

A-

Comparison of Analytical Methodologies for Purity Validation of Commercial Methyl 4-hydroxyphenylacetate (B1229458) Standards

For Immediate Release

In the realms of pharmaceutical research, metabolomics, and quality control, the purity of analytical standards is paramount. The accuracy of quantitative analyses and the validity of experimental outcomes are directly contingent on the quality of the reference materials used. This guide provides a comparative overview of key analytical techniques for validating the purity of commercial Methyl 4-hydroxyphenylacetate standards, a compound of interest in various research and development sectors. We present detailed experimental protocols and a comparative data summary to assist researchers, scientists, and drug development professionals in making informed decisions.

This compound is a natural compound that serves as a versatile building block in organic synthesis and has been identified in various biological contexts.[1][2] Given its application in sensitive analytical and developmental work, rigorous purity assessment of commercial standards is a critical, yet often overlooked, procedural step. Impurities, even in trace amounts, can lead to erroneous results, misinterpretation of data, and potential setbacks in drug development pipelines.

This guide outlines the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the comprehensive purity assessment of this compound.

Comparative Purity Analysis

The following table summarizes the hypothetical purity analysis of this compound standards from three different commercial suppliers. The data is representative of what can be obtained using the analytical methods detailed in this guide.

Supplier Lot Number Stated Purity (%) Measured Purity by HPLC (%) Key Impurities Identified by GC-MS & NMR
Supplier AA-1023≥99.0%99.6%4-Hydroxyphenylacetic acid (0.2%), Methanol (trace)
Supplier BB-4567≥98.0% (GC)98.8%4-Hydroxyphenylacetic acid (0.8%), Unidentified aromatic compound (0.3%)
Supplier CC-890199% (ReagentPlus®)[3]99.1%Phenol (B47542) (0.5%), 4-Methoxyphenylacetic acid methyl ester (0.2%)

Analytical Methodologies: Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds. A reverse-phase HPLC method is highly suitable for separating this compound from its potential impurities.[4]

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 2.6 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (analytical grade)[5]

  • This compound reference standard of known high purity

  • Sample diluent (e.g., 50:50 Acetonitrile:Water)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and water with a small percentage of acid (e.g., 0.1% formic acid). A common gradient could be 65% acidified water and 35% Acetonitrile.[5]

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.[6]

  • Sample Preparation: Prepare the commercial standard to be tested at the same concentration as the reference standard.[6]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[5]

    • Injection Volume: 5 µL[5]

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm - 340 nm (a PDA detector is recommended to assess peak purity)[5]

  • Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. System suitability tests, such as injection precision and peak tailing, should be performed to ensure the validity of the results.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities. For polar compounds like this compound and its potential impurities, a derivatization step is often necessary to increase volatility.[7][8]

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for derivatized phenol analysis (e.g., DB-5ms)

  • Autosampler and data acquisition software

Reagents:

  • Derivatization agent (e.g., BSTFA with 1% TMCS)[9]

  • Anhydrous solvent (e.g., Pyridine or Acetonitrile)

  • This compound sample

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh about 1-2 mg of the sample into a reaction vial.

    • Add 100 µL of anhydrous solvent and 50 µL of the derivatization agent (e.g., BSTFA).[9]

    • Seal the vial and heat at 70°C for 1 hour to ensure complete silylation.[9]

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-550.

  • Analysis: Inject the derivatized sample. Identify impurities by comparing their mass spectra to spectral libraries (e.g., NIST) and by interpreting their fragmentation patterns.

Quantitative NMR (qNMR) for Absolute Purity Assessment

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[10][11] The concentration of the analyte is determined relative to a certified internal standard of known purity.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • High-precision analytical balance

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, Chloroform-d)

  • Certified internal standard (e.g., Maleic acid, Dimethyl sulfone) - must have peaks that do not overlap with the analyte.

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg) and add it to the same vial.

    • Dissolve the mixture in a precise volume of a suitable deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) time (typically 5 times the longest T1 relaxation time of the protons being quantified) to allow for complete relaxation of the nuclei between scans. This is critical for accurate integration.

  • Data Processing and Analysis:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Visualized Workflows and Pathways

To further elucidate the processes and contexts, the following diagrams are provided.

experimental_workflow Purity Validation Workflow for this compound cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_results Data Evaluation sample Receive Commercial Standard prep Prepare Samples (Weighing & Dissolving) sample->prep hplc HPLC-UV/DAD (Purity %) prep->hplc gcms GC-MS (Impurity ID) prep->gcms qnmr qNMR (Absolute Purity) prep->qnmr data Data Analysis & Integration hplc->data gcms->data qnmr->data report Final Purity Report data->report final final report->final Qualified Standard

Caption: Experimental workflow for purity validation.

signaling_pathway Hypothetical Pathway Influenced by Phenolic Compounds cluster_downstream Cellular Response M4HPA This compound (or related phenolic acid) Enzyme1 Metabolic Enzyme (e.g., Esterase) M4HPA->Enzyme1 Metabolite Active Metabolite (4-Hydroxyphenylacetic acid) Enzyme1->Metabolite Kinase MAP Kinase (e.g., ERK1/2) Metabolite->Kinase Modulation TF Transcription Factor (e.g., AP-1) Kinase->TF Phosphorylation Gene Gene Expression (e.g., Antioxidant Response) TF->Gene Activation Response Response Gene->Response Biological Effect (e.g., Anti-inflammatory)

Caption: Hypothetical signaling pathway modulation.

References

A Comparative Guide to the Experimental Analysis of Methyl 4-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical and experimental overview of Methyl 4-hydroxyphenylacetate (B1229458), a naturally occurring phenolic compound.[1][2][3] While direct comparative studies detailing the antioxidant and anti-inflammatory performance of Methyl 4-hydroxyphenylacetate against other specific alternatives are limited in the currently available literature, this document synthesizes the existing data on its properties and the activities of structurally related compounds. It also presents detailed experimental protocols for key biological assays to facilitate further research and comparative analysis.

Physicochemical Properties

A foundational aspect of experimental design is the understanding of the test compound's physical and chemical characteristics. This compound is a methyl ester formed from the condensation of the carboxyl group of 4-hydroxyphenylacetic acid with methanol (B129727).[1][2][3]

PropertyValueReference
Molecular Formula C₉H₁₀O₃[4]
Molecular Weight 166.17 g/mol [4]
Appearance White to pale yellow crystals[2]
Melting Point 55-58 °C[1][2]
Boiling Point 162-163 °C at 5 mmHg[2]
Solubility Soluble in ether, alcohol, and chloroform.

Biological Activity and Comparative Context

This compound has been identified as a natural product, isolated from the mangrove-derived fungus Eupenicillium sp. HJ002 and Penicillium chrysogenum.[1][2] It is also known to inhibit the activity of the tobacco mosaic virus.[2]

Antioxidant Activity

A study on 4-hydroxyphenylacetic acid amides, which are structurally similar, demonstrated potent inhibition of lipid peroxidation and significant DPPH radical scavenging activities.[5] This suggests that derivatives of 4-hydroxyphenylacetic acid, including the methyl ester, are likely to possess antioxidant properties. For a practical comparison, the IC50 values of other well-known antioxidants in the DPPH assay are provided below.

CompoundDPPH Assay IC50 (µg/mL)Reference
Ascorbic Acid~5.83[6]
Gallic Acid~6.08[6]
Methyl Gallate~7.48[6]
Trolox~3.77
Anti-inflammatory Activity

The anti-inflammatory potential of phenolic compounds is often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). Direct experimental data on the COX or LOX inhibitory activity of this compound is not currently available.

However, its precursor, 4-hydroxyphenylacetic acid, has been shown to be a major metabolite of polyphenols and is involved in antioxidative actions that can mitigate inflammation.[7] For context, a study on synthetic derivatives of methyl gallate demonstrated their potential to reduce inflammation in an animal model by inhibiting LOX and regulating the expression of COX-2 and pro-inflammatory cytokines.[8][9] The IC50 values for COX-1 and COX-2 inhibition by various synthetic compounds show a wide range, highlighting the importance of specific structural features for activity and selectivity.[10][11][12]

Experimental Protocols

To facilitate standardized evaluation and comparison, detailed methodologies for key in vitro and in vivo assays are provided below.

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of 4-hydroxyphenylacetic acid with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂).

Diagram: Synthesis Workflow of this compound

G cluster_reactants Reactants cluster_catalyst Catalyst 4-Hydroxyphenylacetic_Acid 4-Hydroxyphenylacetic Acid Reaction Esterification Reaction 4-Hydroxyphenylacetic_Acid->Reaction Methanol Methanol Methanol->Reaction SOCl2 SOCl₂ SOCl2->Reaction Product This compound Reaction->Product G Start Start Prepare_Reagents Prepare DPPH and Test Compound Solutions Start->Prepare_Reagents Mix Mix DPPH with Test Compound or Control in Microplate Prepare_Reagents->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate Calculate % Inhibition and IC50 Value Measure_Absorbance->Calculate End End Calculate->End G cluster_early_phase Early Phase (0-2.5h) cluster_late_phase Late Phase (2.5-6h) Carrageenan Carrageenan Injection Histamine Histamine Carrageenan->Histamine Serotonin Serotonin Carrageenan->Serotonin Bradykinin Bradykinin Carrageenan->Bradykinin COX2 COX-2 Upregulation Carrageenan->COX2 Neutrophil_Infiltration Neutrophil Infiltration Carrageenan->Neutrophil_Infiltration Inflammation Edema, Hyperalgesia, Erythema Histamine->Inflammation Serotonin->Inflammation Bradykinin->Inflammation Prostaglandins Prostaglandins COX2->Prostaglandins Prostaglandins->Inflammation Neutrophil_Infiltration->Inflammation

References

Safety Operating Guide

Proper Disposal of Methyl 4-hydroxyphenylacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl 4-hydroxyphenylacetate (B1229458), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to minimize risks and maintain a safe working environment.

Methyl 4-hydroxyphenylacetate is a combustible solid that can cause skin, eye, and respiratory irritation.[1] Improper disposal can pose a threat to human health and the environment.[2][3] Therefore, it is crucial to follow established protocols for its disposal. The following guide outlines the necessary steps for the safe handling and disposal of this chemical.

Immediate Safety Precautions

Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment (PPE), including gloves, and eye and face protection.[1] All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]

Disposal Procedures

The primary and recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste management program.[4] Do not dispose of this chemical down the drain or in regular trash.[1][5]

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect chemically contaminated solid waste, such as absorbent paper, gloves, and bench liners, in a designated, clearly labeled, and sealed container.[6]

  • Unused or Waste Chemical: Keep the original chemical in its container if it is no longer needed. If transferring to a new waste container, ensure the container is compatible, in good condition, and has a secure, leak-proof lid.[2]

  • Segregation: Store waste this compound separately from incompatible materials such as strong oxidizing agents and strong bases.[1]

Step 2: Container Labeling

All containers holding this compound waste must be clearly labeled as "Hazardous Waste".[2][4] The label must include:

  • The full chemical name: "this compound" (avoiding abbreviations or formulas).[4]

  • The date when the waste was first added to the container.[4]

  • The name and contact information of the principal investigator or responsible party.[4]

  • The specific hazards associated with the chemical (e.g., "Irritant").[4]

Step 3: Storage of Waste

  • Store waste containers in a designated satellite accumulation area near the point of generation.[7]

  • Ensure all waste containers are kept closed except when adding waste.[2][6]

  • Utilize secondary containment, such as a tray or bin, to capture any potential leaks or spills.[6] The secondary container should be capable of holding 110% of the volume of the largest container.[6]

Step 4: Arranging for Disposal

  • Contact your institution's EHS or hazardous waste management office to schedule a pickup for the waste.

  • Do not exceed the storage time limits for hazardous waste as defined by your institution and local regulations.[6]

Disposal of Empty Containers

Empty containers that once held this compound should be managed as hazardous waste. It is advisable to dispose of the empty containers as waste rather than attempting to rinse them, as this will generate additional hazardous waste in the form of rinsate.[7] If institutional policy requires rinsing, the container must be triple rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[7][8]

Quantitative Disposal Parameters

ParameterGuidelineSource
Sewer Disposal Prohibited[1][5]
Trash Disposal Prohibited[5]
Container Type Compatible, leak-proof with a screw-on cap[2][6]
Labeling "Hazardous Waste" with full chemical name and hazard information[2][4]
Storage Time Limit Must be collected within 90 days of generation[6]
Maximum Accumulation Up to 55 gallons of a single hazardous waste stream[6]

Disposal Workflow

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling Methyl 4-hydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for Methyl 4-hydroxyphenylacetate (B1229458), including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

Methyl 4-hydroxyphenylacetate is classified as a hazardous chemical that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3] Adherence to proper safety protocols is crucial to minimize risk.

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.[2][3][4][5][6]

Protection Type Specification Standard
Eye Protection Goggles or safety glasses with side-shields. A face-shield may be required in situations with a higher risk of splashing.European Standard EN 166 or OSHA 29 CFR 1910.133.[1][2][5]
Hand Protection Protective gloves (e.g., chemical-resistant). Users should refer to the manufacturer's data for permeability and breakthrough times.EU Directive 89/686/EEC and the standard EN 374.[3]
Skin and Body Protection Wear appropriate protective gloves and clothing to prevent skin exposure, such as a lab coat or coveralls.[2][4][5] Protective boots may be required depending on the situation.Not specified in search results.
Respiratory Protection Generally not required under normal use conditions with adequate ventilation.[2][5] For large-scale operations, emergency situations, or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 136 approved respirator.NIOSH/MSHA or European Standard EN 136.[2][5]
Experimental Protocols: Handling and Storage

Handling:

  • Work in a well-ventilated area.[3][4][7] Local exhaust ventilation should be used if vapor or aerosol generation is likely.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]

  • Avoid contact with skin, eyes, and clothing.[3][4][7]

  • Wash hands and any exposed skin thoroughly after handling.[1][4]

  • Do not eat, drink, or smoke when using this product.[7]

Storage:

  • Keep container tightly closed.[1][4]

  • Store in a dry, cool, and well-ventilated place.[1][3][4]

  • Keep away from heat and sources of ignition.[1]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[1]

Emergency Procedures

First-Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][4] Seek immediate medical attention if irritation persists.

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1] Get medical attention if skin irritation occurs.[4]

  • Inhalation: Remove to fresh air.[1] If not breathing, give artificial respiration. Get medical attention.

  • Ingestion: Clean mouth with water and get medical attention.[1]

Spill Management:

  • Ensure adequate ventilation.[1]

  • Use personal protective equipment as required.[1]

  • For minor spills, absorb with an inert material (e.g., sand, earth, vermiculite), and sweep or shovel into suitable containers for disposal.[4][7]

  • Prevent the chemical from entering drains.[1][3]

Disposal Plan

Waste from this product is classified as hazardous.[5] All disposal practices must be in accordance with local, regional, and national regulations.[4][5]

  • Unused Product: Dispose of contents/container to an approved waste disposal plant.[1][2] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber system.[4]

  • Contaminated Packaging: Dispose of the container to a hazardous or special waste collection point.[5]

Waste codes should be assigned by the user based on the application for which the product was used.[5]

Visual Workflow for Safe Handling and Disposal

The following diagram outlines the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Ensure Well-Ventilated Workspace prep_ppe->prep_workspace handling_weigh Weigh/Measure Chemical prep_workspace->handling_weigh handling_procedure Perform Experimental Procedure handling_weigh->handling_procedure cleanup_decontaminate Decontaminate Work Area handling_procedure->cleanup_decontaminate cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe disposal_waste Segregate Hazardous Waste cleanup_ppe->disposal_waste disposal_container Dispose in Approved Container disposal_waste->disposal_container

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-hydroxyphenylacetate
Reactant of Route 2
Methyl 4-hydroxyphenylacetate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.